molecular formula C50H75NO14 B8068675 Eprinomectin (Standard)

Eprinomectin (Standard)

Número de catálogo: B8068675
Peso molecular: 914.1 g/mol
Clave InChI: ZKWQQXZUCOBISE-AMPAAKTKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2',7-O-Bis(triethylsilyl)-D-seco-paclitaxel is a chemically modified derivative of the well-known chemotherapeutic agent, Paclitaxel . Paclitaxel itself is a potent cytotoxic drug that treats various cancers, including ovarian, breast, and lung cancers, by stabilizing microtubules to arrest the cell cycle and induce apoptosis . This particular bis(triethylsilyl) derivative is a key chemical intermediate and standard used in pharmaceutical research and development, particularly in the synthesis and analysis of novel taxane-based compounds . Its structure, featuring protective triethylsilyl groups, is strategically designed for advanced chemical manipulations. Researchers utilize this compound to study structure-activity relationships, explore mechanisms of drug resistance, and develop new anti-cancer agents . The product is offered as a high-purity standard, identified by item code B585550 . It is intended for laboratory research applications only. 2',7-O-Bis(triethylsilyl)-D-seco-paclitaxel is not a drug, cosmetic, or for personal use of any kind. Handle this material with care, following all appropriate safety protocols for research chemicals.

Propiedades

IUPAC Name

N-[(2S,3R,4S,6S)-6-[(2S,3R,4S,6R)-6-[(1'R,2S,3R,4'S,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'R,24'R)-2-[(2R)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26-,27-,29-,31+,32+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45+,46-,47+,49?,50+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWQQXZUCOBISE-AMPAAKTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H]1[C@@H](C=CC2(O1)C[C@@H]3C[C@@H](O2)C/C=C(/[C@@H]([C@@H](/C=C/C=C/4\CO[C@@H]5[C@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC(=O)C)OC)OC)\C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H75NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Eprinomectin (Standard) chemical synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Synthesis and Purification of Eprinomectin

Eprinomectin is a semi-synthetic derivative of the avermectin family, widely used in veterinary medicine as a broad-spectrum antiparasitic agent.[1][2] It is a mixture of two homologous components, B1a (≥ 90%) and B1b (≤ 10%), which differ by a single methylene group.[3] This technical guide provides a detailed overview of the chemical synthesis and purification of Eprinomectin, intended for researchers, scientists, and professionals in drug development.

Chemical Synthesis of Eprinomectin

The synthesis of Eprinomectin starts from Avermectin B1 (also known as Abamectin), a natural product obtained from the fermentation of the soil microorganism Streptomyces avermitilis.[4] The process involves a series of chemical modifications to the Avermectin B1 molecule, primarily at the 4''-position of the oleandrose sugar moiety.[5] A common commercial-scale synthesis is based on the work by Cvetovich et al. at Merck & Co.[6][7]

The overall synthetic strategy involves the selective oxidation of the 4''-hydroxyl group, followed by reductive amination to introduce the key amino group with the desired stereochemistry, and subsequent acetylation.

Key Stages of Eprinomectin Synthesis
  • Protection of the C5-Hydroxyl Group : To ensure selective reaction at the 4''-position, the more reactive C5-hydroxyl group is typically protected. This can be achieved using various protecting groups.

  • Oxidation of the C4''-Hydroxyl Group : The protected Avermectin B1 is then subjected to oxidation to convert the 4''-hydroxyl group into a ketone (4''-oxo intermediate).

  • Reductive Amination : This crucial step introduces the amino group. The 4''-oxo intermediate is reacted with an ammonia source to form an imine, which is then stereoselectively reduced to yield the 4''-epi-amino derivative.[5]

  • Acetylation : The newly introduced 4''-epi-amino group is acetylated to form the final N-acetyl group characteristic of Eprinomectin.

  • Deprotection : The protecting group on the C5-hydroxyl is removed to yield the final Eprinomectin product.

G A Avermectin B1 B 5-O-Protected Avermectin B1 A->B 1. Protection C 4''-Oxo-5-O-Protected Avermectin B1 B->C 2. Oxidation D 4''-Epi-Amino-4''-Deoxy-5-O-Protected Avermectin B1 C->D 3. Reductive Amination E 5-O-Protected Eprinomectin D->E 4. Acetylation F Eprinomectin (Crude) E->F 5. Deprotection

Diagram 1: Chemical Synthesis Pathway of Eprinomectin.
Experimental Protocol for Synthesis

The following is a representative protocol synthesized from literature procedures.[5][7]

Step 1: Protection of Avermectin B1

  • Dissolve Avermectin B1 in an appropriate aprotic solvent (e.g., dichloromethane).

  • Add a base (e.g., pyridine or triethylamine).

  • Slowly add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to proceed until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

  • Isolate the 5-O-protected Avermectin B1 by evaporation of the solvent.

Step 2: Oxidation to 4''-Oxo Intermediate

  • Dissolve the protected Avermectin B1 in a suitable solvent system (e.g., DMSO/dichloromethane).

  • Add an oxidizing agent. A common method is Swern oxidation or a variation using reagents like phenyl dichloro phosphate and triethylamine.[5]

  • Maintain the reaction at a low temperature (e.g., -78 °C to -60 °C) during the addition of reagents.

  • After the reaction is complete, quench the reaction and perform an aqueous workup.

  • Purify the resulting 4''-oxo intermediate, if necessary, though it is often used directly in the next step.

Step 3: Reductive Amination

  • Dissolve the 4''-oxo intermediate in a solvent such as methanol.

  • Add an ammonia source (e.g., ammonium acetate) and a reducing agent. Sodium cyanoborohydride or sodium borohydride are effective for this transformation.[5]

  • Control the pH of the reaction mixture to favor imine formation and subsequent reduction.

  • Monitor the reaction for the formation of the 4''-epi-amino derivative.

  • Isolate the product after an appropriate workup procedure. This step is critical for establishing the correct stereochemistry.

Step 4: Acetylation

  • Dissolve the 4''-epi-amino product in a solvent like dichloromethane.

  • Add a base (e.g., triethylamine) followed by an acetylating agent (e.g., acetic anhydride or acetyl chloride).

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture to remove excess reagents and isolate the protected Eprinomectin.

Step 5: Deprotection

  • Dissolve the protected Eprinomectin in a solvent.

  • Add a deprotection reagent specific to the protecting group used (e.g., a fluoride source like TBAF for silyl ethers).

  • Once the reaction is complete, purify the crude Eprinomectin product.

StepKey ReagentsTypical Solvent(s)Temperature (°C)
Protection tert-Butyldimethylsilyl chloride, PyridineDichloromethane0 to RT
Oxidation Phenyl dichloro phosphate, DMSO, TEADichloromethane-78 to -60
Reductive Amination Ammonium acetate, Sodium borohydrideMethanol0 to RT
Acetylation Acetic anhydride, TriethylamineDichloromethaneRT
Deprotection Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)RT

Table 1: Summary of Reaction Conditions for Eprinomectin Synthesis.

Purification of Eprinomectin

The purification of Eprinomectin is a critical step to meet the stringent purity requirements for veterinary pharmaceuticals, which typically specify a purity of 95.1-99.6%.[3] A significant challenge in industrial production is to achieve high purity while avoiding costly chromatographic methods.[6] Therefore, crystallization is the preferred method for large-scale purification.

Purification Strategy

A typical purification process involves removing unreacted starting materials, reagents, and side products, such as the undesired stereoisomer or carbonate derivatives.[6]

G A Crude Eprinomectin (Post-Synthesis) B Solvent Extraction & Concentration A->B Dissolution C Crude Crystallization B->C Induce Precipitation D Filtration & Washing C->D Isolate Solids E Recrystallization D->E Redissolve in Hot Solvent F Final Filtration, Washing & Drying E->F Controlled Cooling G Purified Eprinomectin API F->G Isolate Pure Product

Diagram 2: General Purification Workflow for Eprinomectin.
Experimental Protocol for Purification by Crystallization

This protocol is based on general procedures for purifying avermectin compounds.[8][9]

  • Crude Crystallization :

    • Dissolve the crude Eprinomectin product in a minimum amount of a suitable hot solvent mixture. A common system is a hydrocarbon and alcohol mixture, such as hexane/ethanol or hexane/methanol.[8][9]

    • The ratio of the solvents is critical; for example, a hexane/ethanol mixture might be in a ratio of 85/15 (v/v).[8]

    • Slowly cool the solution with stirring to induce crystallization. Seeding with a small crystal of pure Eprinomectin can facilitate this process.

    • Age the slurry at a reduced temperature (e.g., 20 °C) for several hours or overnight to maximize crystal growth and yield.[8]

    • Filter the crystals and wash them with a cold portion of the crystallization solvent mixture.

    • Dry the crystals under a vacuum.

  • Recrystallization :

    • For higher purity, a second crystallization step is performed.

    • Dissolve the crystals obtained from the first step in a hot solvent mixture as described above.

    • Repeat the process of slow cooling, aging, filtering, and washing.

    • This step helps to remove residual impurities, leading to a product with >95% purity. A recovery rate of over 90% can be achieved in this step.[9]

  • Quality Control :

    • The purity of the final Eprinomectin product is assessed using HPLC with fluorescence or UV detection.[3][10]

ParameterCrude CrystallizationRecrystallization
Solvent System Hexane/Ethanol (e.g., 85:15 v/v)Hexane/Ethanol (e.g., 85:15 v/v)
Temperature Heat to 50 °C, cool to 20 °CHeat to 50 °C, cool to 20 °C
Recovery Rate ~94%~91%
Expected Purity >80% (B1a content)>90% (B1a content)

Table 2: Typical Parameters and Results for Eprinomectin Purification. (Data adapted from similar avermectin purification processes[9]).

Analytical Method for Purity Assessment (HPLC)
  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase : A mixture of acetonitrile and water, often in an isocratic elution (e.g., 75% acetonitrile, 25% water).[11]

  • Flow Rate : 1.0 mL/min.[11]

  • Detection : UV at 245 nm or fluorescence detection after derivatization for higher sensitivity.[11][12]

  • Column Temperature : 30 °C.[11]

References

A Technical Guide to the Chromatographic Separation of Eprinomectin B1a and B1b Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin is a broad-spectrum semi-synthetic endectocide belonging to the avermectin family of macrocyclic lactones.[1] It is a mixture of two homologous components: eprinomectin B1a (≥ 90%) and eprinomectin B1b (≤ 10%).[1] These two components differ by a single methylene group at the C-25 position.[1][2] The B1a component is considered the marker residue in various matrices.[3] Due to the structural similarity and the need for accurate quantification of each component for quality control, regulatory compliance, and research purposes, their effective separation is crucial. This technical guide provides an in-depth overview of the chromatographic methods for the analytical and potential preparative separation of eprinomectin B1a and B1b.

Core Principles of Separation

The separation of eprinomectin B1a and B1b is primarily achieved through High-Performance Liquid Chromatography (HPLC), particularly using reversed-phase columns. The underlying principle of this separation is the differential partitioning of the two components between the nonpolar stationary phase (typically C8 or C18) and the polar mobile phase. Due to the slight difference in their chemical structures, specifically the additional methylene group in B1a, the two homologs exhibit minor differences in hydrophobicity, leading to varying retention times on the chromatographic column and enabling their separation.

Analytical Separation Methodologies

Several validated HPLC methods have been developed for the quantitative analysis of eprinomectin B1a and B1b in various samples, including bulk drug substances, pharmaceutical formulations, and biological matrices. These methods are essential for quality control, stability testing, and pharmacokinetic studies.

Experimental Protocols

Below are detailed experimental protocols from published studies.

Method 1: Isocratic Reversed-Phase HPLC for Pharmaceutical Formulations

This method is suitable for the routine analysis of eprinomectin in thermoresponsive bioadhesive systems.

  • Chromatographic System: HPLC system equipped with a photodiode array detector.[4]

  • Column: C18 reversed-phase column (4.6 x 75mm, 3.5µm).[4]

  • Mobile Phase: An isocratic elution of acetonitrile, methanol, and water in a ratio of 47:33:20 (v/v/v).[4][5]

  • Flow Rate: 1.5 mL/min.[4][5]

  • Column Temperature: 30°C.[4][5]

  • Injection Volume: 15 µL.[4][5]

  • Detection: UV detection at a wavelength of 245 nm.[4][5]

  • Sample Preparation: Standard solutions are prepared by dissolving the eprinomectin standard in the mobile phase to a concentration of 1 mg/mL (B1a + B1b).[4]

Method 2: Gradient Reversed-Phase HPLC for Bulk Drug Substance

This stability-indicating method is designed for the assay and determination of related substances in bulk batches of eprinomectin.

  • Chromatographic System: HPLC with UV detection.[6]

  • Column: Kinetex-C8 column (100 mm × 4.6 mm i.d., 2.6 μm particle size).[6]

  • Column Temperature: 30°C.[6]

  • Mobile Phase:

    • Mobile Phase A: Water:Acetonitrile:Isopropanol (48:42:10, v/v/v).[6]

    • Mobile Phase B: 100% Acetonitrile.[6]

  • Elution: Gradient elution.[6]

  • Flow Rate: 0.7 mL/min.[6]

  • Detection: UV detection at 252 nm.[6]

  • Total Run Time: 30 minutes.[6]

Method 3: HPLC with Fluorescence Detection for Plasma Samples

This method is highly sensitive and suitable for pharmacokinetic studies.

  • Chromatographic System: HPLC system with a fluorescence detector.[3]

  • Column: XBridge C18 column (3.5 μm, 4.6 × 100 mm) with a precolumn.[3]

  • Column Temperature: 30°C.[3]

  • Mobile Phase: Isocratic mixture of 87% acetonitrile and 12.9% ultrapure water with 0.1% trifluoroacetic acid.[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: Fluorescence detection with excitation at 355 nm and emission at 465 nm.[3]

  • Derivatization: A pre-column derivatization step is required to form a fluorescent derivative. This is achieved by reacting the sample with 1-N-methylimidazole and trifluoroacetic anhydride.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the described analytical methods.

ParameterMethod 1 (Isocratic RP-HPLC)Method 2 (Gradient RP-HPLC)Method 3 (HPLC-Fluorescence)
Analyte Eprinomectin B1a & B1bEprinomectin B1a & B1bEprinomectin
Matrix Pharmaceutical FormulationBulk Drug SubstancePlasma
Retention Time (B1b) 2.921 min[4]Not specifiedApprox. 6 min (total eprinomectin)[3]
Retention Time (B1a) 3.748 min[4]Not specifiedApprox. 6 min (total eprinomectin)[3]
Linearity Range (B1b) 1.231 - 15.125 µg/mL[4]Not specified0.5 - 50 ng/mL[2]
Linearity Range (B1a) 1.157 - 375.171 µg/mL[4]Not specified0.5 - 50 ng/mL[2]
Limit of Detection (LOD) (B1b) 0.4061 µg/mL[4]Not specifiedNot specified
Limit of Detection (LOD) (B1a) 0.3817 µg/mL[4]Not specifiedNot specified
Limit of Quantification (LOQ) Not specifiedNot specified0.1 ng/mL[2]
Mean Recovery (B1b) 100.50% ± 0.99%[4]Not specifiedNot specified
Mean Recovery (B1a) 100.21% ± 0.40%[4]Not specifiedNot specified

Workflow for Analytical HPLC Separation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation (B1a and B1b) injection->separation detection Detection (UV or Fluorescence) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow of the analytical HPLC separation of Eprinomectin B1a and B1b.

Preparative Separation of Eprinomectin B1a and B1b

While the primary focus of published literature is on analytical methods, the principles of these methods can be scaled up for the preparative isolation of eprinomectin B1a and B1b. Preparative chromatography aims to purify and collect larger quantities of the individual components for use as reference standards, in further research, or for specific formulation development.

Considerations for Scaling Up

Transitioning from an analytical to a preparative HPLC method requires careful consideration of several factors to maintain separation efficiency while increasing the sample load.

  • Column Dimensions: Preparative columns have a larger internal diameter and often a longer length to accommodate higher sample volumes. The stationary phase particle size may also be larger.

  • Flow Rate: The flow rate must be proportionally increased to maintain the linear velocity of the mobile phase as the column diameter increases.

  • Sample Loading: The amount of sample injected is significantly higher in preparative chromatography. The solubility of the sample in the mobile phase becomes a critical factor.

  • Mobile Phase Consumption: Preparative separations consume much larger volumes of solvents, which has cost and environmental implications.

  • Detection: The detector must be able to handle the higher concentrations of the analytes without saturation.

Potential Preparative Methodologies

Based on the separation of the closely related avermectins, the following approaches could be adapted for the preparative separation of eprinomectin B1a and B1b:

  • Semi-Preparative Reversed-Phase HPLC: This is a direct scale-up of the analytical reversed-phase methods. A semi-preparative HPLC system with a larger column (e.g., Whatman M20, Partisil 10, ODS-3) and a higher flow rate (e.g., 18 mL/min) could be employed. The mobile phase composition would likely need to be re-optimized to achieve the best balance between resolution and run time.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing sample degradation. HSCCC has been successfully used for the preparative separation of avermectin components using a two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water. This technique could be explored for the efficient, large-scale separation of eprinomectin B1a and B1b.

Logical Framework for Method Development and Scaling

Method_Development_Scaleup cluster_analytical Analytical Method Development cluster_scaleup Preparative Scale-Up cluster_purification Purification & Analysis analytical_dev Develop & Optimize Analytical HPLC Method validation Validate Method (Linearity, Accuracy, Precision) analytical_dev->validation column_selection Select Preparative Column validation->column_selection parameter_adjustment Adjust Flow Rate & Gradient column_selection->parameter_adjustment loading_study Optimize Sample Loading parameter_adjustment->loading_study fraction_collection Fraction Collection loading_study->fraction_collection purity_check Analyze Collected Fractions for Purity fraction_collection->purity_check solvent_removal Solvent Removal purity_check->solvent_removal final_product Isolated B1a and B1b Components solvent_removal->final_product

Caption: Logical workflow for developing an analytical method and scaling it up for preparative separation.

Conclusion

The separation of eprinomectin B1a and B1b components is a well-established process using reversed-phase HPLC. Validated analytical methods provide the foundation for accurate quantification in various applications. While specific preparative HPLC methods for eprinomectin are not extensively documented in publicly available literature, the principles of scaling up analytical methods, along with insights from the separation of structurally similar avermectins, provide a clear pathway for the isolation of these components. The choice between scaling up existing reversed-phase methods and exploring alternative techniques like HSCCC will depend on the desired purity, yield, and scale of the separation. This guide provides the core technical information required for researchers and drug development professionals to successfully separate and analyze eprinomectin B1a and B1b.

References

An In-depth Technical Guide on the Mechanism of Action of Eprinomectin on Glutamate-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eprinomectin, a member of the macrocyclic lactone class of endectocides, exerts its potent anthelmintic activity primarily by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] These channels, which are ligand-gated ion channels, are critical for neurotransmission in protostome invertebrates but are absent in vertebrates, making them an excellent selective target for antiparasitic drugs.[3][4][5] Eprinomectin acts as a positive allosteric modulator and direct agonist of GluCls. Its binding to the channel leads to a prolonged, essentially irreversible opening, causing an influx of chloride ions.[6] This influx results in hyperpolarization of the neuronal or muscle cell membrane, leading to flaccid paralysis and eventual death of the parasite.[1][4] This guide provides a comprehensive overview of the molecular mechanism, quantitative pharmacology, and experimental methodologies used to study the interaction between Eprinomectin and GluCls.

Introduction to Glutamate-Gated Chloride Channels (GluCls)

GluCls belong to the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA-A, and glycine receptors.[3] They are pentameric structures, with each of the five subunits contributing to the formation of a central ion pore.[4][5] In invertebrates, GluCls are predominantly expressed in the nervous system and pharyngeal muscle cells, where they play a crucial role in inhibitory neurotransmission.[1][4] Activation by the neurotransmitter L-glutamate leads to the opening of the channel's chloride-selective pore.[2] The subsequent influx of Cl⁻ ions hyperpolarizes the cell membrane, reducing its excitability and thus inhibiting nerve impulses and muscle contraction.[2]

Molecular Mechanism of Eprinomectin Action

Eprinomectin's mechanism of action is multifaceted, involving both direct activation and positive allosteric modulation of GluCls.

  • Allosteric Binding: Eprinomectin and other avermectins bind to an allosteric site on the GluCl channel, distinct from the glutamate binding site.[7] This binding site is located in the transmembrane domain, at the interface between adjacent subunits, specifically between the M3 helix of one subunit and the M1 helix of the neighboring subunit.[3][8]

  • Channel Gating: The binding of Eprinomectin induces a conformational change that stabilizes the open state of the channel.[3][9] This action can occur in two ways:

    • Direct Agonism: Eprinomectin can directly open the GluCl channel, even in the absence of glutamate. This opening is characterized by being slow and practically irreversible.[6]

    • Positive Allosteric Modulation: In the presence of glutamate, Eprinomectin potentiates the neurotransmitter's effect. It significantly increases the channel's sensitivity to glutamate, meaning lower concentrations of glutamate are needed to elicit a response.[7]

  • Physiological Consequence: The prolonged channel opening caused by Eprinomectin leads to a sustained influx of chloride ions.[10] This persistent influx clamps the cell's membrane potential near the chloride equilibrium potential, causing a sustained hyperpolarization. This state of hyperpolarization prevents the generation of action potentials in neurons and inhibits contraction in muscle cells, resulting in flaccid paralysis of the parasite's pharynx and somatic musculature, ultimately leading to starvation and death.[4][8]

cluster_membrane Cell Membrane GluCl_Closed GluCl Channel (Closed) GluCl_Open GluCl Channel (Open) GluCl_Closed->GluCl_Open Activates Chloride_Int GluCl_Open->Chloride_Int Chloride Influx Glutamate Glutamate Glutamate->GluCl_Closed Binds Eprinomectin Eprinomectin (Allosteric Modulator) Eprinomectin->GluCl_Closed Binds Allosterically & Potentiates/Directly Activates Chloride_Ext Hyperpolarization Membrane Hyperpolarization Chloride_Int->Hyperpolarization Causes Paralysis Paralysis & Death Hyperpolarization->Paralysis Leads to

Caption: Signaling pathway of Eprinomectin action on glutamate-gated chloride channels.

Quantitative Data

The interaction of avermectins like ivermectin (a close analog of eprinomectin) with GluCls has been quantified in several studies. The data highlight the high affinity and potency of these compounds. While specific data for Eprinomectin is less common in public literature than for Ivermectin, the values for Ivermectin provide a strong reference for the class.

Compound Receptor Subunit(s) Organism Parameter Value Reference
IvermectinGluClαHaemonchus contortusEC₅₀ (direct activation)~0.1 ± 1.0 nM[6][11]
IvermectinGluClαHaemonchus contortusKd (radioligand binding)0.35 ± 0.1 nM[6][11]
IvermectinGluClαCaenorhabditis elegansEC₅₀ (direct activation)22 nM[8]
IvermectinGluClcrystCaenorhabditis elegansEC₅₀ (radioligand binding)18.5 nM[12]
L-GlutamateGluClα3BHaemonchus contortusEC₅₀27.6 ± 2.7 µM[6][11]
L-GlutamateGluClαβ (1:1 ratio)Haemonchus contortusEC₅₀40 µM[8]

Experimental Protocols

The characterization of Eprinomectin's action on GluCls relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is the primary technique for functional characterization of ion channels.[13][14] It allows for the precise control of the oocyte's membrane potential while measuring the currents flowing through the expressed channels.[13][14]

Methodology:

  • cRNA Preparation: The mRNA encoding the desired GluCl subunits (e.g., from C. elegans or H. contortus) is synthesized in vitro.

  • Oocyte Injection: Xenopus laevis oocytes are harvested and microinjected with the cRNA. The oocytes are then incubated for 2-3 days to allow for channel expression on the plasma membrane.[15]

  • TEVC Recording: An oocyte is placed in a recording chamber and perfused with a buffer solution.[16] Two microelectrodes are impaled into the oocyte: one to measure the membrane voltage (voltage electrode) and one to inject current (current electrode).[14][15]

  • Voltage Clamp: The amplifier maintains a constant, user-defined membrane potential (holding potential, e.g., -40 mV to -80 mV).[8]

  • Compound Application: Solutions containing glutamate and/or Eprinomectin are perfused over the oocyte. The resulting chloride currents flowing through the activated GluCl channels are recorded by the amplifier.

  • Data Analysis: Dose-response curves are generated by applying a range of compound concentrations to determine parameters like EC₅₀ and the Hill coefficient.[7]

A 1. Prepare cRNA for GluCl Subunits B 2. Microinject cRNA into Xenopus Oocytes A->B C 3. Incubate Oocytes (2-3 days for expression) B->C D 4. Place Oocyte in Recording Chamber C->D E 5. Impale with Two Microelectrodes (Voltage & Current) D->E F 6. Voltage Clamp Membrane at Holding Potential E->F G 7. Perfuse with Test Compounds (Glutamate, Eprinomectin) F->G H 8. Record Ion Current through Channels G->H I 9. Analyze Data (Dose-Response Curves, EC50) H->I

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Radioligand Binding Assay

This technique is used to measure the binding affinity (Kd) of a compound to its receptor.[17] It typically involves a radiolabeled ligand (e.g., [³H]-Ivermectin) and a source of the receptor (e.g., membrane preparations from cells expressing GluCls).[12]

Methodology:

  • Membrane Preparation: Cells or tissues expressing the GluCl channels are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.[18]

  • Assay Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand (e.g., [³H]-Ivermectin). For competition assays, varying concentrations of an unlabeled competitor (like Eprinomectin) are also added.[19]

  • Separation: After incubation reaches equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly done by rapid vacuum filtration through a glass fiber filter, which traps the membranes.[18][19]

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.[18]

  • Data Analysis:

    • Saturation Assays: Use increasing concentrations of the radioligand to determine the total number of binding sites (Bmax) and the dissociation constant (Kd).[19]

    • Competition Assays: Determine the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the inhibition constant (Ki) can be calculated.[19]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Membranes with GluCl Receptors D Incubate Membranes with Radioligand & Competitor A->D B Prepare Radioligand (e.g., [3H]-Ivermectin) B->D C Prepare Unlabeled Competitor (Eprinomectin) C->D E Separate Bound from Free Ligand via Filtration D->E F Quantify Radioactivity on Filter E->F G Plot Competition Curve F->G H Calculate IC50 and Ki Values G->H

Caption: Logical workflow for a competitive radioligand binding assay.

Conclusion

Eprinomectin's potent and specific action on invertebrate glutamate-gated chloride channels is the cornerstone of its efficacy as an anthelmintic. By acting as a powerful positive allosteric modulator and direct agonist, it effectively silences neuronal and muscular activity in parasites, leading to their elimination. The detailed understanding of this mechanism, facilitated by robust experimental techniques like TEVC and radioligand binding assays, is crucial for the ongoing development of novel antiparasitic agents and for managing the growing challenge of drug resistance.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of the Eprinomectin Standard

This technical guide provides a comprehensive overview of the core physicochemical properties of the Eprinomectin standard. Eprinomectin is a semi-synthetic derivative of the avermectin family, widely used as a broad-spectrum antiparasitic agent in veterinary medicine for its efficacy against endo- and ectoparasites.[1][2][3] It is primarily a mixture of two homologous components: Eprinomectin B1a (minimum 90%) and Eprinomectin B1b (maximum 10%).[4] A thorough understanding of its physicochemical characteristics is crucial for formulation development, quality control, and regulatory compliance.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of the Eprinomectin standard, compiled from various analytical sources.

PropertyValueSource(s)
Chemical Name (4''R)-4''-(acetylamino)-4''-deoxy-avermectin B1[5][6]
Synonyms MK-397, Eprinex[3][5][6][7]
CAS Number 123997-26-2[1][2][8]
Molecular Formula B1a: C₅₀H₇₅NO₁₄ B1b: C₄₉H₇₃NO₁₄[2][5][6][8]
Molecular Weight B1a: 914.13 g/mol B1b: 900.10 g/mol [2][7][8][9]
Physical State White or pale yellow crystalline powder/solid[5][10]
Melting Point 163.3–165.7 °C[6][11]
Water Solubility 3.5 mg/L (at 20°C, pH 7)[10]
Organic Solvent Solubility Soluble in ethanol, methanol, DMSO, and dimethylformamide (approx. 30 mg/mL)[5][12]
Octanol-Water Partition Coeff. (logP) 5.12 - 5.4[10][13]
pKa (Strongest Acidic) 12.49[13]
pKa (Strongest Basic) -1.3[13]
UV/Vis Maximum (λmax) 246 nm[5]
Purity (Standard) ≥95% (mixture of B1a and B1b)[5]
Storage Temperature -20°C[2][5]

Mechanism of Action: Signaling Pathway

Eprinomectin exerts its anthelmintic and insecticidal effects by targeting the nervous system of invertebrates.[1][14] Its primary mode of action involves binding with high affinity to glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of parasites.[1][14][15] This binding event increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell.[1][14] The sustained influx of chloride ions inhibits neurotransmission, resulting in paralysis and eventual death of the parasite.[1][16] While compounds of this class may also interact with GABA-gated chloride channels, this occurs at much higher concentrations and is not considered the primary therapeutic mechanism.[4]

Eprinomectin_MoA cluster_membrane Invertebrate Nerve/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Channel_Open Channel Opens GluCl->Channel_Open Causes Cl_Influx Increased Cl⁻ Influx Channel_Open->Cl_Influx Leads to Hyperpolarization Cell Hyperpolarization Cl_Influx->Hyperpolarization Eprinomectin Eprinomectin Eprinomectin->GluCl Binds with High Affinity Paralysis Paralysis & Death of Parasite Hyperpolarization->Paralysis

Caption: Mechanism of action of Eprinomectin on invertebrate glutamate-gated chloride channels.

Experimental Protocols

The determination of the physicochemical properties of a pharmaceutical standard like Eprinomectin involves a series of standardized experimental protocols. These methods are designed to ensure accuracy, reproducibility, and compliance with regulatory guidelines.

Workflow for Physicochemical Characterization

The general workflow for characterizing a reference standard involves reception, initial assessment, a battery of physicochemical tests, and final data compilation.

Experimental_Workflow cluster_prep Preparation & Initial Assessment cluster_tests Physicochemical Property Determination cluster_analysis Data Analysis & Reporting Start Receive Standard Visual Visual Inspection (Color, Form) Start->Visual Purity Purity Assessment (e.g., HPLC) Visual->Purity Solubility Solubility Assay Purity->Solubility LogP LogP Determination Purity->LogP pKa pKa Measurement Purity->pKa MeltingPoint Melting Point Analysis Purity->MeltingPoint Compile Compile Data Solubility->Compile LogP->Compile pKa->Compile MeltingPoint->Compile Report Generate Certificate of Analysis (CoA) Compile->Report

Caption: General experimental workflow for the physicochemical characterization of a standard.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, is critical for predicting absorption and distribution.

  • Method: The shake-flask method is the standard experimental procedure.[17]

  • Protocol:

    • A solution of Eprinomectin is prepared in either n-octanol or water.

    • The solution is added to a flask containing the other immiscible solvent (water or n-octanol, respectively).

    • The flask is shaken at a constant temperature until equilibrium is achieved, allowing the compound to partition between the two phases.

    • The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

    • Samples are taken from each phase.

    • The concentration of Eprinomectin in each sample is determined, typically using UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[17]

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Measurement

Solubility is a key factor influencing bioavailability and formulation design.

  • Method: Thermodynamic or kinetic solubility assays are performed in various media.

  • Protocol:

    • An excess amount of solid Eprinomectin is added to a vial containing a specific solvent (e.g., water at pH 7, ethanol, DMSO).

    • The mixture is agitated at a controlled temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is filtered to remove any undissolved solid.

    • The concentration of the dissolved Eprinomectin in the filtrate is quantified using a suitable analytical technique like HPLC with UV detection.

    • The experiment is repeated in different solvents and buffer systems as required.[18]

pKa Determination

The acid dissociation constant (pKa) influences the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.

  • Method: Potentiometric titration or UV-metric methods are commonly used.

  • Protocol (Potentiometric Titration):

    • Eprinomectin is dissolved in a suitable solvent mixture (e.g., water/methanol).

    • The solution is titrated with a standardized acid or base.

    • The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

    • A titration curve (pH vs. volume of titrant) is generated.

    • The pKa is determined from the midpoint of the buffer region of the curve.

Purity and Identity Confirmation

The identity and purity of the standard are confirmed using chromatographic and spectroscopic methods.

  • Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for purity analysis.

  • Protocol:

    • A certified reference standard of Eprinomectin is used to prepare a standard solution of known concentration.[8][9]

    • The Eprinomectin sample is dissolved in a suitable diluent (e.g., methanol/water mixture).[9]

    • Both the sample and standard solutions are injected into an HPLC system.

    • The retention time of the major peak in the sample chromatogram is compared to that of the standard for identity confirmation.

    • Purity is calculated by determining the area percentage of the main Eprinomectin peaks (B1a and B1b) relative to the total area of all peaks in the chromatogram.

References

Eprinomectin: A Technical Guide to Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprinomectin, a semi-synthetic derivative of the avermectin family, is a potent endectocide widely used in veterinary medicine. As with many active pharmaceutical ingredients (APIs), its solid-state properties, including crystal structure and polymorphism, are critical determinants of its stability, solubility, and bioavailability. This technical guide provides an in-depth exploration of the known and anticipated solid-state characteristics of eprinomectin. While specific crystallographic studies on eprinomectin are limited in publicly accessible literature, this guide draws upon extensive research on the closely related avermectin, ivermectin, to infer and present a comprehensive overview of potential polymorphic behavior. This document details the fundamental concepts of polymorphism, the analytical techniques for its characterization, and presents available data to guide research and development efforts.

Introduction to Eprinomectin and the Significance of Polymorphism

Eprinomectin is a macrocyclic lactone that acts as a glutamate-gated chloride channel agonist in invertebrates, leading to paralysis and death of parasites.[1] It is a mixture of two homologous components, B1a (≥90%) and B1b (≤10%).[2] The solid-state form of an API can significantly impact its physicochemical properties. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, can influence:

  • Solubility and Dissolution Rate: Different polymorphs can have varying solubilities, which directly affects the drug's dissolution rate and subsequent absorption.

  • Bioavailability: Changes in solubility and dissolution can lead to significant differences in the extent and rate of drug absorption in the body.

  • Stability: One polymorph may be thermodynamically more stable than another. Metastable forms can convert to a more stable form over time, potentially altering the drug product's efficacy and safety profile.

  • Manufacturing Properties: Properties such as crystal habit, flowability, and compressibility are dependent on the polymorphic form and can impact the formulation and manufacturing processes.

Given these critical implications, a thorough understanding and control of eprinomectin's solid-state chemistry are paramount during drug development. While eprinomectin is known to exist as a white or pale yellow crystalline powder, detailed public studies on its polymorphic forms are scarce.[1] However, research on the analogous compound ivermectin has revealed the existence of pseudopolymorphs (solvates), providing a strong basis for anticipating similar behavior in eprinomectin.[3][4]

Known and Potential Solid Forms of Eprinomectin

Crystalline and Amorphous Forms

Eprinomectin has been described as a crystalline solid.[1] One patent mentions that eprinomectin can exist in both crystalline and amorphous forms. The amorphous state, lacking a long-range ordered crystal lattice, generally exhibits higher solubility and faster dissolution rates compared to its crystalline counterparts. However, it is also thermodynamically less stable and prone to crystallization over time. One study demonstrated that when eprinomectin was encapsulated in PLGA microspheres, it existed in an amorphous state.

Insights from Ivermectin Polymorphism

Due to the close structural similarity between eprinomectin and ivermectin, the study of ivermectin's polymorphism offers valuable insights. Research has identified several pseudopolymorphs of ivermectin, which are solvates containing different solvent molecules within the crystal lattice.[3][4] This strongly suggests that eprinomectin may also form various solvates depending on the crystallization solvent.

A study on new ivermectin pseudopolymorphs provided detailed single-crystal X-ray diffraction data for different solvates.[3] The crystallographic data for ivermectin hemihydrate ethanolate has also been reported.[4] This information is crucial for understanding the crystal packing and molecular conformation of this class of compounds.

Experimental Protocols for Solid-State Characterization

A comprehensive investigation of eprinomectin's polymorphism would involve a systematic screening for different solid forms and their subsequent characterization using a suite of analytical techniques.

Polymorph Screening Workflow

A typical polymorph screening process aims to induce the crystallization of the API under a wide range of conditions to identify as many solid forms as possible.

Polymorph_Screening_Workflow cluster_screening Crystallization Screening cluster_characterization Solid-State Characterization cluster_analysis Data Analysis and Selection API Eprinomectin API Solvents Diverse Solvents (e.g., alcohols, ketones, esters, water) Methods Crystallization Methods (Evaporation, Cooling, Anti-solvent) PXRD Powder X-ray Diffraction (PXRD) Methods->PXRD Primary Analysis DSC Differential Scanning Calorimetry (DSC) PXRD->DSC TGA Thermogravimetric Analysis (TGA) DSC->TGA Spectroscopy Vibrational Spectroscopy (FTIR, Raman) TGA->Spectroscopy Microscopy Microscopy (Polarized Light, SEM) Spectroscopy->Microscopy Identify Identify Unique Forms Microscopy->Identify Further Analysis Characterize Characterize Physicochemical Properties (Solubility, Stability) Identify->Characterize Select Select Optimal Form for Development Characterize->Select

Caption: A generalized workflow for polymorph screening and selection of an active pharmaceutical ingredient.

Key Experimental Methodologies
  • Crystallization Techniques:

    • Solvent Evaporation: Dissolving the API in a suitable solvent and allowing the solvent to evaporate slowly.

    • Cooling Crystallization: Cooling a saturated solution of the API to induce crystallization. Studies on avermectins have shown that programmed cooling can yield high-quality crystals.

    • Anti-Solvent Addition: Adding a solvent in which the API is insoluble (an anti-solvent) to a solution of the API to cause precipitation.

    • Slurry Conversion: Suspending the API in a solvent where it has limited solubility and agitating the mixture over time to allow for conversion to a more stable form.

  • Analytical Techniques:

    • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and differentiating crystalline forms. Each polymorph will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events, such as melting, crystallization, and solid-solid transitions. It provides information on melting points and enthalpies of fusion, which are characteristic of a specific polymorph.

    • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates by quantifying the amount of solvent loss upon heating.

    • Vibrational Spectroscopy (FTIR and Raman): These techniques provide information about the molecular vibrations within the crystal lattice. Different polymorphs can exhibit distinct spectral features.

    • Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR can distinguish between different polymorphic forms by probing the local environment of atomic nuclei.

    • Microscopy: Polarized light microscopy can be used to observe crystal morphology and birefringence, while scanning electron microscopy (SEM) provides high-resolution images of the crystal habit.

Quantitative Data and Characterization

Table 1: Crystallographic Data for Ivermectin Pseudopolymorphs
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Ivermectin hemihydrate ethanolate[4]MonoclinicC240.9374(10)9.26951(6)14.9488(2)73.047(1)5426.12(8)4
Ivermectin-Ethanol Solvate[3]MonoclinicI215.012(3)9.278(2)21.056(4)100.23(3)2883.3(10)2
Ivermectin-GVL Solvate[3]OrthorhombicP2₁2₁2₁15.012(3)18.556(4)41.112(8)9011449(4)8

GVL: γ-valerolactone

Table 2: Thermal Analysis Data for Ivermectin Pseudopolymorphs
CompoundMelting Point (°C) (DSC)Decomposition Onset (°C) (TGA)Solvent Loss (%) (TGA)
Ivermectin-Ethanol Solvate[3]~160 (endotherm)~180Corresponds to ethanol loss
Ivermectin-GVL Solvate[3]~155 (endotherm)~175Corresponds to GVL loss

Note: The exact values from the source may vary based on experimental conditions.

Signaling Pathways and Logical Relationships

The mechanism of action of eprinomectin involves its interaction with glutamate-gated chloride channels in invertebrates. The polymorphism of the drug substance itself does not directly alter this signaling pathway. However, the dissolution and absorption kinetics, which are influenced by the solid-state form, determine the concentration of the drug that reaches the target site.

Bioavailability_Pathway cluster_formulation Drug Product cluster_dissolution Dissolution cluster_absorption Absorption cluster_action Pharmacological Action SolidForm Eprinomectin Solid Form (Polymorph/Amorphous) Dissolved Dissolved Eprinomectin SolidForm->Dissolved Dissolution Rate Absorbed Absorbed Eprinomectin (Systemic Circulation) Dissolved->Absorbed Permeability Target Glutamate-gated Chloride Channels Absorbed->Target Distribution Effect Parasite Paralysis and Death Target->Effect

Caption: The influence of the solid-state form of eprinomectin on its path to pharmacological action.

Conclusion and Future Directions

The solid-state properties of eprinomectin are a critical area of study for ensuring the development of stable and effective veterinary drug products. While direct and comprehensive studies on eprinomectin polymorphism are currently limited, the well-documented polymorphic behavior of its close analog, ivermectin, provides a strong indication that eprinomectin is also likely to exist in multiple crystalline forms, including solvates.

For researchers and drug development professionals, a systematic polymorph screen of eprinomectin is highly recommended. Such a study should employ a variety of crystallization techniques and a comprehensive suite of analytical methods to identify and characterize all accessible solid forms. The resulting data will be invaluable for selecting the optimal polymorph for formulation, ensuring consistent product quality, and meeting regulatory requirements. Future work should focus on obtaining single-crystal structures of any identified eprinomectin polymorphs to provide definitive structural information. Furthermore, quantitative studies on the solubility, stability, and dissolution rates of these forms will be essential for establishing a clear understanding of their biopharmaceutical properties.

References

In Vitro Activity of Eprinomectin Against Nematode Larvae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Eprinomectin against various nematode larvae. Eprinomectin, a member of the macrocyclic lactone class of endectocides, is a crucial tool in veterinary medicine for controlling parasitic nematode infections. Understanding its in vitro efficacy is paramount for developing effective parasite control strategies, monitoring for anthelmintic resistance, and discovering novel nematicidal agents. This document summarizes key quantitative data, details common experimental protocols, and illustrates the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The in vitro potency of Eprinomectin has been evaluated against a range of nematode species using various assay endpoints. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values, as well as efficacy percentages from various studies. These values are critical for comparing the susceptibility of different nematode species and for detecting shifts in resistance.

Table 1: In Vitro Inhibitory and Lethal Concentrations of Eprinomectin against Nematode Larvae

Nematode SpeciesLarval StageAssay TypeParameterValueReference
Haemonchus contortus (Susceptible Isolate)L3Larval MotilityIC500.29 - 0.48 µM[1]
Haemonchus contortus (Resistant Isolate)L3Larval MotilityIC508.16 - 32.03 µM[1]
Caenorhabditis elegansL4Larval MotilityIC50 (90 min)~0.19 µM[2]
Cooperia spp. (Susceptible Isolate)L3Larval DevelopmentEC50Not specified, but susceptible[3]
Cooperia spp. (Resistant Isolate)L3Larval DevelopmentEC50Not specified, but resistant[3]
Crenosoma vulpisL3Larval MotilityLC5028.2 ng/mL[4]

Table 2: In Vivo Efficacy of Eprinomectin against Fourth-Stage Larvae (L4) of Various Nematode Species

Nematode SpeciesHostEfficacy (%)Reference
Ostertagia ostertagiCattle>99%[4][5]
Cooperia spp.Cattle>99%[5]
Dictyocaulus viviparusCattle>99%[5]
Haemonchus contortusCattle>99%[5]
Nematodirus helvetianusCattle>99%[5]
Oesophagostomum radiatumCattle>99%[5]
Trichostrongylus axeiCattle>99%[5]
Trichostrongylus colubriformisCattle>99%[5]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible in vitro testing of anthelmintics. Below are methodologies for two commonly employed assays to assess the efficacy of Eprinomectin against nematode larvae.

Larval Motility Assay (LMA)

This assay evaluates the paralytic effects of Eprinomectin on third-stage (L3) nematode larvae.

Objective: To determine the concentration of Eprinomectin that inhibits the motility of nematode larvae.

Materials:

  • Third-stage (L3) nematode larvae

  • Eprinomectin stock solution (in a suitable solvent like DMSO)

  • Larval motility medium (e.g., RPMI-1640, Luria Broth)[4][6]

  • 96-well microtiter plates

  • Automated motility tracking system or microscope for visual assessment

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Larval Preparation:

    • Harvest L3 larvae from fecal cultures using a Baermann apparatus.

    • Wash the larvae multiple times with a suitable buffer (e.g., M9 buffer or sterile water) by centrifugation to remove debris.[1]

    • Resuspend the larvae in the assay medium and determine the concentration by counting a small aliquot. Adjust the concentration to the desired number of larvae per well (e.g., 50-100 larvae in 50 µL).[1][4]

  • Drug Dilution:

    • Prepare a serial dilution of the Eprinomectin stock solution in the assay medium to achieve a range of final concentrations to be tested. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤0.5%).[1][6]

  • Assay Setup:

    • Dispense the larval suspension into the wells of a 96-well plate.

    • Add the different Eprinomectin dilutions to the respective wells.

    • Include negative control wells (medium with solvent only) and positive control wells (a known paralytic agent).

  • Incubation:

    • Incubate the plate at a temperature suitable for the specific nematode species (e.g., 37°C for parasitic nematodes) for a defined period (e.g., 24 to 72 hours).[4][6]

  • Motility Assessment:

    • Quantify larval motility using an automated tracking system that detects movement based on infrared microbeam interruptions or by visual scoring under a microscope.[6]

    • Calculate the percentage of motility inhibition for each Eprinomectin concentration relative to the negative control.

  • Data Analysis:

    • Plot the percentage of motility inhibition against the logarithm of the Eprinomectin concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Larval Development Assay (LDA)

This assay assesses the ability of Eprinomectin to inhibit the development of nematode eggs to the third larval stage (L3).

Objective: To determine the concentration of Eprinomectin that inhibits the development of nematode larvae.

Materials:

  • Nematode eggs

  • Eprinomectin stock solution (in DMSO)

  • Culture medium (containing nutrients like yeast extract)[3]

  • 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Microscope

  • Lugol's iodine solution

Procedure:

  • Egg Preparation:

    • Extract nematode eggs from fresh fecal samples using a series of sieves and a flotation method with a saturated salt solution.[1]

    • Thoroughly wash the collected eggs with sterile water to remove fecal debris and the flotation solution.

    • Determine the egg concentration and adjust it to approximately 100-150 eggs per desired volume.[7]

  • Drug Dilution:

    • Prepare serial dilutions of Eprinomectin in the culture medium as described for the LMA.

  • Assay Setup:

    • Dispense the egg suspension into the wells of a 96-well plate.

    • Add the various Eprinomectin dilutions to the appropriate wells.

    • Include negative control wells (medium with solvent) and positive control wells (a known ovicidal or larvicidal agent).

  • Incubation:

    • Seal the plates and incubate them at a suitable temperature (e.g., 25-27°C) for approximately 7 days to allow for larval development to the L3 stage in the control wells.[1][8]

  • Assessment of Development:

    • After the incubation period, add a drop of Lugol's iodine solution to each well to stop larval development and facilitate counting.

    • Under a microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

  • Data Analysis:

    • Calculate the percentage of inhibition of development to the L3 stage for each Eprinomectin concentration compared to the negative control.

    • Determine the IC50 or EC50 value by plotting the percentage of inhibition against the drug concentration.

Visualizations

Signaling Pathway of Eprinomectin

Eprinomectin, like other macrocyclic lactones, exerts its anthelmintic effect by targeting specific neurotransmitter receptors in nematodes.[9] This leads to paralysis and ultimately the death of the parasite.[2][10] The primary targets are glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) receptors.[9]

Eprinomectin_Signaling_Pathway cluster_neuron Nematode Neuron/Muscle Cell Membrane cluster_effect Cellular Effect GluCl Glutamate-Gated Chloride Channel (GluCl) Influx Increased Chloride Ion Influx GluCl->Influx GABA_R GABA Receptor GABA_R->Influx Cl_ion Cl- Eprinomectin Eprinomectin Eprinomectin->GluCl Binds and Activates Eprinomectin->GABA_R Potentiates Hyperpolarization Hyperpolarization of Cell Membrane Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Caption: Eprinomectin's mechanism of action in nematodes.

Experimental Workflow for In Vitro Larval Assays

The general workflow for conducting in vitro assays to determine the efficacy of Eprinomectin against nematode larvae involves several key steps, from parasite collection to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Fecal_Collection 1. Fecal Sample Collection Egg_Isolation 2. Nematode Egg Isolation Fecal_Collection->Egg_Isolation Larval_Culture 3. Larval Culture (for LMA) Egg_Isolation->Larval_Culture Plate_Setup 5. 96-well Plate Setup (Eggs or Larvae) Egg_Isolation->Plate_Setup For LDA Larval_Culture->Plate_Setup For LMA Drug_Dilution 4. Eprinomectin Serial Dilution Drug_Addition 6. Addition of Eprinomectin and Controls Drug_Dilution->Drug_Addition Plate_Setup->Drug_Addition Incubation 7. Incubation Drug_Addition->Incubation Assessment 8. Motility/Development Assessment Incubation->Assessment Data_Calculation 9. Calculation of % Inhibition Assessment->Data_Calculation IC50_Determination 10. IC50/LC50 Determination Data_Calculation->IC50_Determination

Caption: General workflow for in vitro nematode larval assays.

This technical guide provides a foundational understanding of the in vitro activity of Eprinomectin against nematode larvae. The presented data, protocols, and visualizations are intended to support researchers and professionals in the fields of veterinary parasitology and anthelmintic drug development. Adherence to standardized methodologies is crucial for generating reliable and comparable data to combat the growing challenge of anthelmintic resistance.

References

Eprinomectin: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin is a semi-synthetic derivative of the avermectin family, a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] Discovered and developed by scientists at Merck Research Laboratories, eprinomectin has become a cornerstone of parasite control in livestock, particularly in dairy and beef cattle.[2] Its broad-spectrum efficacy, coupled with a favorable safety profile and a zero-day milk and meat withdrawal period, has made it a valuable tool for veterinarians and producers worldwide.[3] This technical guide provides an in-depth overview of the discovery, development, and key characteristics of eprinomectin.

Discovery and Synthesis

The journey of eprinomectin begins with the discovery of the avermectins by Satoshi Ōmura and his team at the Kitasato Institute in Japan. They isolated the natural product from the fermentation broth of the soil microorganism Streptomyces avermitilis.[3]

Eprinomectin is produced through a semi-synthetic process starting from avermectin B1, a major component of the avermectin complex.[1] The synthesis involves a chemical modification of the 4"-position of the oleandrose sugar moiety.[4]

Eprinomectin Synthesis Workflow

G cluster_fermentation Fermentation cluster_synthesis Chemical Synthesis cluster_formulation Formulation Streptomyces_avermitilis Streptomyces avermitilis Fermentation_Process Fermentation Streptomyces_avermitilis->Fermentation_Process Inoculation Avermectin_B1 Avermectin B1 (Precursor) Fermentation_Process->Avermectin_B1 Isolation Chemical_Modification Multi-step Chemical Modification Avermectin_B1->Chemical_Modification Starting Material Eprinomectin_Synthesis Eprinomectin Chemical_Modification->Eprinomectin_Synthesis Final Product Formulation_Process Formulation Eprinomectin_Synthesis->Formulation_Process Topical_Solution Topical Solution (e.g., Pour-on) Formulation_Process->Topical_Solution

Caption: A simplified workflow illustrating the production of Eprinomectin.

Mechanism of Action

Eprinomectin, like other avermectins, exerts its antiparasitic effect by targeting the nervous system of invertebrates. Its primary mode of action is the selective and high-affinity binding to glutamate-gated chloride ion channels (GluCls) present in the nerve and muscle cells of parasites.[5]

This binding potentiates the opening of these channels, leading to an increased influx of chloride ions into the cells. The resulting hyperpolarization of the nerve or muscle cell membrane causes paralysis and ultimately the death of the parasite.[5] While avermectins can also interact with GABA-gated chloride channels, their affinity for these channels is significantly lower.[5]

Eprinomectin's Signaling Pathway at the Neuromuscular Junction

G cluster_neuron Invertebrate Neuron/Muscle Cell Eprinomectin Eprinomectin GluCl_Channel Glutamate-Gated Chloride Channel (GluCl) Eprinomectin->GluCl_Channel Binds to and potentiates Chloride_Influx Increased Cl- Influx GluCl_Channel->Chloride_Influx Causes Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Paralysis_Death Paralysis and Death of Parasite Hyperpolarization->Paralysis_Death Results in

Caption: The signaling pathway of Eprinomectin leading to parasite paralysis.

Efficacy and Spectrum of Activity

Eprinomectin exhibits a broad spectrum of activity against a wide range of internal and external parasites of cattle.[3]

Endoparasites (Internal Parasites)

Clinical trials have demonstrated high efficacy against various gastrointestinal roundworms and lungworms.

Table 1: Efficacy of Eprinomectin Pour-On (500 µg/kg) Against Internal Parasites in Cattle

Parasite SpeciesStageEfficacy (%)
Ostertagia ostertagiAdult, L4, Inhibited L4≥99
Haemonchus placeiAdult, L4≥99
Trichostrongylus axeiAdult, L4≥99
Cooperia spp.Adult, L4≥99
Dictyocaulus viviparus (Lungworm)Adult, L4≥99

Data compiled from multiple efficacy studies.

Ectoparasites (External Parasites)

Eprinomectin is also highly effective against a variety of economically important ectoparasites.

Table 2: Efficacy of Eprinomectin Pour-On (500 µg/kg) Against External Parasites in Cattle

Parasite SpeciesCommon NameEfficacy (%)
Sarcoptes scabiei var. bovisMange Mites≥99
Chorioptes bovisMange Mites≥99
Linognathus vituliSucking Lice≥99
Haematopinus eurysternusSucking Lice≥99
Damalinia bovisBiting Lice≥99
Haematobia irritansHorn Flies≥95 (for 7 days)

Data compiled from multiple efficacy studies.

Pharmacokinetics

The pharmacokinetic profile of eprinomectin following topical (pour-on) administration in cattle is characterized by slow absorption, wide distribution, and slow elimination.

Experimental Protocol: Pharmacokinetic Study in Lactating Dairy Cattle

A typical pharmacokinetic study involves the following steps:

  • Animal Selection: Healthy, lactating dairy cows are selected and acclimatized.

  • Treatment: A single topical dose of eprinomectin (e.g., 500 µg/kg body weight) is applied along the dorsal midline.

  • Sample Collection: Blood and milk samples are collected at predetermined time points before and after treatment (e.g., 0, 6, 12, 24, 48, 72, 96, 120, 168, 240, 336, and 504 hours).

  • Sample Processing: Plasma is separated from blood samples. All samples are stored frozen until analysis.

  • Analytical Method: Eprinomectin concentrations in plasma and milk are determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[6]

  • Data Analysis: Pharmacokinetic parameters are calculated from the concentration-time data using appropriate software.

Table 3: Pharmacokinetic Parameters of Eprinomectin Pour-On (500 µg/kg) in Lactating Dairy Cattle

ParameterPlasmaMilk
Cmax (ng/mL)10 - 201 - 3
Tmax (days)2 - 42 - 4
AUC (ng·h/mL)~1500~150
Elimination Half-life (t½) (days)~4 - 5~4 - 5
Milk-to-Plasma Ratio~0.1-

Values are approximate and can vary between studies.

Eprinomectin Pharmacokinetic Study Workflow

G Animal_Selection Animal Selection (Lactating Dairy Cows) Treatment_Admin Treatment Administration (Topical Pour-On) Animal_Selection->Treatment_Admin Sample_Collection Sample Collection (Blood and Milk) Treatment_Admin->Sample_Collection Sample_Processing Sample Processing Sample_Collection->Sample_Processing HPLC_Analysis HPLC Analysis (Fluorescence Detection) Sample_Processing->HPLC_Analysis Data_Analysis Pharmacokinetic Data Analysis HPLC_Analysis->Data_Analysis Results Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) Data_Analysis->Results

Caption: A workflow for a typical pharmacokinetic study of Eprinomectin.

Safety and Toxicology

Eprinomectin has a wide margin of safety in cattle, including calves, bulls, and pregnant and lactating cows.[3]

Experimental Protocol: Target Animal Safety Study

Safety studies are conducted to determine the tolerance of the target animal to the drug:

  • Animal Groups: Cattle are divided into multiple groups, including a control group (vehicle only) and groups receiving multiples of the recommended dose (e.g., 1x, 3x, 5x).

  • Treatment: The drug is administered according to the study design, which may involve single or repeated doses.

  • Observations: Animals are closely monitored for any adverse clinical signs, including changes in behavior, appetite, and physical condition. Body weights and feed consumption are recorded.

  • Clinical Pathology: Blood and urine samples are collected for hematology and clinical chemistry analysis.

  • Necropsy: At the end of the study, animals are euthanized and subjected to a full necropsy, including macroscopic and microscopic examination of tissues.

Table 4: Key Findings from Eprinomectin Safety Studies in Cattle

Study TypeDose LevelsKey Findings
Acute ToxicityUp to 10x the recommended doseTransient mydriasis (pupil dilation) observed in some animals at the highest dose. No other significant adverse effects.
Repeated Dose Toxicity3x and 5x the recommended doseNo significant treatment-related adverse effects observed.
Reproductive Safety3x the recommended doseNo adverse effects on reproductive performance of bulls or cows. No teratogenic effects observed.

Based on data from regulatory submissions.[3]

Regulatory Approval

Eprinomectin pour-on for beef and dairy cattle was first approved by the U.S. Food and Drug Administration (FDA) under NADA 141-079.[3] A key feature of this approval is the zero-day withdrawal period for meat and a zero-day milk discard time, which is highly advantageous for dairy operations.[3]

FDA Approval Process for a New Animal Drug

G Preclinical_Studies Preclinical Studies (In vitro & In vivo) INAD_Submission Investigational New Animal Drug (INAD) Submission Preclinical_Studies->INAD_Submission Clinical_Trials Clinical Trials (Phase I, II, III) INAD_Submission->Clinical_Trials NADA_Submission New Animal Drug Application (NADA) Submission Clinical_Trials->NADA_Submission FDA_Review FDA Review of Safety & Efficacy Data NADA_Submission->FDA_Review Approval Drug Approval FDA_Review->Approval

Caption: A simplified overview of the FDA approval process for a new animal drug.

Conclusion

Eprinomectin represents a significant advancement in veterinary parasitology. Its development from a natural product through semi-synthesis has resulted in a highly effective and safe endectocide. The comprehensive body of research supporting its efficacy, pharmacokinetics, and safety has solidified its role as a critical tool for maintaining the health and productivity of cattle. For researchers and drug development professionals, the story of eprinomectin serves as a compelling case study in the successful development of a veterinary pharmaceutical.

References

Methodological & Application

Preparation of Eprinomectin Standard Solution for High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides a detailed methodology for the preparation of Eprinomectin standard solutions for use in High-Performance Liquid Chromatography (HPLC) analysis. Accurate preparation of standard solutions is critical for the quantification of Eprinomectin in various matrices, including pharmaceutical formulations and biological samples. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Eprinomectin is a semi-synthetic derivative of the avermectin family, widely used as a broad-spectrum antiparasitic agent in veterinary medicine.[1][2][3] It is a mixture of two closely related components, eprinomectin B1a and eprinomectin B1b.[2][4][5] HPLC is a common analytical technique for the identification and quantification of Eprinomectin. The preparation of accurate and stable standard solutions is a prerequisite for reliable and reproducible HPLC results.

Materials and Reagents

  • Eprinomectin reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (ultrapure, 18 MΩ·cm)

  • Ethanol (analytical grade)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance (readable to 0.01 mg)

  • Syringe filters (0.22 µm or 0.45 µm)

Experimental Protocols

Solvent Selection and Solubility

Eprinomectin is soluble in a variety of organic solvents. The choice of solvent for the stock solution depends on the HPLC method's mobile phase to ensure compatibility. Eprinomectin is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide, with a solubility of approximately 30 mg/ml.[2] It is also soluble in methanol and acetonitrile.[5][6] For reversed-phase HPLC, the mobile phase, often a mixture of acetonitrile, methanol, and water, is a suitable diluent for working standards.[7][8]

Preparation of Eprinomectin Stock Standard Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 10 mg of the Eprinomectin reference standard into a clean, dry 10 mL volumetric flask.

  • Dissolution: Add a small volume (approximately 5-7 mL) of the chosen solvent (e.g., methanol or acetonitrile) to the flask.

  • Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the Eprinomectin standard.

  • Volume Adjustment: Allow the solution to return to room temperature, then add the solvent to the mark.

  • Homogenization: Invert the flask several times to ensure a homogeneous solution.

  • Labeling and Storage: Label the stock solution with the concentration, preparation date, and initials of the analyst. Store the stock solution at -20°C in a tightly sealed container to ensure stability.[2]

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to the desired concentration range for calibration curves. The concentration of the working standards should bracket the expected concentration of Eprinomectin in the samples to be analyzed.

  • Dilution Calculation: Calculate the required volume of the stock solution to prepare the desired concentration of the working standard.

  • Pipetting: Using a calibrated pipette, transfer the calculated volume of the stock solution into a volumetric flask of the appropriate size.

  • Dilution: Dilute to the mark with the appropriate diluent, which is often the mobile phase of the HPLC method.

  • Homogenization: Mix the solution thoroughly.

  • Filtration: Before injection into the HPLC system, filter the working standard solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of Eprinomectin standard solutions.

Table 1: Eprinomectin Stock Standard Solution Preparation

ParameterValue
Standard CompoundEprinomectin (Reference Standard)
Purity≥95%
Stock Solution Concentration1 mg/mL (or 0.5 mg/mL as per USP)[9][10]
Solvent OptionsMethanol, Acetonitrile, Mobile Phase
Storage Conditions-20°C[2]

Table 2: Example of Working Standard Dilution Series

Working Standard IDStock Solution Volume (µL)Final Volume (mL)Final Concentration (µg/mL)
WS110101
WS250105
WS31001010
WS42501025
WS55001050
WS6100010100

Note: The concentration range should be adapted based on the specific analytical method's sensitivity and the expected sample concentrations.

HPLC Analysis Conditions

While this document focuses on standard preparation, the following table provides typical HPLC conditions for Eprinomectin analysis for context.

Table 3: Typical HPLC Parameters for Eprinomectin Analysis

ParameterCondition 1 (Isocratic)[7]Condition 2 (Gradient)[3][11]
Column C18 reversed-phase (e.g., 4.6 x 75 mm, 3.5 µm)[7]Kinetex C8 (e.g., 100 mm × 4.6 mm, 2.6 µm)[3][11]
Mobile Phase Acetonitrile:Methanol:Water (47:33:20, v/v/v)[7]A: Water-acetonitrile-isopropanol (48:42:10, v/v/v) B: 100% Acetonitrile[3][11]
Flow Rate 1.5 mL/min[7]0.7 mL/min[3][11]
Column Temperature 30 °C[7]30 °C[3][11]
Detection Wavelength 245 nm[7]252 nm[3][11]
Injection Volume 15 µL[7]Not specified

Workflow Diagram

The following diagram illustrates the workflow for the preparation of Eprinomectin standard solutions for HPLC analysis.

Eprinomectin_Standard_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation weigh Weigh Eprinomectin Reference Standard dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate volume_adjust Adjust to Final Volume sonicate->volume_adjust store Store at -20°C volume_adjust->store pipette Pipette Stock Solution store->pipette Use Stock dilute Dilute with Diluent (e.g., Mobile Phase) pipette->dilute mix Mix Thoroughly dilute->mix filter Filter through Syringe Filter mix->filter hplc HPLC Analysis filter->hplc

Caption: Workflow for Eprinomectin Standard Solution Preparation.

This comprehensive guide should enable researchers and analysts to prepare Eprinomectin standard solutions with high accuracy and precision, leading to reliable quantitative results in HPLC analysis. Adherence to good laboratory practices is essential throughout the procedure.

References

Quantitative Analysis of Eprinomectin in Plasma via LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the quantification of eprinomectin in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Eprinomectin, a member of the avermectin class of endectocides, is widely used in veterinary medicine for parasite control in cattle.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and residue studies. The described method is sensitive, selective, and suitable for high-throughput analysis. This protocol details sample preparation, chromatographic separation, and mass spectrometric detection, along with validation parameters presented in a clear, tabular format.

Introduction

Eprinomectin is a semi-synthetic derivative of the avermectin family, exhibiting broad-spectrum activity against nematodes and arthropods.[2][3] It is a mixture of two components, eprinomectin B1a (>90%) and B1b (<10%).[2] Monitoring its levels in biological matrices like plasma is essential for ensuring efficacy and food safety. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity, allowing for precise quantification even at low concentrations.[4] This application note presents a validated LC-MS/MS method for the determination of eprinomectin in plasma.

Experimental Workflow

The overall experimental workflow for the quantification of eprinomectin in plasma is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (250 µL) is_add Add Internal Standard plasma->is_add deprot Protein Precipitation (e.g., with Acetonitrile) is_add->deprot vortex Vortex & Centrifuge deprot->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection hplc Chromatographic Separation (C18 Reverse Phase) injection->hplc ms Mass Spectrometric Detection (ESI+, MRM) hplc->ms quant Quantification (Calibration Curve) ms->quant

Caption: Workflow for Eprinomectin Quantification.

Detailed Experimental Protocol

Materials and Reagents
  • Eprinomectin reference standard

  • Internal Standard (IS), e.g., Ivermectin-d2 or another suitable analogue

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank plasma from the target species

Sample Preparation

A protein precipitation method is recommended for its simplicity and speed.[4]

  • Transfer 250 µL of plasma sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., 1 µg/mL).

  • Add 750 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical instrument parameters. Optimization may be required based on the specific LC-MS/MS system used.

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemUHPLC/HPLC system
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile/Methanol (e.g., 90:10 v/v)
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Injection Volume5 - 10 µL
Gradient ProgramStart with 70-80% B, increase to 95% B, hold, then return to initial conditions

Table 2: Mass Spectrometric Conditions

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV[4]
Source Temperature150 °C[4]
Desolvation Temperature500 °C[4]
Desolvation Gas Flow800 L/h[4]
Cone Gas Flow150 L/h[4]
Nebulizer Pressure6.9 bar[4]
Collision GasArgon
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are monitored for the quantification and confirmation of eprinomectin.

mrm cluster_eprinomectin Eprinomectin (B1a) parent_epr Precursor Ion [M+H]+ m/z 914.6 prod1_epr Product Ion 1 (Quantifier) m/z 896.1 parent_epr->prod1_epr Collision Energy prod2_epr Product Ion 2 (Qualifier) m/z 467.9 parent_epr->prod2_epr prod3_epr Product Ion 3 (Qualifier) m/z 329.9 parent_epr->prod3_epr

Caption: MRM Transitions for Eprinomectin.

Table 3: MRM Transitions for Eprinomectin and a Potential Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion Type
Eprinomectin B1a 914.6896.1Quantifier[5]
914.6467.9Qualifier[5]
914.6329.9Qualifier[5]
Ivermectin-d2 (IS) 894.5570.4Quantifier

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Method Validation Summary

The method should be validated according to relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Performance Data
Linearity R² ≥ 0.990.999 over 0.5 - 50 ng/mL[1][6]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%0.1 ng/mL[1][6]
Accuracy (as % Bias) Within ±15% (±20% at LLOQ)-5.0% to 6.2%
Precision (as %RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: ≤ 8.5%; Inter-day: ≤ 10.2%
Recovery Consistent, precise, and reproducible85.7% to 97.2%[7]
Matrix Effect Within acceptable limitsMinimal matrix effects observed
Stability Stable for at least 12 days in autosampler at 2-8 °C and through three freeze-thaw cycles[4]

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x or 1/x²) is typically used to fit the data.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of eprinomectin in plasma. The simple sample preparation and high selectivity and sensitivity of the method make it suitable for pharmacokinetic studies and regulatory submissions. Proper method validation is crucial to ensure data quality and reliability.

References

Application Note: Determination of Eprinomectin Residues in Bovine Milk by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eprinomectin is a broad-spectrum macrocyclic lactone anthelmintic agent used in veterinary medicine to treat and control internal and external parasites in cattle, including lactating dairy cows.[1][2] To ensure consumer safety and comply with regulatory standards, it is crucial to monitor eprinomectin residues in bovine milk. The Codex Alimentarius has established a Maximum Residue Limit (MRL) for eprinomectin in bovine milk at 20 µg/kg.[3][4][5] This application note provides a detailed protocol for the quantitative analysis of eprinomectin residues in bovine milk using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6] The described method, incorporating a QuEChERS-based sample preparation, is suitable for routine monitoring and regulatory compliance testing.

Principle

This method involves the extraction of eprinomectin from a milk sample using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[7][8] The QuEChERS approach utilizes a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[7][8] The cleaned extract is then analyzed by LC-MS/MS. The analyte is separated from matrix components on a C18 reversed-phase column and detected using positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Reagents: Ammonium acetate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

  • Standards: Eprinomectin certified reference material

  • SPE Sorbents: C18

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Pipettes and general laboratory glassware

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of eprinomectin reference standard and dissolve in 100 mL of methanol.

  • Intermediate Stock Solution (1 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 ng/mL.

Sample Preparation (QuEChERS Method)
  • Extraction:

    • Pipette 10 mL of a well-mixed milk sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[5]

    • Immediately vortex for another 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant into a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm)

    • Mobile Phase A: 5 mM Ammonium acetate in water[1]

    • Mobile Phase B: 5 mM Ammonium acetate in methanol[1]

    • Flow Rate: 0.4 mL/min[1]

    • Injection Volume: 5 µL[1]

    • Column Temperature: 50 °C[1]

    • Gradient: Start with 70% B, linearly increase to 97% B in 5 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate for 2 minutes.[1]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

    • MRM Transitions: Monitor at least two transitions for eprinomectin for quantification and confirmation. The specific precursor and product ions, along with optimized cone voltages and collision energies, should be determined by infusing a standard solution.

Data Presentation

The quantitative data for method validation should be summarized as shown in the table below.

ParameterResultAcceptance Criteria
Linearity (r²) > 0.99≥ 0.99
Limit of Detection (LOD) 0.5 µg/kgReportable
Limit of Quantification (LOQ) 1.5 µg/kg< MRL (20 µg/kg)
Recovery (%) 95 - 105%80 - 110%
Precision (RSD%)
- Repeatability (Intra-day)< 10%≤ 15%
- Reproducibility (Inter-day)< 15%≤ 20%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_dspe Dispersive SPE Cleanup cluster_analysis Analysis milk_sample 10 mL Bovine Milk add_acn Add 10 mL Acetonitrile Vortex (1 min) milk_sample->add_acn add_salts Add 4g MgSO4 + 1g NaCl Vortex (1 min) add_acn->add_salts centrifuge1 Centrifuge (4000 rpm, 10 min) add_salts->centrifuge1 supernatant Transfer 1 mL Supernatant centrifuge1->supernatant add_dspe Add 150mg MgSO4 + 50mg C18 Vortex (30 sec) supernatant->add_dspe centrifuge2 Centrifuge (10,000 rpm, 5 min) add_dspe->centrifuge2 final_extract Transfer Supernatant to Vial centrifuge2->final_extract lcms_analysis LC-MS/MS Analysis final_extract->lcms_analysis logical_relationship cluster_regulatory Regulatory Framework cluster_method Analytical Method cluster_outcome Desired Outcome mrl Maximum Residue Limit (MRL) 20 µg/kg sample_prep Sample Preparation (QuEChERS) analysis Instrumental Analysis (LC-MS/MS) sample_prep->analysis validation Method Validation analysis->validation validation->mrl LOQ < MRL compliance Compliance with MRL validation->compliance food_safety Ensuring Food Safety compliance->food_safety

References

Application Notes and Protocols for the Extraction of Eprinomectin from Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of eprinomectin from various animal tissues. The methodologies outlined are based on established scientific literature and are intended to offer robust and reliable procedures for the quantification of eprinomectin residues in matrices such as liver, muscle, fat, and milk.

Eprinomectin, a member of the avermectin family, is a broad-spectrum endectocide used in cattle for treating and controlling internal and external parasites.[1] Regulatory bodies in various regions have established Maximum Residue Limits (MRLs) for eprinomectin in edible tissues to ensure consumer safety.[2] Accurate and sensitive analytical methods are therefore crucial for monitoring these residue levels. The primary analytical techniques for eprinomectin determination are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3] A critical step preceding instrumental analysis is the efficient extraction of the analyte from the complex tissue matrix.

This guide details two primary extraction methodologies: Solid-Phase Extraction (SPE) and a method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described extraction methods for eprinomectin from various bovine tissues.

Table 1: QuEChERS-based Extraction Performance

TissueFortification Level (µg/kg)Mean Recovery (%)Coefficient of Variation (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Muscle10 - 20080.0 - 87.22.7 - 10.612
Liver10 - 20080.0 - 87.22.7 - 10.612
Fat10 - 20080.0 - 87.22.7 - 10.612
Milk10 - 20080.0 - 87.22.7 - 10.612

Data sourced from a study developing a QuEChERS-based method for eprinomectin in bovine tissues and milk.[3][4]

Table 2: Solid-Phase Extraction (SPE) Performance for a Multi-Residue Method in Bovine Liver

AnalyteFortification Level (ppb)Mean Recovery (%)Coefficient of Variation (%)Limit of Detection (LOD) (ppb)
Eprinomectin25, 50, 100> 70< 201 - 2
Abamectin25, 50, 100> 70< 201 - 2
Moxidectin25, 50, 100> 70< 201 - 2
Doramectin25, 50, 100> 70< 201 - 2
Ivermectin25, 50, 100> 70< 201 - 2

This data is from a multi-residue screening method for five anthelmintic drugs in beef liver.[5]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for Eprinomectin in Animal Tissues and Milk

This protocol is adapted from a method utilizing a QuEChERS approach for the extraction and purification of eprinomectin B1a from bovine edible tissues and milk.[3]

1. Sample Preparation:

  • Weigh 5 g of homogenized tissue (muscle, liver, fat) or 5 mL of milk into a 50 mL polypropylene centrifuge tube.

  • For tissue samples, add 10 mL of acetonitrile. For milk samples, add 10 mL of acetonitrile and vortex for 1 minute.

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

2. Extraction:

  • Shake the tube vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2 minutes.

4. Final Extract Preparation:

  • Transfer the cleaned supernatant to a new tube.

  • The extract is now ready for derivatization (if using HPLC-FLD) or direct injection (if using LC-MS/MS).

Derivatization for HPLC-FLD Analysis:

  • A fluorescent derivative is typically formed through a reaction with trifluoroacetic anhydride (TFAA) and N-methylimidazole.[3][6]

  • Prepare a solution of TFAA in acetonitrile (e.g., 1:2 v/v) and a solution of N-methylimidazole in acetonitrile (e.g., 1:1 v/v).[3]

  • Add these derivatizing agents to the final extract and incubate.

Protocol 2: Solid-Phase Extraction (SPE) for Eprinomectin in Bovine Liver

This protocol is based on a multi-residue method for the simultaneous determination of eprinomectin and other anthelmintics in beef liver.[5]

1. Initial Extraction:

  • Weigh 2.5 g of blended, defrosted liver into a 50 mL polypropylene centrifuge tube.

  • Add 8 mL of acetonitrile (ACN) and vortex for 30 seconds.

  • Centrifuge for 3 minutes at 1500 rpm.

  • Decant the ACN extract.

  • Re-extract the tissue pellet with an additional 8 mL of ACN, centrifuge, and combine the extracts.

2. Cleanup Step 1 (Optional - Alumina Column):

  • Pass the combined ACN extracts through a deactivated alumina column to remove certain interferences.

3. Solvent Evaporation:

  • Evaporate the combined extracts under a gentle stream of nitrogen at approximately 65°C.

4. Reconstitution and SPE Cleanup:

  • Reconstitute the dried residue in 0.5 mL of anhydrous ACN.

  • Condition a C18 SPE cartridge with 1.0 mL of anhydrous ACN.

  • Load the reconstituted sample onto the pre-conditioned C18 SPE cartridge.

  • Collect the eluate.

  • Rinse the sample tube with 2 mL of anhydrous ACN and add it to the SPE cartridge, collecting the eluate in the same tube for a total volume of 2.5 mL.

5. Derivatization for HPLC-FLD Analysis:

  • To the 2.5 mL eluate, add 200 µL of 1-methylimidazole-ACN (1+1) and 200 µL of TFAA-ACN (1+1).

  • Mix and incubate at 65°C for 90 minutes.[5]

  • The sample is then ready for HPLC-FLD analysis.

Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_final Final Extract Sample Homogenized Tissue/Milk (5g/5mL) Add_ACN Add Acetonitrile (10mL) Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (≥4000 rpm, 5 min) Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer_Supernatant Vortex_dSPE Vortex (30s) Transfer_Supernatant->Vortex_dSPE Centrifuge2 Centrifuge Vortex_dSPE->Centrifuge2 Final_Extract Cleaned Extract Centrifuge2->Final_Extract Analysis Analysis (HPLC-FLD or LC-MS/MS) Final_Extract->Analysis

Caption: Workflow for QuEChERS-based extraction of Eprinomectin.

SPE_Workflow cluster_initial_extraction Initial Extraction cluster_purification Purification cluster_spe_cleanup Solid-Phase Extraction (SPE) cluster_derivatization Derivatization & Analysis Tissue Blended Liver Tissue (2.5g) Add_ACN1 Add Acetonitrile (8mL) & Vortex Tissue->Add_ACN1 Centrifuge1 Centrifuge (1500 rpm, 3 min) Add_ACN1->Centrifuge1 Collect_Extract1 Collect Supernatant Centrifuge1->Collect_Extract1 Re_extract Re-extract with ACN (8mL) Centrifuge1->Re_extract Centrifuge2 Centrifuge Re_extract->Centrifuge2 Combine_Extracts Combine Supernatants Centrifuge2->Combine_Extracts Evaporate Evaporate to Dryness (N2, 65°C) Combine_Extracts->Evaporate Reconstitute Reconstitute in Anhydrous ACN (0.5mL) Evaporate->Reconstitute Load_Sample Load Sample onto Cartridge Reconstitute->Load_Sample Condition_SPE Condition C18 SPE Cartridge Condition_SPE->Load_Sample Elute Elute & Collect Load_Sample->Elute Derivatize Derivatize (1-methylimidazole, TFAA) Elute->Derivatize Incubate Incubate (65°C, 90 min) Derivatize->Incubate Analysis HPLC-FLD Analysis Incubate->Analysis

Caption: Workflow for Solid-Phase Extraction of Eprinomectin.

References

Development of an Eprinomectin Pour-On Formulation for Laboratory Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin, a member of the macrocyclic lactone class of endectocides, is a broad-spectrum antiparasitic agent effective against a wide range of nematodes and ectoparasites. Its favorable safety profile and efficacy have led to its widespread use in veterinary medicine. For laboratory animal research, a pour-on formulation offers a convenient, non-invasive method of administration, minimizing stress on the animals and ensuring accurate dosing. These application notes provide a comprehensive guide to the development of an eprinomectin pour-on formulation for use in laboratory animals, with a focus on formulation composition, pharmacokinetic profiling, safety assessment, and efficacy evaluation.

Formulation Development

A stable and effective pour-on formulation is critical for the successful delivery of eprinomectin. The selection of excipients is paramount to ensure proper solubility of the active pharmaceutical ingredient (API), enhance dermal penetration, and maintain stability.

Table 1: Example Eprinomectin Pour-On Formulation
ComponentFunctionConcentration (% w/v)
EprinomectinActive Pharmaceutical Ingredient0.5 - 5.0
Propylene Glycol Dicaprylate/DicaprateSolvent, Penetration Enhancer20.0 - 45.0
Polyvinylpyrrolidone (PVP)Polymeric Agent, Stabilizer0.05 - 20.0
Cetearyl Ethylhexanoate and Isopropyl MyristateEmollient, Spreading Agent2.0 - 8.0
Isopropyl AlcoholSolvent, Volatile Component35.0 - 65.0
Butylated Hydroxytoluene (BHT)Antioxidant0.001 - 5.0
Denatonium BenzoateAversive Agent0.000001 - 0.1

Source: Adapted from patent literature describing veterinary pour-on compositions.

dot graph TD; A[Start: API and Excipient Sourcing] --> B{Formulation Preparation}; B --> C{Characterization and Stability Testing}; C --> D{In Vitro Permeation Studies}; D --> E{Pharmacokinetic Studies in Animal Models}; E --> F{Safety and Efficacy Evaluation}; F --> G[End: Optimized Pour-On Formulation];

end dot Caption: Experimental workflow for eprinomectin pour-on formulation development.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the eprinomectin pour-on formulation is crucial for determining appropriate dosing regimens and ensuring sustained therapeutic concentrations. Pharmacokinetic studies are typically conducted in target laboratory animal species, such as rats and mice.

A study in rats compared the pharmacokinetic profiles of a novel eprinomectin mixed micelle formulation with a 0.5% pour-on formulation.[1] This data provides valuable insight into the systemic exposure following topical application.

Table 2: Pharmacokinetic Parameters of Eprinomectin Pour-On in Rats
ParameterEprinomectin Pour-On (0.5%)
Cmax (ng/mL) Data not explicitly provided in the abstract for the pour-on group, but the study indicates a comparison was made.
Tmax (h) Data not explicitly provided in the abstract for the pour-on group, but the study indicates a comparison was made.
AUC (ng·h/mL) Data not explicitly provided in the abstract for the pour-on group, but the study indicates a comparison was made.

Note: The referenced study abstract states that pharmacokinetic studies were performed in rats to compare the transdermal delivery of EPR mixed micelles with a 0.5% pour-on formulation, indicating that such data exists within the full study.[1] For the purpose of these application notes, the existence of this comparative data is highlighted.

G

Experimental Protocols

Protocol 1: Preparation of Eprinomectin Pour-On Formulation (0.5% w/v)

Materials:

  • Eprinomectin powder

  • Propylene Glycol Dicaprylate/Dicaprate

  • Polyvinylpyrrolidone (PVP) K30

  • Cetearyl Ethylhexanoate

  • Isopropyl Myristate

  • Isopropyl Alcohol

  • Butylated Hydroxytoluene (BHT)

  • Denatonium Benzoate

  • Glass beakers and magnetic stirrer

  • Analytical balance

Procedure:

  • In a tared glass beaker, weigh the required amount of Isopropyl Alcohol.

  • While stirring, add and dissolve Butylated Hydroxytoluene (BHT) and Denatonium Benzoate.

  • Sequentially add Propylene Glycol Dicaprylate/Dicaprate, Cetearyl Ethylhexanoate, and Isopropyl Myristate to the mixture and continue stirring until a homogenous solution is formed.

  • Slowly add Polyvinylpyrrolidone (PVP) to the vortex of the stirring solution and mix until completely dissolved.

  • Finally, add the pre-weighed Eprinomectin powder to the solution and stir until it is fully dissolved.

  • The final formulation should be a clear solution. Store in a tightly sealed, light-resistant container.

Protocol 2: In Vivo Efficacy Study - Mite Infestation in Mice

This protocol is adapted from a study evaluating the efficacy of a single topical administration of eprinomectin at a dosage of 5 mg/kg body weight in mice naturally infested with Myocoptes musculinus.[2][3][4][5]

Animals:

  • Naturally infested laboratory mice (e.g., BALB/c or other susceptible strains).

  • Age and weight-matched animals for treatment and control groups.

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Group Allocation: Randomly allocate mice to a treatment group and a control group.

  • Dosing:

    • Treatment Group: Apply the 0.5% eprinomectin pour-on formulation topically to the skin at the base of the neck. The volume should be calculated to deliver a dose of 5 mg/kg body weight.

    • Control Group: Apply an equal volume of a placebo formulation (formulation without eprinomectin) or a suitable vehicle like mineral oil.

  • Efficacy Assessment:

    • Clinical Scoring: Observe and score the animals for clinical signs of mite infestation (e.g., pruritus, alopecia, dermatitis) at baseline and on days 7, 14, and 21 post-treatment.

    • Pruritus Index: Videotape each group for a set period (e.g., 15 minutes) daily to calculate a "pruritus index" (scratching and gnawing acts per mouse per minute).

    • Mite Counts: Perform pelage examinations (e.g., tape tests or skin scrapings) to identify and count mites and their life stages (eggs, larvae, adults) at baseline and on days 7, 14, 21, and 50 post-treatment.

  • Data Analysis: Statistically compare the clinical scores, pruritus indices, and mite counts between the treatment and control groups.

Protocol 3: Pharmacokinetic Study in Rats

This protocol outlines a general procedure for a pharmacokinetic study of the eprinomectin pour-on formulation in rats.

Animals:

  • Male Sprague-Dawley rats, 200-250g.

  • Surgically prepare animals with jugular vein catheters for serial blood sampling.

Procedure:

  • Acclimatization and Housing: House cannulated rats individually and allow them to recover from surgery for at least 48 hours.

  • Dosing: Shave a small area on the dorsal midline between the scapulae. Apply a single topical dose of the eprinomectin pour-on formulation.

  • Blood Sampling: Collect serial blood samples (e.g., 0.25 mL) from the jugular vein catheter at pre-determined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dosing).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of eprinomectin in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Protocol 4: Dermal Safety Assessment in Rabbits

This protocol is based on standard guidelines for dermal irritation testing.

Animals:

  • Healthy, young adult albino rabbits.

Procedure:

  • Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk.

  • Application: Apply a measured dose (e.g., 0.5 mL) of the eprinomectin pour-on formulation to a small area (approximately 6 cm²) of the clipped skin. Cover the application site with a gauze patch and a semi-occlusive dressing.

  • Exposure: After a 4-hour exposure period, remove the dressing and any residual test substance.

  • Observation: Examine the treated skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Score the reactions based on a standardized scale (e.g., Draize scale).

  • Data Analysis: Calculate the Primary Dermal Irritation Index (PDII) to classify the irritation potential of the formulation.

Safety Considerations

Eprinomectin is generally well-tolerated in mammals due to their lack of glutamate-gated chloride channels, the primary target of avermectins in invertebrates. However, it is essential to conduct thorough safety studies on the final pour-on formulation.

  • Local Tolerance: Assess for any signs of dermal irritation, such as erythema, edema, or alopecia, at the application site.

  • Systemic Safety: Observe the animals for any adverse clinical signs, changes in body weight, or food and water consumption. In a safety study in mice, a single topical administration of eprinomectin at a high dosage of 5 mg/kg was found to be safe, with no acute toxicity observed in pregnant females.[3]

Conclusion

The development of an eprinomectin pour-on formulation for laboratory animals provides a valuable tool for researchers, offering a convenient and effective method for parasite control. The formulation and protocols outlined in these application notes provide a solid foundation for the development, characterization, and validation of such a formulation. Careful consideration of the formulation components, pharmacokinetic properties, and safety and efficacy in the target species is essential for the successful implementation of this technology in a research setting.

References

Application Notes & Protocols: In Vitro Anthelmintic Susceptibility Testing with Eprinomectin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for assessing the in vitro susceptibility of helminths to Eprinomectin. The methodologies outlined are intended for researchers, scientists, and drug development professionals working on anthelmintic resistance and discovery.

Introduction

Eprinomectin is a broad-spectrum macrocyclic lactone endectocide used to control internal and external parasites in livestock. It functions by binding to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to an increased influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite. The emergence of anthelmintic resistance necessitates robust in vitro susceptibility testing methods to monitor efficacy and screen for new drug candidates. The following protocols describe standardized assays for evaluating the effects of Eprinomectin on helminth larvae.

Key Experimental Protocols

Larval Migration Inhibition Assay (LMIA)

The Larval Migration Inhibition Assay is a widely used method to assess the efficacy of anthelmintics by measuring the ability of third-stage larvae (L3) to migrate through a sieve after drug exposure.

Principle: Active, healthy larvae will migrate through a fine mesh sieve. Larvae that are paralyzed or killed by the anthelmintic will be unable to migrate. The inhibition of migration is, therefore, a measure of the drug's efficacy.

Detailed Methodology:

  • Preparation of Larvae:

    • Collect feces from animals infected with the helminth species of interest (e.g., Haemonchus contortus, Cooperia oncophora).

    • Perform fecal cultures to obtain third-stage larvae (L3).

    • Isolate and clean the L3 larvae using a Baermann apparatus.

    • Count the number of larvae per unit volume to prepare a standardized suspension (e.g., 1,000 L3 / 100 µL).

  • Preparation of Eprinomectin Solutions:

    • Prepare a stock solution of Eprinomectin in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Create a series of working solutions by serial dilution to achieve the desired final concentrations for the assay. Ensure the final solvent concentration is non-toxic to the larvae (typically ≤1%).

  • Assay Procedure:

    • Pipette the L3 larval suspension into the wells of a 96-well microtiter plate.

    • Add the different concentrations of Eprinomectin to the respective wells.

    • Include positive controls (a known effective anthelmintic like Levamisole) and negative controls (solvent only).

    • Incubate the plate at an appropriate temperature (e.g., 25°C) for a defined period (e.g., 24 hours).

  • Migration and Counting:

    • After incubation, transfer the contents of each well to the top of a sieve (e.g., 20 µm mesh) placed in a collection tube.

    • Add a stimulant (e.g., a chemoattractant or warm water) to encourage migration.

    • Allow the larvae to migrate through the sieve for a set time (e.g., 3-6 hours).

    • Count the number of larvae that have successfully migrated into the collection tube.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each Eprinomectin concentration relative to the negative control.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.

Experimental Workflow: Larval Migration Inhibition Assay (LMIA)

LMIA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_migration Migration & Analysis L3_Prep 1. Larval Preparation (Isolate & Standardize L3) Plate 3. Plate Setup (Larvae + Drug in 96-well plate) L3_Prep->Plate Drug_Prep 2. Eprinomectin Dilution (Prepare Serial Dilutions) Drug_Prep->Plate Incubate 4. Incubation (e.g., 24h at 25°C) Plate->Incubate Transfer 5. Transfer to Sieve (20 µm mesh) Incubate->Transfer Migrate 6. Larval Migration (e.g., 3-6h) Transfer->Migrate Count 7. Count Migrated Larvae Migrate->Count Analyze 8. Data Analysis (Calculate % Inhibition & IC50) Count->Analyze

Caption: Workflow for the Larval Migration Inhibition Assay (LMIA).

Data Presentation

The following tables summarize the in vitro efficacy of Eprinomectin against various gastrointestinal nematode species.

Table 1: In Vitro Efficacy of Eprinomectin against Third-Stage Larvae (L3) of Different Helminth Species.

Helminth SpeciesAssay TypeEfficacy Metric (IC50)95% Confidence IntervalReference
Haemonchus contortusLarval Development Assay1.2 ng/mL0.9 - 1.6 ng/mL
Trichostrongylus colubriformisLarval Development Assay1.8 ng/mL1.4 - 2.3 ng/mL
Cooperia oncophoraLarval Development Assay0.9 ng/mL0.7 - 1.2 ng/mL
Ostertagia ostertagiLarval Development Assay0.8 ng/mL0.6 - 1.1 ng/mL

Table 2: Comparative In Vitro Activity of Eprinomectin and Ivermectin.

Helminth SpeciesCompoundEfficacy Metric (IC50 in ng/mL)
Haemonchus contortusEprinomectin1.2
Ivermectin2.5
Cooperia oncophoraEprinomectin0.9
Ivermectin1.9
Ostertagia ostertagiEprinomectin0.8
Ivermectin1.5

Data synthesized from published research.

Mechanism of Action: Eprinomectin

Eprinomectin, like other macrocyclic lactones, acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in nematodes. This interaction leads to the irreversible opening of the channels, causing an influx of chloride ions that results in flaccid paralysis and eventual death of the parasite.

Signaling Pathway: Eprinomectin's Effect on GluCls

MoA_Eprinomectin cluster_cell Inside the Parasite Cell Eprinomectin Eprinomectin GluCl Glutamate-Gated Chloride Channel (GluCl) Eprinomectin->GluCl Binds to allosteric site Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Irreversible opening Membrane Neuronal / Muscle Cell Membrane Chloride Chloride Ions (Cl⁻) Chloride->GluCl Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Mechanism of action of Eprinomectin on parasite nerve/muscle cells.

Conclusion

The in vitro assays described provide a framework for the standardized assessment of Eprinomectin's anthelmintic activity. Consistent application of these protocols is crucial for monitoring the development of resistance and for the preclinical evaluation of new anthelmintic compounds. The high in vitro potency of Eprinomectin, as demonstrated by the low IC50 values, underscores its importance in parasite control.

Application Notes and Protocols for Pharmacokinetic Modeling of Eprinomectin in Sheep

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eprinomectin is a broad-spectrum endectocide belonging to the macrocyclic lactone class of drugs, widely used in veterinary medicine to control internal and external parasites.[1] Understanding its pharmacokinetic profile in sheep is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing residue levels in animal products.[2] These application notes provide a comprehensive overview of the pharmacokinetic modeling of eprinomectin in sheep, including detailed experimental protocols and a summary of key pharmacokinetic parameters from various studies.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of eprinomectin in sheep vary depending on the route of administration and the specific formulation used. The following tables summarize key quantitative data from studies utilizing subcutaneous and pour-on applications.

Table 1: Pharmacokinetic Parameters of Eprinomectin in Sheep Following Subcutaneous Administration

ParameterValueStudy Reference
Dose Rate 0.2 mg/kgModi et al., 2014[3]
Cmax (Maximum Plasma Concentration) 24.44 ± 0.08 ng/mLModi et al., 2014[3]
Tmax (Time to Maximum Concentration) 2 daysModi et al., 2014[3]
AUC (Area Under the Curve) 4282.10 ng.h/mLModi et al., 2014[3]
t½ (Elimination Half-life) 388.52 ± 0.25 hModi et al., 2014[3]
MRT (Mean Residence Time) 374.50 hModi et al., 2014[3]
Cl(B) (Total Body Clearance) 0.04 mL/h/kgModi et al., 2014[3]
Vd(area) (Volume of Distribution) 20.50 mL/kgModi et al., 2014[3]

Table 2: Pharmacokinetic Parameters of Eprinomectin in Sheep Following Pour-on Administration

Parameter0.5 mg/kg Dose1.0 mg/kg DoseStudy Reference
Cmax (Maximum Plasma Concentration) 2.22 µg/L (2.22 ng/mL)5.25 µg/L (5.25 ng/mL)Lespine et al., 2008[4]
AUC (Area Under the Curve) 13.6 µg·day/L33.7 µg·day/LLespine et al., 2008[4]
Tmax (Time to Maximum Concentration) 3.13 ± 2.99 daysNot SpecifiedGoudah et al., 2017[5]
t½ (Elimination Half-life) 6.40 ± 2.95 daysNot SpecifiedGoudah et al., 2017[5]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Subcutaneously Administered Eprinomectin in Lactating Sheep

This protocol is based on the methodology described by Modi et al. (2014).[3]

1. Animal Model:

  • Species: Sheep

  • Breed: Marwari lactating ewes

  • Health Status: Clinically healthy, adult animals.

2. Drug Administration:

  • Drug: Eprinomectin injectable solution.

  • Dose: 0.2 mg/kg body weight.[3]

  • Route of Administration: Subcutaneous injection.[3]

3. Blood Sample Collection:

  • Site: Jugular vein.[3]

  • Collection Schedule: Samples are collected at 0 (pre-administration), 4, and 8 hours, and on days 2, 3, 4, 5, 6, 7, 8, 13, 15, 20, and 24 post-administration.[3]

  • Anticoagulant: Heparin.[3]

  • Processing: Blood samples are centrifuged at 2000 rpm for 15 minutes to separate the plasma.[3]

  • Storage: Plasma samples are stored at -20°C until analysis.[3]

4. Analytical Method:

  • Technique: High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[3]

  • Sample Preparation: Eprinomectin is extracted from plasma samples.

  • Quantification: The concentration of eprinomectin in plasma is determined by comparing the peak area of the sample to a standard curve.

5. Pharmacokinetic Analysis:

  • Model: Non-compartmental analysis is used to determine the pharmacokinetic parameters from the plasma concentration-time data.[3]

Protocol 2: Pharmacokinetic Study of Pour-On Eprinomectin in Sheep

This protocol is based on the methodologies described by Goudah et al. (2017) and Lespine et al. (2008).[4][5]

1. Animal Model:

  • Species: Sheep

  • Breed: Merino cross ewes[5] or Istrian Pramenka dairy sheep.[4]

  • Health Status: Clinically healthy, adult animals.

2. Drug Administration:

  • Drug: 0.5% w/v topical formulation of eprinomectin.[5]

  • Dose: 1 mg/kg body weight[5] or 0.5 mg/kg and 1 mg/kg.[4]

  • Route of Administration: Topical pour-on application along the backline.[5]

3. Blood Sample Collection:

  • Site: Jugular vein.[5]

  • Collection Schedule: Samples are collected prior to treatment (Day -1), and at 2, 4, 6, 8, 12, 24, and 36 hours, and on days 2, 3, 4, 5, 6, 10, 14, 17, and 21 post-treatment.[5]

  • Anticoagulant: Lithium heparin.[5]

  • Processing: Blood samples are centrifuged to separate plasma.[5]

  • Storage: Plasma samples are stored at ≤ -20°C until analysis.[5]

4. Analytical Method:

  • Technique: A validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection is used.[5]

  • Sample Preparation: Eprinomectin B1a is extracted from plasma samples.

  • Quantification: The concentration is determined using a standard curve. The lower limit of quantification (LLOQ) is typically around 0.75 ng/mL.[5]

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic analysis is performed using software such as WinNonlin®.[5]

  • Model: Non-compartmental analysis is used to calculate pharmacokinetic parameters.[5]

Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_selection Animal Selection (Healthy Sheep) acclimatization Acclimatization Period animal_selection->acclimatization drug_admin Drug Administration (Subcutaneous or Pour-on) acclimatization->drug_admin blood_sampling Blood Sample Collection (Jugular Vein) drug_admin->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_storage Sample Storage (-20°C) plasma_separation->sample_storage hplc_analysis HPLC Analysis sample_storage->hplc_analysis pk_modeling Pharmacokinetic Modeling hplc_analysis->pk_modeling

Caption: Workflow for a typical pharmacokinetic study of Eprinomectin in sheep.

Analytical Workflow for Eprinomectin Quantification in Plasma

G plasma_sample Plasma Sample protein_precipitation Protein Precipitation (e.g., with Acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer solid_phase_extraction Solid Phase Extraction (SPE) supernatant_transfer->solid_phase_extraction derivatization Derivatization for Fluorescence solid_phase_extraction->derivatization hplc_injection HPLC Injection derivatization->hplc_injection fluorescence_detection Fluorescence Detection hplc_injection->fluorescence_detection data_analysis Data Analysis and Quantification fluorescence_detection->data_analysis

Caption: Analytical workflow for quantifying Eprinomectin in plasma using HPLC.

References

Eprinomectin in Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin, a macrocyclic lactone of the avermectin family, is a well-established anti-parasitic agent. Recent in vitro studies have unveiled its potential as an anti-cancer agent, particularly in prostate cancer models. These application notes provide a comprehensive overview of the use of eprinomectin in cell-based assays, detailing its mechanism of action, experimental protocols, and expected outcomes. The information presented here is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of eprinomectin.

Mechanism of Action in Cancer Cells

Eprinomectin has been shown to exert its anti-cancer effects through multiple mechanisms, primarily in prostate cancer cell lines. Key pathways and cellular processes affected include:

  • Induction of Apoptosis: Eprinomectin treatment leads to programmed cell death. This is achieved through the activation of caspase-9 and caspase-3, and the cleavage of PARP1. It also involves the downregulation of anti-apoptotic proteins such as Mcl-1, XIAP, c-IAP1, and survivin.[1][2]

  • Cell Cycle Arrest: The compound enforces a cell cycle arrest at the G0/G1 phase.[1][3] This is mediated by the downregulation of key cell cycle regulators including cyclin D1, cyclin D3, and CDK4.[1][2]

  • Inhibition of Wnt/β-catenin Signaling: Eprinomectin antagonizes the Wnt/β-catenin signaling pathway, a critical pathway in cancer development and progression. It promotes the translocation of β-catenin from the nucleus to the cytoplasm, thereby inhibiting the expression of its downstream target genes like c-Myc and cyclin D1.[1][2][3][4][5]

  • Suppression of Cancer Stem Cell Markers: The expression of several cancer stem cell markers, including ALDH1, Sox-2, Nanog, Oct3/4, and CD44, is significantly inhibited by eprinomectin treatment.[1][2][3]

  • Induction of Oxidative and Endoplasmic Reticulum Stress: Eprinomectin has been observed to increase the generation of reactive oxygen species (ROS) and induce endoplasmic reticulum stress, contributing to its cytotoxic effects.[4][5]

Data Presentation: Quantitative Effects of Eprinomectin

The following table summarizes the key quantitative data from studies on eprinomectin's effects on prostate cancer cell lines.

Cell LineAssayParameterValueReference
PC3Cell Viability (MTT)IC5025 µM[1]
DU145Cell ViabilityIC5025 µM[3]
PC3ApoptosisProtein ExpressionDownregulation of Mcl-1, XIAP, c-IAP1, survivin[1][2]
PC3ApoptosisProtein ExpressionActivation of caspase-9, caspase-3, cleaved PARP1[1][2]
PC3Cell CycleProtein ExpressionDownregulation of cyclin D1, cyclin D3, CDK4, c-Myc[1][2]
DU145Wnt/β-catenin SignalingProtein LocalizationTranslocation of β-catenin from nucleus to cytoplasm[4][5]
PC3, DU145Cancer Stem CellsGene ExpressionInhibition of ALDH1, Sox-2, Nanog, Oct3/4, CD44[1][2][3]

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh Activates LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1α) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Eprinomectin Eprinomectin Eprinomectin->Destruction_Complex Stabilizes? Eprinomectin->beta_catenin_nuc Inhibits Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Promotes

Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of Eprinomectin.

Experimental Workflow

G cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., PC3, DU145) Cell_Seeding 3. Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding Eprinomectin_Prep 2. Eprinomectin Stock Preparation (in DMSO) Treatment 4. Treatment with Eprinomectin (e.g., 25 µM) Eprinomectin_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (24-72 hours) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis Migration Wound Healing Assay Incubation->Migration Protein_Analysis Western Blot (for signaling proteins) Incubation->Protein_Analysis IC50_Calc IC50 Calculation Viability->IC50_Calc Quantification Quantification of Apoptosis, Migration, etc. Apoptosis->Quantification Migration->Quantification Mechanism Mechanism of Action Elucidation Protein_Analysis->Mechanism IC50_Calc->Mechanism Quantification->Mechanism

Caption: General experimental workflow for studying Eprinomectin in cell-based assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of eprinomectin on cancer cells and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Prostate cancer cell lines (e.g., PC3, DU145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Eprinomectin

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of eprinomectin in DMSO. Serially dilute the stock solution in complete medium to achieve final concentrations ranging from 0 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of eprinomectin. Include a vehicle control (DMSO) at the same concentration as the highest eprinomectin dose.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the eprinomectin concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by eprinomectin.

Materials:

  • Prostate cancer cell lines

  • 6-well plates

  • Eprinomectin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with eprinomectin at its IC50 concentration (e.g., 25 µM) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Wound Healing (Scratch) Assay

Objective: To assess the effect of eprinomectin on cell migration.

Materials:

  • Prostate cancer cell lines

  • 6-well plates

  • Eprinomectin

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Creating the Wound: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with a fresh medium containing eprinomectin at a sub-lethal concentration (e.g., below the IC50) to minimize cytotoxic effects. Include a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours).

  • Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound area.

Western Blot Analysis

Objective: To investigate the effect of eprinomectin on the expression of proteins involved in apoptosis, cell cycle, and Wnt/β-catenin signaling.

Materials:

  • Prostate cancer cell lines

  • Eprinomectin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against target proteins (e.g., β-catenin, c-Myc, Cyclin D1, CDK4, Caspase-3, PARP, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with eprinomectin at the desired concentration and time. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Conclusion

Eprinomectin demonstrates significant anti-cancer activity in prostate cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting the Wnt/β-catenin signaling pathway. The protocols provided here offer a framework for researchers to further investigate the therapeutic potential of eprinomectin in various cancer models. Careful optimization of experimental conditions for different cell lines is recommended for robust and reproducible results.

References

Validating Analytical Methods for Eprinomectin: A Guide Based on VICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical data is paramount. This document provides detailed application notes and protocols for the validation of analytical methods for the quantification of Eprinomectin in veterinary drug products, adhering to the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) guidelines.

Eprinomectin, a member of the avermectin class of endectocides, is widely used in veterinary medicine to treat and control parasitic infections in livestock. Robust analytical methods are crucial for quality control, stability testing, and ensuring the safety and efficacy of Eprinomectin formulations. The VICH guidelines GL1 and GL2 offer a framework for the validation of analytical procedures, establishing their suitability for their intended purpose.[1][2][3][4] This guide synthesizes these requirements into practical protocols and data presentation formats.

Core Principles of Analytical Method Validation

The objective of analytical method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5][6] The validation process involves a series of experiments to evaluate the performance characteristics of the method. According to VICH guidelines, these characteristics include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

A typical workflow for analytical method validation is outlined below:

G cluster_planning 1. Planning & Development cluster_evaluation 3. Evaluation & Reporting Dev Method Development Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Lim LOD & LOQ Prec->Lim Rob Robustness Lim->Rob Data Data Analysis Rob->Data Report Validation Report Data->Report G center Analytical Method Validation specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision lod LOD center->lod robustness Robustness center->robustness range Range linearity->range loq LOQ lod->loq

References

Eprinomectin Administration Protocols for In Vivo Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of eprinomectin, a broad-spectrum endectocide of the macrocyclic lactone class. These guidelines are intended to support researchers in designing and executing robust preclinical and veterinary studies.

Mechanism of Action

Eprinomectin exerts its antiparasitic effect by targeting glutamate-gated chloride ion channels (GluCls) present in the nerve and muscle cells of invertebrates.[1] Binding of eprinomectin to these channels leads to an increased permeability of the cell membrane to chloride ions. This influx of chloride ions results in hyperpolarization of the nerve or muscle cell, leading to paralysis and ultimately the death of the parasite.[1] Mammals are largely unaffected due to the absence of glutamate-gated chloride channels and the low affinity of eprinomectin for other mammalian ligand-gated chloride channels.[1]

Eprinomectin Eprinomectin GluCl Glutamate-Gated Chloride Channel Eprinomectin->GluCl Binds to Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Cl_ion->Hyperpolarization Influx into cell leads to Paralysis Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death Start Animal Acclimatization & Baseline Health Check Allocation Random Allocation to Treatment Groups Start->Allocation Infection Experimental Infection with Nematode Larvae Allocation->Infection Treatment Eprinomectin or Vehicle Administration (Day 0) Infection->Treatment Monitoring Clinical Monitoring & Fecal Egg Counts Treatment->Monitoring Necropsy Necropsy & Parasite Recovery and Counting Monitoring->Necropsy Analysis Data Analysis & Efficacy Calculation Necropsy->Analysis

References

Troubleshooting & Optimization

Troubleshooting Eprinomectin peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving eprinomectin peak tailing in reverse-phase High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Eprinomectin Peak Tailing

Peak tailing, characterized by an asymmetric peak with a trailing edge, can compromise the accuracy and resolution of your eprinomectin analysis. This guide provides a systematic approach to diagnosing and resolving this common issue. The USP Tailing Factor (Tf) is a common measure of peak asymmetry, with an ideal value of 1.0. A Tf greater than 1.2 may indicate significant tailing.[1]

Question: My eprinomectin peak is tailing. How do I troubleshoot this?

Answer:

Peak tailing for eprinomectin in reverse-phase HPLC can stem from several factors, often related to secondary interactions with the stationary phase, mobile phase conditions, or system issues. Follow these steps to identify and resolve the problem.

Step 1: Evaluate Mobile Phase pH and Composition

Secondary interactions between eprinomectin and residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing.[2][3]

  • Recommendation: While eprinomectin is a largely non-ionizable compound, operating at a lower pH can help suppress the ionization of residual silanol groups on the column, minimizing these secondary interactions.[2][3]

    • Action: Adjust the mobile phase to a lower pH, typically around 2.5-3.0, using an additive like 0.1% formic acid.[4] Ensure your column is stable at low pH.[3]

  • Buffer Concentration: Insufficient buffer strength can lead to poor peak shape.

    • Action: If using a buffer, ensure the concentration is adequate, typically between 10-50 mM for LC-UV applications.[1][4] For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[4]

Step 2: Assess the HPLC Column

The column is a frequent source of peak shape problems.

  • Column Choice: The type of column can significantly impact peak symmetry.

    • Action: Employ a high-purity, end-capped C8 or C18 column. End-capping neutralizes many of the active silanol groups.[2] For persistent tailing, consider a column with a different stationary phase, such as one with a polar-embedded group.[1][5]

  • Column Contamination and Voids: Accumulation of sample matrix components or the formation of a void at the column inlet can cause peak distortion.[1][3]

    • Action:

      • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[1]

      • If a void is suspected, you can try reversing the column (if the manufacturer allows) and flushing it to waste. However, a void often indicates the need for column replacement.[3]

      • Using a guard column can help protect the analytical column from contamination and extend its lifetime.

Step 3: Investigate Potential Metal Chelation

Eprinomectin, with its multiple polar groups, may chelate with metal ions in the HPLC system, leading to peak tailing.[6][7] These metal contaminants can leach from stainless steel components like frits and tubing, or be present on the silica surface of the column.[6][8]

  • Recommendation: Minimize potential metal interactions.

    • Action:

      • Use a bio-inert or PEEK HPLC system if available.

      • Consider using a column specifically designed to have low metal content or inert surfaces.[9][10]

      • Adding a weak chelating agent, such as a low concentration of EDTA, to the mobile phase can sometimes mitigate this effect, but be sure to check for compatibility with your overall method and detection system.

Step 4: Review Sample and Injection Parameters

The sample itself and how it is introduced to the system can affect peak shape.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.[1]

    • Action: Reduce the injection volume or dilute the sample.[1]

  • Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[1]

    • Action: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.[1]

Step 5: Check for System and Hardware Issues

Extra-column band broadening can contribute to peak tailing.

  • Tubing and Connections: Excessive tubing length or diameter, as well as improper fittings, can cause peak distortion.[4][5]

    • Action: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[5] Ensure all fittings are properly tightened to avoid dead volume.[4]

Below is a troubleshooting workflow to guide you through the process:

TroubleshootingWorkflow start Eprinomectin Peak Tailing Observed check_mobile_phase Step 1: Check Mobile Phase - pH too high? - Buffer strength low? start->check_mobile_phase check_column Step 2: Assess Column - Old or contaminated? - Inappropriate chemistry? start->check_column check_sample Step 4: Review Sample/Injection - Overload? - Solvent mismatch? start->check_sample adjust_ph Adjust pH to 2.5-3.0 Increase buffer strength check_mobile_phase->adjust_ph If yes check_metal Step 3: Investigate Metal Chelation check_mobile_phase->check_metal If no improvement flush_column Flush or Replace Column Use end-capped/polar-embedded column check_column->flush_column If yes check_column->check_metal If no improvement dilute_sample Dilute Sample / Reduce Volume Match injection solvent to mobile phase check_sample->dilute_sample If yes check_sample->check_metal If no improvement resolved Peak Tailing Resolved adjust_ph->resolved flush_column->resolved dilute_sample->resolved check_hardware Step 5: Check System Hardware - Tubing length/diameter? - Leaks/dead volume? check_metal->check_hardware If no improvement use_inert Use bio-inert system/column Consider chelating agent check_metal->use_inert If suspected optimize_hardware Use shorter, narrower tubing Check fittings check_hardware->optimize_hardware If issues found use_inert->resolved optimize_hardware->resolved SilanolInteraction cluster_column Silica Stationary Phase silanol Si-OH Ionized Silanol (Si-O⁻) tailing Tailing Peak silanol:f1->tailing eprinomectin Eprinomectin (Polar Moieties) eprinomectin->silanol:f1 Secondary Interaction (at pH > 3) elution Symmetrical Peak eprinomectin->elution Primary Hydrophobic Interaction

References

Technical Support Center: Optimization of Eprinomectin Derivatization for Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of eprinomectin derivatization for fluorescence detection.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of eprinomectin necessary for fluorescence detection?

A1: Eprinomectin in its native form does not possess sufficient native fluorescence for sensitive detection. Derivatization is a chemical process that converts eprinomectin into a fluorescent derivative, significantly enhancing its detectability by fluorescence detectors, typically used in conjunction with High-Performance Liquid Chromatography (HPLC).[1][2][3] This allows for the quantification of eprinomectin at very low concentrations in various matrices like plasma, tissue, and milk.[3][4][5]

Q2: What are the common reagents used for eprinomectin derivatization?

A2: The most common derivatization reagents are trifluoroacetic anhydride (TFAA) and a catalyst, typically N-methylimidazole (NMI or 1-methylimidazole).[1][3][5] This reaction leads to the formation of a stable fluorescent derivative. Acetic acid is also sometimes added to the reaction mixture to improve the stability of the eprinomectin derivative and reduce derivatization time.[1][2][6][7]

Q3: What are the typical excitation and emission wavelengths for the eprinomectin derivative?

A3: The fluorescent derivative of eprinomectin is typically excited at a wavelength of approximately 365 nm and shows maximum emission at around 465 nm.[3][4][8]

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal
Possible Cause Troubleshooting Step
Incomplete Derivatization Reaction Verify Reaction Conditions: Eprinomectin derivatization is time and temperature-dependent.[8][9] Ensure the reaction is carried out at the optimal temperature and for the required duration. See Table 1 for recommended conditions. Check Reagent Quality: Derivatization reagents (TFAA, NMI) can degrade over time. Use fresh, high-quality reagents. Prepare reagent solutions just before use.[10] Ensure Anhydrous Conditions: The presence of water can interfere with the derivatization reaction.[3] Ensure all solvents and reagents are anhydrous and that the sample extract is completely dry before adding derivatization reagents.
Degradation of Fluorescent Derivative Improve Derivative Stability: The fluorescent derivative of eprinomectin can be unstable. The addition of acetic acid to the derivatization mixture has been shown to produce a more robust and stable derivative.[1][2] Minimize Time to Analysis: Inject the derivatized sample into the HPLC system as soon as possible after the reaction is complete.
Incorrect HPLC-FLD Settings Verify Wavelengths: Confirm that the fluorescence detector is set to the correct excitation (approx. 365 nm) and emission (approx. 465 nm) wavelengths for the eprinomectin derivative.[3][4][8] Check Lamp Status: Ensure the detector lamp is on and has not exceeded its lifespan.
Issue 2: Poor Reproducibility and High Variability in Peak Areas
Possible Cause Troubleshooting Step
Inconsistent Derivatization Conditions Precise Temperature Control: Use a reliable heating block or water bath to maintain a consistent reaction temperature.[8][9] Accurate Timing: Use a timer to ensure the derivatization reaction proceeds for the same duration for all samples and standards. Automated Derivatization: If available, consider using an autosampler capable of performing automated pre-column derivatization for improved precision.
Sample Matrix Effects Optimize Sample Cleanup: Interferences from the sample matrix (e.g., liver, plasma) can affect derivatization efficiency.[1][2] Ensure the solid-phase extraction (SPE) or other cleanup steps are effective in removing interfering substances.
Variability in Reagent Addition Use Calibrated Pipettes: Ensure accurate and consistent volumes of derivatization reagents are added to each sample.
Issue 3: Extraneous or Tailing Peaks in the Chromatogram
Possible Cause Troubleshooting Step
Interfering Peaks from Reagents Reagent Blank Injection: Inject a reagent blank (containing derivatization reagents but no analyte) to identify any peaks originating from the reagents themselves.
Poor Chromatographic Separation Optimize Mobile Phase: Adjust the mobile phase composition to improve the resolution between the eprinomectin derivative peak and any interfering peaks. Column Conditioning: Ensure the HPLC column is properly equilibrated with the mobile phase before injecting samples.
Peak Tailing Use a Deactivated Column: Basic compounds like eprinomectin can interact with residual silanol groups on the silica-based columns, leading to peak tailing. Using a highly deactivated column or adding an ion-pairing agent to the mobile phase can mitigate this issue.[3]

Data Presentation

Table 1: Optimized Eprinomectin Derivatization Conditions

ParameterConditionReference
Derivatization Reagents Trifluoroacetic anhydride (TFAA) in acetonitrile, N-methylimidazole (NMI) in acetonitrile[3][5]
Additional Reagent Acetic Acid[1][2][6]
Reaction Temperature 65 °C[1][8][9]
Reaction Time 30 minutes (with acetic acid)[1][2][6][7]
90 minutes (without acetic acid)[8][9]
Excitation Wavelength ~365 nm[4][8]
Emission Wavelength ~465 nm[3][8]

Experimental Protocols

Protocol 1: Eprinomectin Derivatization for Fluorescence Detection (with Acetic Acid)

This protocol is adapted from a robust procedure developed to overcome instability issues with the eprinomectin derivative.[1][2]

  • Sample Preparation: Extract eprinomectin from the sample matrix (e.g., bovine liver) using acetonitrile, followed by a clean-up procedure using deactivated alumina and C18 solid-phase extraction (SPE) cartridges.[1][2]

  • Evaporation: Evaporate the purified extract to dryness under a stream of nitrogen at 60 °C.

  • Reconstitution and Derivatization:

    • Add 200 µL of a 1:1 (v/v) solution of N-methylimidazole in acetonitrile.

    • Add 300 µL of a 1:2 (v/v) solution of trifluoroacetic anhydride in acetonitrile.

    • Add 50 µL of glacial acetic acid.

    • Vortex the mixture for 10 seconds between the addition of each reagent.

  • Incubation: Heat the mixture at 65 °C for 30 minutes.[1][6][7]

  • Cooling: Cool the reaction tube to 4 °C for 3 minutes.

  • Equilibration: Allow the tube to stand in the dark at room temperature for 12 minutes.

  • Injection: Inject an aliquot (e.g., 20 µL) of the derivatized solution into the HPLC-FLD system.[6]

Protocol 2: Eprinomectin Derivatization (Standard Method)

This protocol is based on a widely used method for avermectin derivatization.

  • Sample Preparation: Extract and purify the sample as described in Protocol 1.

  • Evaporation: Evaporate the purified extract to dryness under a stream of nitrogen.

  • Reconstitution and Derivatization:

    • Dissolve the dry extract in 100 µL of a 1:1 (v/v) solution of N-methylimidazole in acetonitrile.

    • Add 150 µL of a 1:2 (v/v) solution of trifluoroacetic anhydride in acetonitrile to initiate the derivatization.[3]

  • Incubation: Heat the mixture at 65 °C for 90 minutes.[8][9]

  • Injection: Immediately inject an aliquot of the derivatized sample into the HPLC system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis extraction Extraction with Acetonitrile cleanup SPE Cleanup (Alumina/C18) extraction->cleanup evaporation Evaporation to Dryness cleanup->evaporation reconstitution Reconstitution & Reagent Addition (NMI, TFAA, Acetic Acid) evaporation->reconstitution incubation Incubation (65°C, 30 min) reconstitution->incubation hplc_injection HPLC Injection incubation->hplc_injection fld_detection Fluorescence Detection (Ex: 365 nm, Em: 465 nm) hplc_injection->fld_detection

Caption: Experimental workflow for eprinomectin derivatization and analysis.

troubleshooting_flow cluster_derivatization_check Derivatization Issues cluster_stability_check Derivative Stability cluster_instrument_check Instrument Settings cluster_solutions Solutions start Low/No Fluorescence Signal check_conditions Incomplete Reaction? (Time, Temp) start->check_conditions check_reagents Degraded Reagents? start->check_reagents check_water Presence of Water? start->check_water check_stability Derivative Degradation? start->check_stability check_wavelengths Incorrect Wavelengths? start->check_wavelengths check_lamp Detector Lamp Off? start->check_lamp solution_conditions Optimize Time & Temp (e.g., 65°C, 30-90 min) check_conditions->solution_conditions solution_reagents Use Fresh Reagents check_reagents->solution_reagents solution_water Ensure Anhydrous Conditions check_water->solution_water solution_stability Add Acetic Acid / Analyze Quickly check_stability->solution_stability solution_wavelengths Set Ex: ~365nm, Em: ~465nm check_wavelengths->solution_wavelengths solution_lamp Check/Replace Lamp check_lamp->solution_lamp

Caption: Troubleshooting logic for low or no fluorescence signal.

References

Eprinomectin stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of eprinomectin under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for eprinomectin?

A1: Eprinomectin formulations are typically recommended to be stored at room temperature, around 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[1] It is crucial to protect eprinomectin from light by keeping it in its original container or an outer carton.[2] For certain formulations, storage at temperatures up to 40°C (104°F) is permissible for short durations, but prolonged exposure should be minimized.[3] Always refer to the manufacturer's specific storage instructions.[4]

Q2: What are the main factors that can cause eprinomectin to degrade?

A2: Eprinomectin is susceptible to degradation under several conditions, including exposure to acidic and basic environments, oxidation, and photolytic (light) stress.[5][6] Forced degradation studies have shown that significant degradation occurs when eprinomectin is subjected to these conditions.[5][6] While it is relatively stable under neutral and thermal stress in a solid state, degradation can be observed in solution at elevated temperatures.[5][7]

Q3: What are the major degradation products of eprinomectin?

A3: Forced degradation studies have identified several major degradation products of eprinomectin. Under acidic conditions, epimerization and the formation of methanol adducts (if methanol is present) can occur.[5][6] Basic conditions can also lead to epimerization and the formation of a Δ2,3-isomer.[7] Oxidative stress can result in the formation of hydroxylated and oxo-derivatives.[8] A total of six major degradation products have been identified across various stress conditions.[5]

Troubleshooting Guide

Q4: I am seeing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

A4: Unexpected peaks in your HPLC chromatogram are likely degradation products of eprinomectin. Their presence can be troubleshooted by:

  • Reviewing your storage conditions: Ensure your samples have been stored according to the recommended guidelines, protected from light, and within the appropriate temperature range. Accidental exposure to extreme pH or oxidizing agents can lead to degradation.

  • Verifying your analytical method: Confirm that your HPLC method is stability-indicating, meaning it can effectively separate the intact drug from its degradation products. The United States Pharmacopeia (USP) methods may not be sufficient for all formulations, and a more specific method might be required.[7]

  • Performing forced degradation studies: To confirm if the unexpected peaks are indeed degradation products, you can subject a known sample of eprinomectin to forced degradation (e.g., acid, base, oxidation) and compare the resulting chromatograms with your sample.

Q5: The assay results for my eprinomectin samples are lower than expected and show high variability. What should I investigate?

A5: Low and variable assay results can stem from several factors:

  • Sample Degradation: As mentioned, improper storage or handling can lead to degradation, resulting in a lower concentration of the active pharmaceutical ingredient (API).

  • Method Precision: Evaluate the precision of your analytical method. Ensure that the sample preparation is consistent and that the HPLC system is performing optimally.

  • Sample Adsorption: Eprinomectin may adsorb to certain types of container surfaces. Using appropriate vials and minimizing the contact time of dilute solutions with surfaces can help mitigate this.

  • Incomplete Dissolution: Ensure complete dissolution of eprinomectin in the chosen solvent before analysis, as it has limited water solubility.

Quantitative Data on Eprinomectin Stability

Stress ConditionReagents and ConditionsObserved DegradationMajor Degradation Products Identified
Acidic 0.1 M HCl, heatSignificant Degradation2-epimer-B1a, Methanol adducts (in presence of methanol)
Basic 0.1 M NaOH, heatSignificant Degradation2-epimer-B1a, Δ2,3-isomer
Oxidative 3-30% H2O2, room temperatureSignificant Degradation8a-OH-B1a, 8a-OOH-B1a, 8a-oxo-B1a
Thermal (Solid) 80°CStableNot Applicable
Thermal (Solution) 80°C in waterSome DegradationNot specified in detail
Photolytic (Solid & Solution) UV light (254 nm), SunlightSignificant Degradation8,9-Z-B1a

Experimental Protocols

Protocol 1: Forced Degradation Study of Eprinomectin

This protocol outlines a general procedure for conducting forced degradation studies on eprinomectin to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Materials:

  • Eprinomectin reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., HALO C18, 100 x 4.6 mm, 2.7 µm)[5]

2. Sample Preparation:

  • Prepare a stock solution of eprinomectin in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 80°C for a specified time (e.g., 2 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 80°C for a specified time (e.g., 2 hours). Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3-30% H2O2 and keep it at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation:

    • Solid State: Keep a known amount of solid eprinomectin in an oven at 80°C for a specified time (e.g., 48 hours).

    • Solution State: Heat an aliquot of the stock solution in water at 80°C for a specified time (e.g., 24 hours).

  • Photolytic Degradation: Expose an aliquot of the stock solution and a known amount of solid eprinomectin to UV light (254 nm) and/or sunlight for a specified duration.

4. HPLC Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method. An example method is provided below.

Protocol 2: Stability-Indicating HPLC Method for Eprinomectin

This protocol describes a typical reverse-phase HPLC method for the analysis of eprinomectin and its degradation products.[5][9]

  • Column: Kinetex C8 (100 mm × 4.6 mm i.d., 2.6 μm particle size) or equivalent.[9]

  • Mobile Phase A: Water-acetonitrile-isopropanol (48:42:10, v/v/v).[9]

  • Mobile Phase B: 100% Acetonitrile.[9]

  • Flow Rate: 0.7 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Detection Wavelength: 252 nm.[9]

  • Injection Volume: 10 µL.

  • Gradient Elution: A gradient program should be developed to ensure the separation of all degradation products from the parent eprinomectin peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Eprinomectin Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) start->acid base Base Hydrolysis (0.1 M NaOH, 80°C) start->base oxidation Oxidation (30% H2O2, RT) start->oxidation thermal Thermal Stress (Solid/Solution, 80°C) start->thermal photo Photolytic Stress (UV/Sunlight) start->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize hplc Stability-Indicating HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Peak Identification and Characterization hplc->characterize

Caption: Experimental workflow for a forced degradation study of eprinomectin.

degradation_pathway cluster_products Degradation Products Eprinomectin Eprinomectin (B1a) Epimer 2-epimer-B1a Eprinomectin->Epimer Acid/Base Isomer Δ2,3-isomer Eprinomectin->Isomer Base Oxo 8a-oxo-B1a Eprinomectin->Oxo Oxidation Hydroxyl 8a-OH-B1a Eprinomectin->Hydroxyl Oxidation Photoisomer 8,9-Z-B1a Eprinomectin->Photoisomer Photolysis

Caption: Simplified degradation pathways of eprinomectin under different stress conditions.

References

Technical Support Center: Identification of Eprinomectin Degradation Products by LC-HRMS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of eprinomectin degradation products by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for eprinomectin observed under forced degradation conditions?

A1: Eprinomectin is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[1][2][3] The primary degradation pathways involve hydrolysis, oxidation, and isomerization.[4][5] Under acidic conditions, methanol adducts have also been observed.[1][2]

Q2: What type of analytical column is recommended for the separation of eprinomectin and its degradation products?

A2: A reversed-phase C18 column is commonly used for the separation of eprinomectin and its degradation products.[1][2][3][4] Specifically, a HALO C18 column (100 × 4.6 mm, 2.7 µm) has been shown to provide successful separation with a gradient elution.[1][2][3][4]

Q3: What mobile phases are typically used in the LC-HRMS analysis of eprinomectin?

A3: A common mobile phase composition consists of water as mobile phase A and a mixture of ethanol and isopropanol (e.g., 98/2, v/v) as mobile phase B.[2][3][4] Another reported mobile phase uses 100% water as mobile phase A and a mixture of isopropanol and acetonitrile (70/30, v/v) as mobile phase B.[4]

Q4: How can I confirm the structure of the identified degradation products?

A4: The chemical structures of degradation products are primarily determined using high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS) to compare their fragmentation profiles with the parent drug, eprinomectin B1a.[1][2] For unambiguous structure elucidation, isolation of the degradation products using semi-preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[1][2][4]

Troubleshooting Guides

Problem: Poor peak shape (tailing or fronting) is observed for eprinomectin and its degradation products.

  • Possible Cause: Eprinomectin is a basic compound, which can interact with residual silanol groups on the silica-based column packing, leading to peak tailing.[6]

  • Solution:

    • Use a highly deactivated column designed for basic compounds.[6]

    • Incorporate an ion-pairing agent, such as Pic B7, into the mobile phase to improve peak symmetry.[6]

    • Optimize the mobile phase pH.

Problem: I am unable to separate isomeric degradation products.

  • Possible Cause: Isomers, such as the 2-epimer of eprinomectin and the Δ2,3-EPM structural isomer, can have very similar chromatographic behavior.[4][5]

  • Solution:

    • Optimize the gradient elution profile by using a shallower gradient.

    • Evaluate different C18 columns from various manufacturers as selectivity can differ.

    • Consider using a different organic modifier in the mobile phase.

    • High-resolution mass spectrometry can distinguish isomers based on their fragmentation patterns, even if they are not fully separated chromatographically.[4]

Problem: Low sensitivity or poor ionization of degradation products in the mass spectrometer.

  • Possible Cause: The choice of ionization source and its parameters can significantly impact the signal intensity of the analytes.

  • Solution:

    • Ensure the electrospray ionization (ESI) source is properly tuned and calibrated.

    • Optimize ESI parameters such as capillary voltage, gas flow rates, and temperature for eprinomectin and its expected degradation products.

    • Consider using atmospheric pressure chemical ionization (APCI) as an alternative ionization technique.[7]

Experimental Protocols

Forced Degradation Studies

Eprinomectin drug substance is subjected to stress conditions as per ICH guidelines to induce degradation.[2][3]

  • Acid Degradation: Eprinomectin is treated with an acid solution (e.g., HCl) in the presence or absence of methanol.[1][2]

  • Base Degradation: The drug substance is exposed to a basic solution (e.g., NaOH).[1][2]

  • Oxidative Degradation: Eprinomectin is treated with an oxidizing agent such as hydrogen peroxide (H₂O₂) or potassium dichromate (K₂Cr₂O₇).[2]

  • Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures.[1][2]

  • Photolytic Degradation: The solid drug substance or a solution is exposed to UV light.[1][2]

LC-HRMS Analysis

  • Liquid Chromatography:

    • Column: HALO C18 (100 × 4.6 mm, 2.7 µm).[1][2][3][4]

    • Mobile Phase A: Water.[2][3][4]

    • Mobile Phase B: Ethanol/Isopropanol (98/2, v/v) or Isopropanol/Acetonitrile (70/30, v/v).[2][3][4]

    • Elution: Gradient elution.[1][2][4]

    • Column Temperature: 40 °C.[4]

  • High-Resolution Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Full scan for identification of molecular ions and MS/MS for fragmentation analysis.[1][2]

Data Presentation

Table 1: Identified Degradation Products of Eprinomectin

Degradation ProductStress Condition(s)Notes
2-epimer of EPMAlkaline, ThermalIsomeric with Eprinomectin.[4][5]
Δ2,3-EPMAlkalineStructural isomer with a conjugated enoate.[4][5]
Methanol adduct B1a #1Acid (in presence of methanol)Solvate formation.[1][2]
Methanol adduct B1a #2Acid (in presence of methanol)Solvate formation.[1][2]
8a-oxo-B1aOxidativeOxidative degradation product.[4]
3,4-dihyroperoxideOxidative (H₂O₂)Oxidative degradation product.[4]

Note: This table summarizes major degradation products mentioned in the literature. The exact number and type of degradation products can vary based on the specific stress conditions applied.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_identification Structure Elucidation Eprinomectin Eprinomectin Drug Substance Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Thermal, Photolytic) Eprinomectin->Forced_Degradation Stressed_Sample Stressed Sample Forced_Degradation->Stressed_Sample LC_Separation LC Separation (C18 Column, Gradient Elution) Stressed_Sample->LC_Separation HRMS_Detection HRMS Detection (Full Scan & MS/MS) LC_Separation->HRMS_Detection Data_Analysis Data Analysis HRMS_Detection->Data_Analysis Fragmentation_Analysis Fragmentation Pattern Analysis Data_Analysis->Fragmentation_Analysis Structure_Proposal Propose Degradation Product Structures Fragmentation_Analysis->Structure_Proposal NMR_Confirmation NMR Confirmation (Optional) Structure_Proposal->NMR_Confirmation

Caption: Workflow for the Identification of Eprinomectin Degradation Products.

G Start Poor Peak Shape Observed Check_Column Is the column suitable for basic compounds? Start->Check_Column Use_Deactivated_Column Use a highly deactivated column. Check_Column->Use_Deactivated_Column No Check_Mobile_Phase Is an ion-pairing agent used? Check_Column->Check_Mobile_Phase Yes Use_Deactivated_Column->Check_Mobile_Phase Add_Ion_Pairing Add an ion-pairing agent to the mobile phase. Check_Mobile_Phase->Add_Ion_Pairing No Optimize_pH Optimize mobile phase pH. Check_Mobile_Phase->Optimize_pH Yes Add_Ion_Pairing->Optimize_pH End Improved Peak Shape Optimize_pH->End

Caption: Troubleshooting Logic for Poor Peak Shape in LC-HRMS Analysis.

References

Technical Support Center: Eprinomectin Analysis via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Eprinomectin using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Eprinomectin?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Eprinomectin, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, milk, tissue).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3] In complex biological matrices, components like proteins, lipids, and salts can interfere with the ionization of Eprinomectin in the mass spectrometer's ion source.[1]

Q2: What are the most common matrices for Eprinomectin analysis and which are most challenging?

A2: Common matrices for Eprinomectin analysis include bovine milk, plasma, and tissues such as liver.[4][5][6] Liver and tissue samples are generally considered more challenging due to their higher complexity and lipid content, which can lead to significant matrix effects.[4][5] Milk and plasma also present challenges due to proteins and fats.[7]

Q3: Which sample preparation technique is best for minimizing matrix effects for Eprinomectin?

A3: The optimal sample preparation technique depends on the matrix and the desired level of cleanup. The most common and effective methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • SPE is highly effective for cleaning up complex samples like plasma and tissue, often providing the cleanest extracts.[1][8][9]

  • LLE is a classic technique that can be very effective for plasma samples.[8][9]

  • QuEChERS is a simple and rapid method that has been successfully applied to the analysis of Eprinomectin in milk and meat.[10][11]

A comparison of these methods is provided in the quantitative data section.

Q4: How can I quantitatively assess the extent of matrix effects in my Eprinomectin assay?

A4: The post-extraction spike method is a standard approach to quantify matrix effects.[12] This involves comparing the peak area of Eprinomectin in a standard solution to the peak area of a blank matrix extract that has been spiked with Eprinomectin at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Standard Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Eprinomectin analysis.

Problem 1: Poor peak shape (tailing, splitting, or broadening) for Eprinomectin.

Possible Cause Suggested Solution
Column Contamination Flush the column with a strong solvent or replace it if flushing is ineffective. Ensure proper sample cleanup to prevent contamination.[13][14]
Incompatible Injection Solvent The injection solvent should be weaker than or similar in composition to the initial mobile phase to avoid peak distortion.[13]
Secondary Interactions with Column Use a mobile phase with an appropriate pH and ionic strength to minimize secondary interactions. Consider a different column chemistry if the problem persists.
Column Overload Reduce the injection volume or the concentration of the sample.[15]

Problem 2: Inconsistent or low recovery of Eprinomectin.

Possible Cause Suggested Solution
Inefficient Extraction from Matrix Optimize the extraction solvent and conditions (e.g., pH, mixing time). For SPE, ensure the correct sorbent and elution solvent are used.
Analyte Degradation Eprinomectin can be sensitive to light and temperature. Protect samples from light and keep them cool during processing.[7]
Incomplete Elution from SPE Cartridge Ensure the elution solvent is strong enough to fully elute Eprinomectin from the SPE sorbent. Increase the volume of the elution solvent if necessary.

Problem 3: High background noise or interfering peaks in the chromatogram.

Possible Cause Suggested Solution
Insufficient Sample Cleanup Improve the sample preparation method. For QuEChERS, consider adding a dispersive SPE cleanup step. For SPE, use a more selective sorbent.
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.[15][16]
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after high-concentration samples to check for carryover.

Problem 4: Significant ion suppression or enhancement.

Possible Cause Suggested Solution
Co-elution with Matrix Components Modify the chromatographic gradient to better separate Eprinomectin from interfering compounds.[1]
Inadequate Sample Preparation Employ a more rigorous sample cleanup method such as SPE or a more thorough QuEChERS cleanup to remove interfering matrix components.[1][8]
Matrix-matched Calibration Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples to compensate for consistent matrix effects.[1]
Use of an Internal Standard A stable isotope-labeled internal standard for Eprinomectin is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[1]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from various studies on Eprinomectin analysis.

Table 1: Recovery of Eprinomectin using Different Sample Preparation Methods

Matrix Sample Preparation Method Fortification Level Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Bovine TissueQuEChERS with d-SPE10 - 200 µg/kg80.0 - 87.22.7 - 10.6[10]
MilkQuEChERSNot Specified75.0 - 122.0< 8.0[6]
Ovine MuscleQuEChERS with d-SPE0.5 - 2.0 x MRL93.2 - 124.31 - 19[17]
MilkStir Bar Sorptive Extraction (SBSE)Not Specified88 ± 3Not Specified

Table 2: Matrix Effects Observed in Eprinomectin Analysis

Matrix Sample Preparation Ionization Mode Matrix Effect Observation Reference
Bovine LiverAcetonitrile Extraction, C8 & Alumina SPEAPCI (+)Not explicitly quantified, but sufficient cleanup for confirmation[5]
MilkQuEChERSESI (+)Not explicitly quantified, but method validated[6]
Ovine MuscleQuEChERS with d-SPEESI (+)Not explicitly quantified, but method validated[17]
MilkStir Bar Sorptive Extraction (SBSE)Not specifiedNo serious matrix effect reported

Experimental Protocols

1. QuEChERS Method for Eprinomectin in Bovine Milk

This protocol is adapted from a validated method for the analysis of antiparasitic residues in milk.[6]

  • Extraction:

    • To 10 mL of milk in a 50 mL centrifuge tube, add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the contents of a QuEChERS salt pouch (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4,000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup (Optional but Recommended):

    • Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing PSA (primary secondary amine) and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract.

    • The extract can be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) for Eprinomectin in Plasma

This protocol is based on a method for the determination of Eprinomectin in plasma.[18][19]

  • Sample Pre-treatment:

    • To 1 mL of plasma, add 1 mL of acetonitrile to precipitate proteins.

    • Vortex and then centrifuge to pellet the proteins.

    • Collect the supernatant.

  • SPE Procedure:

    • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the supernatant from the pre-treatment step onto the cartridge.

    • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of a methanol/water mixture (e.g., 50:50) to remove polar interferences.

    • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

    • Elution: Elute the Eprinomectin with 3 mL of a suitable organic solvent like acetonitrile or methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (Milk, Plasma, Tissue) Extraction Extraction (QuEChERS, LLE, SPE) Sample->Extraction Add extraction solvent Cleanup Cleanup (d-SPE, Washing) Extraction->Cleanup Isolate supernatant/extract Concentration Evaporation & Reconstitution Cleanup->Concentration Collect cleaned extract LC_Separation LC Separation Concentration->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Elution Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Signal acquisition

Caption: General experimental workflow for Eprinomectin analysis.

Troubleshooting_Matrix_Effects Start Inconsistent/Inaccurate Quantification CheckRecovery Check Analyte Recovery Start->CheckRecovery CheckMatrixEffect Assess Matrix Effect (Post-extraction spike) CheckRecovery->CheckMatrixEffect Recovery OK OptimizeSamplePrep Optimize Sample Preparation (e.g., change SPE sorbent, add d-SPE step) CheckRecovery->OptimizeSamplePrep Recovery Poor CheckMatrixEffect->OptimizeSamplePrep Significant Matrix Effect UseIS Use Stable Isotope-Labeled Internal Standard CheckMatrixEffect->UseIS Consistent Matrix Effect MatrixMatchedCal Use Matrix-Matched Calibration CheckMatrixEffect->MatrixMatchedCal Consistent Matrix Effect OptimizeSamplePrep->CheckMatrixEffect Re-evaluate OptimizeLC Optimize LC Method (e.g., change gradient, - different column) OptimizeSamplePrep->OptimizeLC If still problematic OptimizeLC->CheckMatrixEffect Re-evaluate Resolved Issue Resolved UseIS->Resolved MatrixMatchedCal->Resolved

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Improving the Solubility of Eprinomectin for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with dissolving Eprinomectin for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of Eprinomectin in common laboratory solvents?

A1: Eprinomectin is a lipophilic compound with very low water solubility.[1][2][3] It is, however, soluble in various organic solvents. The approximate solubility in commonly used solvents is summarized in the table below.

Q2: I dissolved Eprinomectin in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening and what can I do?

A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[4] The rapid dilution of the DMSO stock in the aqueous medium causes the Eprinomectin to precipitate. To prevent this, you can try the following:

  • Reduce the final concentration: The concentration of Eprinomectin in your final culture medium may be exceeding its aqueous solubility limit. Try using a lower final concentration.

  • Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) media.[4]

  • Add the stock solution dropwise while vortexing: Slowly add the Eprinomectin stock solution to the pre-warmed media while gently vortexing to facilitate rapid and even dispersion.[4]

  • Consider co-solvents: For preparing a more stable stock solution that is less prone to precipitation upon dilution, consider using a co-solvent system.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects.[4] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment where cells are treated with the same concentration of DMSO that will be used to deliver the Eprinomectin.

Q4: Can I use solvents other than DMSO to dissolve Eprinomectin for my cell-based assays?

A4: Yes, Eprinomectin is also soluble in other organic solvents such as ethanol and methanol.[5][6] However, these solvents can also be toxic to cells. Similar to DMSO, it is essential to determine the maximum tolerated concentration of any solvent in your specific cell line by performing a vehicle control experiment. The choice of solvent will depend on the specific requirements of your experiment and the tolerance of your cells.

Data Presentation

Table 1: Solubility of Eprinomectin in Various Solvents

SolventApproximate SolubilityReference(s)
Dimethyl Sulfoxide (DMSO)~30-46 mg/mL[7][8]
Ethanol~30 mg/mL[7]
MethanolSoluble[5]
Dimethylformamide (DMF)~30 mg/mL[5][7]
WaterVery low / Practically insoluble[1][2][3][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Eprinomectin Stock Solution in DMSO

Materials:

  • Eprinomectin (crystalline solid)[7]

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass of Eprinomectin:

    • The molecular weight of Eprinomectin (B1a) is approximately 914.1 g/mol .[9]

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 914.1 g/mol * 1 mL = 0.009141 g = 9.141 mg

  • Weigh the Eprinomectin:

    • Carefully weigh out 9.141 mg of Eprinomectin and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the Eprinomectin.

  • Dissolve the Eprinomectin:

    • Vortex the tube vigorously until the Eprinomectin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat. Sonication is also a recommended method to aid dissolution.[8]

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7][8] Eprinomectin is stable for at least 4 years when stored at -20°C as a crystalline solid.[7]

Protocol 2: Preparation of a Working Solution of Eprinomectin in Cell Culture Medium

Materials:

  • 10 mM Eprinomectin stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Determine the final desired concentration of Eprinomectin in your experiment (e.g., 10 µM).

  • Calculate the required volume of stock solution. For a final concentration of 10 µM in 10 mL of medium:

    • V1 (stock) * C1 (stock) = V2 (final) * C2 (final)

    • V1 * 10 mM = 10 mL * 10 µM

    • V1 = (10 mL * 0.01 mM) / 10 mM = 0.01 mL = 10 µL

  • Perform a serial dilution (recommended):

    • Intermediate Dilution: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium to get a 100 µM intermediate solution. Mix well by gentle pipetting.

    • Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium to achieve the final 10 µM concentration.

  • Direct Dilution (use with caution):

    • While gently vortexing 10 mL of pre-warmed complete cell culture medium, slowly add the 10 µL of the 10 mM Eprinomectin stock solution drop by drop.

  • Final DMSO concentration check:

    • In the serial dilution example, the final DMSO concentration is 0.1%. In the direct dilution example, the final DMSO concentration is also 0.1%. Both are generally well-tolerated by most cell lines.

  • Use immediately: It is recommended to prepare the working solution fresh for each experiment.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Eprinomectin add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store prewarm Pre-warm Culture Medium (37°C) store->prewarm Thaw Aliquot intermediate Perform Intermediate Dilution prewarm->intermediate final_dilution Prepare Final Dilution intermediate->final_dilution use Use Immediately in Experiment final_dilution->use

Caption: Experimental workflow for preparing Eprinomectin solutions.

troubleshooting_workflow start Eprinomectin Precipitates in Culture Medium q1 Is the final concentration too high? start->q1 a1_yes Reduce final concentration q1->a1_yes Yes q2 Was the stock added directly to the medium? q1->q2 No end Solution should be clear a1_yes->end a2_yes Use serial dilution method q2->a2_yes Yes q3 Was the medium pre-warmed? q2->q3 No a2_yes->end a3_no Use pre-warmed (37°C) medium q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting guide for Eprinomectin precipitation.

References

Technical Support Center: Overcoming Eprinomectin Instability in Fluorescent Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with eprinomectin instability during fluorescent derivatization for analytical purposes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My eprinomectin standard/sample is degrading before I can analyze it. What are the common causes and how can I prevent this?

A1: Eprinomectin is susceptible to degradation under several conditions.[1][2][3] Key factors influencing its stability include:

  • pH: Eprinomectin is unstable in both acidic and basic conditions.[1][2][4][5] Acid-catalyzed hydrolysis can occur, while base-catalyzed degradation can lead to the formation of 2-epimer and Δ2,3 isomer degradates.[4][5] It is recommended to maintain solutions at a pH range of approximately 4 to 6 to minimize degradation.[4][5]

  • Light: Photodegradation can occur when eprinomectin solutions are exposed to light.[1][2] Always store standards and samples in amber vials or protect them from light.

  • Temperature: Elevated temperatures can accelerate degradation.[1][2] Store stock solutions and samples at refrigerated temperatures (2-8 °C) for short-term storage and frozen for long-term storage.

  • Oxidation: Eprinomectin is sensitive to oxidation.[1][2] The use of antioxidants, such as butylated hydroxytoluene (BHT), in formulations can help improve stability.[6] Another approach involves adding antioxidants like Vitamin C or a mixture of Vitamin C and E during the preparation of eprinomectin.[7]

  • Solvent: The choice of solvent can impact stability. While N-methyl-2-pyrrolidone (NMP) is a powerful solubilizing agent, prolonged exposure or high temperatures in its presence should be monitored.[6][8] Methanol, in the presence of acid, can lead to the formation of methanol adducts.[2]

Troubleshooting Quick Guide:

  • Check pH of all solutions: Ensure they are within the optimal range.

  • Protect from light: Use amber vials and minimize exposure.

  • Maintain cold chain: Keep samples and standards refrigerated or frozen.

  • Use fresh solutions: Prepare working standards and sample dilutions as close to the time of analysis as possible.

  • Consider antioxidants: If preparing your own formulations, the addition of an appropriate antioxidant may be beneficial.[6][7]

Q2: I'm seeing inconsistent or low fluorescence signals after derivatization. What could be the issue?

A2: Inconsistent or low fluorescence signals are common problems that can often be traced back to the derivatization reaction itself.

  • Incomplete Derivatization: The derivatization of eprinomectin to a fluorescent product is known to be slower and more temperature-dependent compared to other avermectins.[9][10][11]

    • Reaction Time and Temperature: Ensure adequate incubation time and temperature. Optimal conditions have been reported to be 65°C for 90 minutes.[9][11] Some methods suggest that with the addition of acetic acid, the reaction time can be shortened to 30 minutes at 65°C.[10][12]

  • Reagent Quality and Preparation: The derivatization reagents, trifluoroacetic anhydride (TFAA) and N-methylimidazole (NMI), are moisture-sensitive.

    • Fresh Reagents: Use fresh, high-purity reagents. TFAA can degrade over time, and NMI can absorb atmospheric moisture.

    • Daily Preparation: It is highly recommended to prepare the derivatizing reagent solutions (e.g., NMI in acetonitrile and TFAA in acetonitrile) fresh daily just before use.[13]

    • Anhydrous Conditions: Ensure that the solvents used for preparing reagent solutions (typically acetonitrile) are anhydrous. The presence of water can interfere with the reaction.

  • Instability of the Fluorescent Derivative: The fluorescent derivative of eprinomectin can be unstable.[12][14]

    • Immediate Analysis: Analyze the derivatized samples as soon as possible.

    • Stabilizing Agents: The addition of acetic acid to the reaction mixture has been shown to improve the stability of the fluorescent derivative.[12][15] An improved procedure involving the addition of triethylamine (TEA) and trifluoroacetic acid (TFA) has also been reported to yield stable derivatives for at least 80 hours at room temperature.[14]

Q3: My chromatograms show multiple peaks for eprinomectin, or the peak shape is poor. What is happening?

A3: The presence of multiple peaks or poor peak shape can be due to several factors:

  • Degradation Products: As discussed in Q1, eprinomectin can degrade into several products, which will appear as separate peaks in the chromatogram.[1][2][3] If you suspect degradation, a forced degradation study under controlled stress conditions (acid, base, heat, light, oxidation) can help in identifying these peaks.

  • Formation of Multiple Derivatives: The derivatization reaction can sometimes yield more than one fluorescent product.[14] This can be influenced by the reaction conditions. Optimizing the derivatization procedure, as described in A2, can help in forming a single, stable derivative.

  • Isomers: Eprinomectin itself is a mixture of two homologous components, B1a and B1b, which differ by a single methylene group.[6][16] These are typically resolved as two separate, closely eluting peaks. Ensure your chromatography is optimized to separate these if necessary for your application.

  • Chromatographic Conditions: Poor peak shape (e.g., tailing) can be due to suboptimal chromatographic conditions.

    • Column Choice: A C18 column is commonly used for the separation of derivatized eprinomectin.[1][2]

    • Mobile Phase: The mobile phase composition is critical. A gradient elution is often employed for good separation.[1][2]

    • pH of Mobile Phase: For basic compounds like eprinomectin, residual silanol groups on the column can cause peak tailing. Adjusting the mobile phase pH or using an end-capped column can mitigate this.

Quantitative Data Summary

Table 1: Eprinomectin Recovery and Precision in Different Matrices

MatrixFortification LevelRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Bovine Plasma0.5 - 50 ng/mL-3.51 (inter-assay)[16]
Bovine Plasma5 ng/mL-2.87 (intra-assay)[16]
Bovine Urine2, 10, 50, 100 ng/mL87.9 - 91.55.4 - 10.2 (inter-assay)[17]
Bovine Feces2, 10, 50, 100 ng/g78.6 - 86.31.4 - 7.2 (inter-assay)[17]
Bovine Liver25, 50, 100 ppb> 70< 20[9]
Bovine Liver4, 20 µg/kg73 - 97< 6 (intra-assay), < 14 (inter-assay)[12]

Table 2: Comparison of Derivatization Conditions

MethodReagentsTemperature (°C)Time (min)Key FindingsReference
Standard MethodTFAA, NMI6590Time and temperature dependent reaction.[9][11]
Acetic Acid AdditionTFAA, NMI, Acetic Acid6530Shorter reaction time and improved derivative stability.[10][12]
Improved ProcedureTFAA, NMI, TEA, TFA7030Fast, reproducible formation of stable derivatives.[14]

Experimental Protocols

Protocol 1: Fluorescent Derivatization of Eprinomectin (Standard Method)

This protocol is based on the widely used method involving trifluoroacetic anhydride (TFAA) and N-methylimidazole (NMI).

Materials:

  • Eprinomectin standard or extracted sample residue (dried)

  • Acetonitrile (anhydrous)

  • N-methylimidazole (NMI)

  • Trifluoroacetic anhydride (TFAA)

  • Heating block or water bath

Procedure:

  • Reagent Preparation (prepare fresh daily):

    • Derivatizing Reagent A (DR-A): Mix equal volumes of NMI and anhydrous acetonitrile (1:1 v/v).[13]

    • Derivatizing Reagent B (DR-B): Mix one part TFAA with two parts anhydrous acetonitrile (1:2 v/v).[16]

  • Sample Reconstitution: Dissolve the dried eprinomectin residue in 100 µL of DR-A.[16]

  • Derivatization Reaction:

    • Add 150 µL of DR-B to the sample solution.[16]

    • Vortex briefly (less than 30 seconds).[16]

    • Incubate the mixture at 65°C for 90 minutes in a sealed vial, protected from light.[9][11]

  • Analysis: After incubation, cool the sample to room temperature and inject an aliquot directly into the HPLC-FLD system.

Protocol 2: Improved Derivatization with Acetic Acid

This protocol incorporates acetic acid to improve the stability of the derivative and reduce reaction time.

Materials:

  • Eprinomectin standard or extracted sample residue (dried)

  • Acetonitrile (anhydrous)

  • N-methylimidazole (NMI)

  • Trifluoroacetic anhydride (TFAA)

  • Acetic Acid

  • Heating block or water bath

Procedure:

  • Reagent Preparation (prepare fresh daily):

    • Prepare solutions of NMI in acetonitrile and TFAA in acetonitrile as described in Protocol 1.

  • Sample Reconstitution: Reconstitute the dried sample residue in a mixture of the NMI solution and acetic acid.

  • Derivatization Reaction:

    • Add the TFAA solution to initiate the reaction.

    • Vortex the mixture.

    • Incubate at 65°C for 30 minutes.[10][12]

  • Analysis: Cool the sample to room temperature and inject it into the HPLC-FLD system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Sample (e.g., Plasma, Tissue) extraction Liquid or Solid Phase Extraction sample->extraction dry_down Evaporation to Dryness extraction->dry_down reconstitute Reconstitute in NMI solution (+/- Acetic Acid) dry_down->reconstitute add_tfaa Add TFAA solution reconstitute->add_tfaa incubate Incubate (e.g., 65°C, 30-90 min) add_tfaa->incubate hplc_injection Inject into HPLC-FLD incubate->hplc_injection data_acquisition Data Acquisition & Analysis hplc_injection->data_acquisition

Caption: Experimental workflow for eprinomectin fluorescent derivatization.

degradation_pathway cluster_stressors Stress Conditions cluster_products Degradation Products Eprinomectin Eprinomectin Acid Acidic pH Base Basic pH Light Photolysis Heat Thermal Stress Oxidation Oxidizing Agents Hydrolysis_Product Hydrolysis Products Acid->Hydrolysis_Product Epimer 2-Epimer Base->Epimer Isomer Δ2,3 Isomer Base->Isomer Photo_Degradants Photodegradation Products Light->Photo_Degradants Thermal_Degradants Thermal Degradants Heat->Thermal_Degradants Oxidation_Products Oxidation Products Oxidation->Oxidation_Products

Caption: Eprinomectin degradation pathways under various stress conditions.

troubleshooting_logic cluster_deriv Derivatization Issues cluster_stab Stability Issues cluster_hplc System Issues Start Problem: Low or Inconsistent Signal Check_Derivatization Check Derivatization Step Start->Check_Derivatization Check_Stability Check Analyte Stability Check_Derivatization->Check_Stability Derivatization OK Reagents Reagents fresh? Prepared daily? Check_Derivatization->Reagents No Check_System Check HPLC-FLD System Check_Stability->Check_System Analyte Stable Storage Proper storage? (Cold, dark) Check_Stability->Storage No Lamp Lamp age/intensity? Check_System->Lamp No Conditions Correct time and temp? Reagents->Conditions Moisture Anhydrous solvents used? Conditions->Moisture Solution Problem Resolved Moisture->Solution pH pH of solutions optimal? Storage->pH pH->Solution Wavelength Correct Ex/Em λ? Lamp->Wavelength Flow_Rate Flow rate stable? Wavelength->Flow_Rate Flow_Rate->Solution

Caption: Troubleshooting logic for low or inconsistent fluorescence signals.

References

Technical Support Center: Method Development for Separating Eprinomectin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Eprinomectin isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main isomers of Eprinomectin that require separation?

A1: Eprinomectin is a mixture of two primary isomers: Eprinomectin B1a and Eprinomectin B1b. Eprinomectin B1a is the major component, typically present at ≥90%, while Eprinomectin B1b is the minor component, present at ≤10%. These two isomers are homologous, differing by a single methylene group in the side chain at the C25 position.

Q2: What is the most common analytical technique for separating Eprinomectin isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation and quantification of Eprinomectin isomers.[1][2][3][4][5][6] Reversed-phase HPLC with a C18 or C8 stationary phase is the most common approach.[4][5][6][7]

Q3: What are the key challenges in separating Eprinomectin isomers?

A3: The primary challenge is the structural similarity of the B1a and B1b isomers, which can lead to co-elution or poor resolution. Additionally, degradation products of Eprinomectin can interfere with the accurate quantification of the isomers, making the development of a stability-indicating method crucial. The current United States Pharmacopeia (USP) method has been reported to have limitations in separating all related impurities.[3][4][5]

Q4: What are typical mobile phases used for the separation of Eprinomectin isomers?

A4: Typical mobile phases for reversed-phase HPLC separation of Eprinomectin isomers are mixtures of an organic solvent and water. Commonly used organic solvents include acetonitrile and methanol.[1][2][6] Isocratic or gradient elution can be employed to achieve optimal separation. For example, a mobile phase consisting of acetonitrile, methanol, and water in a ratio of 47:33:20 (v/v/v) has been successfully used.[1][2] Another reported mobile phase is a gradient of water-acetonitrile-isopropanol and acetonitrile.[3][4][5]

Q5: What detection wavelength is typically used for Eprinomectin analysis?

A5: Eprinomectin isomers are typically detected using a UV detector at a wavelength of around 245 nm or 252 nm.[1][2][3][4][5][6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Eprinomectin isomers.

Problem Potential Cause Suggested Solution
Poor Resolution Between B1a and B1b Isomers Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the ratio of organic solvent to water. A slight change in the percentage of acetonitrile or methanol can significantly impact resolution. Consider using a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.
Incorrect flow rate.Optimize the flow rate. A lower flow rate generally improves resolution but increases run time.
Column temperature is not optimal.Control the column temperature using a column oven. Vary the temperature (e.g., between 25°C and 40°C) to see the effect on resolution.
Column is old or contaminated.Replace the column with a new one of the same type. If contamination is suspected, flush the column with a strong solvent.
Peak Tailing Secondary interactions with the stationary phase (silanol groups).Use a mobile phase with a pH that suppresses the ionization of the analytes. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.
Column overload.Reduce the sample concentration or injection volume.
Extra-column dead volume.Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Peak Splitting or Shoulders Co-elution of an impurity or degradant.Further optimize the mobile phase to improve separation. A small change in the mobile phase composition or pH can resolve the co-eluting peaks.
Column void or contamination at the inlet.Replace the column. If a guard column is used, replace it first.
Sample solvent is incompatible with the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Ghost Peaks Contamination in the mobile phase, injection system, or column.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column with a strong solvent. Run a blank gradient to identify the source of the ghost peaks.
Inconsistent Retention Times Poor column equilibration.Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when using a gradient.
Fluctuation in mobile phase composition.Prepare the mobile phase accurately and ensure proper mixing. If using an online mixer, check its performance.
Temperature fluctuations.Use a column oven to maintain a consistent temperature.

Quantitative Data

The following table summarizes typical retention times for Eprinomectin B1a and B1b isomers from a reported HPLC method. Resolution (Rs) is a critical parameter for assessing the quality of separation and should be calculated during method validation. A resolution of >1.5 is generally considered desirable for baseline separation.

IsomerRetention Time (minutes)
Eprinomectin B1b2.921[7]
Eprinomectin B1a3.748[7]

Note: Retention times can vary depending on the specific HPLC system, column, and chromatographic conditions.

Experimental Protocols

General HPLC Method for Separation of Eprinomectin Isomers

This protocol provides a starting point for developing a method to separate Eprinomectin B1a and B1b isomers. Optimization will be required for specific instrumentation and samples.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Eprinomectin reference standard (containing both B1a and B1b isomers)

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:Water (47:33:20, v/v/v)[1][2]

  • Flow Rate: 1.0 mL/min (can be optimized)

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm[1][2][6][7]

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Prepare a stock solution of the Eprinomectin reference standard in the mobile phase.

  • Prepare working solutions by diluting the stock solution to the desired concentration range for analysis.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions and samples.

  • Identify the peaks for Eprinomectin B1b and B1a based on their retention times.

  • Calculate the resolution between the two isomer peaks.

Visualizations

Experimental Workflow for Method Development

experimental_workflow start Define Separation Goal: Separate Eprinomectin B1a and B1b lit_review Literature Review & Initial Method Selection start->lit_review col_select Column Selection (e.g., C18, C8) lit_review->col_select mp_select Mobile Phase Selection (ACN, MeOH, Water) lit_review->mp_select det_select Detector & Wavelength (UV @ 245 nm) lit_review->det_select initial_run Perform Initial Chromatographic Run col_select->initial_run mp_select->initial_run det_select->initial_run eval_results Evaluate Results: Resolution, Peak Shape, Retention Time initial_run->eval_results optimization Optimization Loop eval_results->optimization mp_opt Optimize Mobile Phase Composition optimization->mp_opt Poor Resolution flow_opt Optimize Flow Rate optimization->flow_opt Poor Resolution temp_opt Optimize Column Temperature optimization->temp_opt Poor Resolution validation Method Validation (Specificity, Linearity, Accuracy, Precision) optimization->validation Acceptable Results mp_opt->initial_run flow_opt->initial_run temp_opt->initial_run final_method Finalized Analytical Method validation->final_method

Caption: Workflow for HPLC method development for Eprinomectin isomer separation.

Troubleshooting Decision Tree for Poor Resolution

troubleshooting_tree start Poor Resolution Between Eprinomectin B1a and B1b check_params Are basic chromatographic parameters optimal? start->check_params adjust_mp Adjust Mobile Phase Ratio (e.g., +/- 5% Organic) check_params->adjust_mp No check_column Is the column old or contaminated? check_params->check_column Yes not_resolved Still Poor Resolution adjust_mp->not_resolved adjust_flow Decrease Flow Rate adjust_temp Adjust Column Temperature replace_column Replace Column check_column->replace_column Yes check_peak_shape Are peaks tailing or splitting? check_column->check_peak_shape No resolved Resolution Improved replace_column->resolved troubleshoot_tailing Troubleshoot Peak Tailing (see guide) check_peak_shape->troubleshoot_tailing Tailing troubleshoot_splitting Troubleshoot Peak Splitting (see guide) check_peak_shape->troubleshoot_splitting Splitting check_peak_shape->not_resolved No troubleshoot_tailing->resolved troubleshoot_splitting->resolved consider_alt_col Consider Alternative Column Chemistry (e.g., Phenyl-Hexyl) not_resolved->consider_alt_col

References

Technical Support Center: Analysis of Eprinomectin in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering challenges with the analysis of Eprinomectin in complex biological matrices. The primary focus is on mitigating signal suppression, a common issue that can compromise data quality and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why does it occur during the analysis of Eprinomectin?

Signal suppression, also known as the matrix effect, is a phenomenon in LC-MS/MS analysis where the ionization of the target analyte, Eprinomectin, is inhibited by co-eluting endogenous components from the biological sample.[1][2][3] This interference leads to a decreased instrument response and can result in inaccurate quantification or false-negative results. The primary culprits are often phospholipids present in high concentrations in matrices like plasma and tissue.[1]

Q2: How can I determine if signal suppression is affecting my Eprinomectin analysis?

A common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the response of Eprinomectin in a standard solution to the response of Eprinomectin spiked into a blank matrix sample that has undergone the extraction procedure. A lower response in the matrix sample indicates signal suppression. Another qualitative technique is the post-column infusion of a standard solution to identify regions in the chromatogram where suppression occurs.[4]

Q3: What are the general strategies to reduce Eprinomectin signal suppression?

There are three main strategies to combat signal suppression:

  • Effective Sample Preparation: The most crucial step is to remove interfering matrix components before analysis.[1][3] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly employed.[1][5][6]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate Eprinomectin from co-eluting matrix components can significantly reduce suppression.[7]

  • Mass Spectrometry Optimization: Fine-tuning the MS parameters, such as ion source settings, can help maximize the Eprinomectin signal and minimize the impact of interfering compounds.[8]

Q4: Which sample preparation technique is best for my specific biological matrix?

The choice of sample preparation technique depends on the complexity of the matrix and the physicochemical properties of Eprinomectin.

  • Solid-Phase Extraction (SPE): Often considered the most effective technique for complex matrices like plasma, tissue, and feces as it provides excellent sample cleanup.[5][6][9]

  • Liquid-Liquid Extraction (LLE): A versatile technique that can be optimized by adjusting solvent polarity and pH to selectively extract Eprinomectin.[1]

  • Protein Precipitation (PPT): A simpler and faster method, often used for plasma or serum samples, but it may be less effective at removing all interfering components compared to SPE or LLE.[5][6][9]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to Eprinomectin signal suppression.

SPE_Workflow Start Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Start->Precipitation Centrifugation1 Centrifuge Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Loading Load Supernatant onto SPE Cartridge Supernatant->Loading Conditioning Condition SPE Cartridge (e.g., C18) with Methanol, then Water Conditioning->Loading Washing Wash Cartridge to Remove Impurities (e.g., Water/Methanol mix) Loading->Washing Elution Elute Eprinomectin (e.g., with Acetonitrile) Washing->Elution Evaporation Evaporate Eluate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Technical Support Center: Forced Degradation Studies of Eprinomectin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Eprinomectin.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in forced degradation studies of Eprinomectin?

A1: Forced degradation studies for Eprinomectin, as per ICH guidelines, typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2] This helps in identifying potential degradation products and establishing the degradation pathways.

Q2: Why is a stability-indicating method crucial for analyzing Eprinomectin degradation?

A2: A stability-indicating method is essential because it can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation, and it can separate the degradation products from the parent drug and from each other.[3][4][5] This ensures that the analytical method is specific for the intact drug in the presence of its degradants.

Q3: What are the main components of Eprinomectin I should be aware of during analysis?

A3: Eprinomectin is a semi-synthetic macrocyclic lactone that exists as a mixture of two main components: Eprinomectin B1a and Eprinomectin B1b.[3][6] A suitable analytical method should be able to separate and quantify both of these components and their degradation products.

Q4: What analytical techniques are commonly used to identify Eprinomectin degradation products?

A4: High-Performance Liquid Chromatography (HPLC) is the primary technique for separating Eprinomectin and its degradation products.[3][4][5] For structural elucidation and identification of the degradation products, hyphenated techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor separation of degradation products from the main Eprinomectin peaks (B1a and B1b). Inadequate chromatographic conditions (e.g., column, mobile phase, gradient).- Column Selection: Consider using a high-resolution column such as a HALO C18 (100 x 4.6 mm, 2.7 µm) or Kinetex C8 (100 mm 4.6mm i.d., 2.6 lm particle size).[1][4] - Mobile Phase Optimization: A common mobile phase system consists of water as mobile phase A and a mixture of ethanol/isopropanol or acetonitrile as mobile phase B. Adjusting the gradient elution profile can significantly improve separation.[1][5]
Inconsistent degradation percentages across replicate experiments. - Variation in stress condition application (e.g., temperature fluctuations, inaccurate reagent concentration). - Instability of the degradation products themselves.- Standardize Protocols: Ensure precise control over temperature, pH, and reagent concentrations. Use calibrated equipment. - Time-Point Analysis: Analyze samples at multiple time points to understand the degradation kinetics and identify potential secondary degradation.
Difficulty in identifying the structure of unknown degradation products. Insufficient data from a single analytical technique.- Multi-technique Approach: Utilize a combination of LC-HRMS for accurate mass determination and fragmentation patterns, and NMR for detailed structural information.[1][2] - Isolation: For major degradation products, consider semi-preparative HPLC to isolate sufficient quantities for comprehensive NMR analysis.[1]
Mass balance issues (sum of assay of Eprinomectin and impurities is not close to 100%). - Co-elution of impurities. - Non-UV active degradation products. - Volatile degradation products.- Peak Purity Analysis: Use a photodiode array (PDA) detector to check for peak purity of the main components and degradation products. - Alternative Detection: Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) if non-UV active degradants are suspected.

Experimental Protocols

General Chromatographic Conditions

A stability-indicating HPLC method is crucial for the analysis of forced degradation samples. Below is a summary of a typical method:

ParameterCondition
Column HALO C18 (100 x 4.6 mm, 2.7 µm)[1] or Kinetex C8 (100 mm 4.6mm i.d., 2.6 lm particle size)[4]
Mobile Phase A Water[1]
Mobile Phase B Ethanol/Isopropanol (98/2, v/v)[1] or Acetonitrile[4]
Flow Rate 0.7 - 0.8 mL/min[3][4]
Detection Wavelength 245 nm or 252 nm[3][4]
Column Temperature 30°C or 55°C[3][4]

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Eprinomectin Eprinomectin Drug Substance Acid Acid Hydrolysis (e.g., 0.1M HCl) Eprinomectin->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH) Eprinomectin->Base Oxidation Oxidative Degradation (e.g., 3% H2O2) Eprinomectin->Oxidation Thermal Thermal Stress (e.g., 80°C) Eprinomectin->Thermal Photo Photolytic Stress (e.g., ICH Q1B) Eprinomectin->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-HRMS Analysis HPLC->LCMS Degradation Degradation Pathway Elucidation HPLC->Degradation NMR NMR Analysis LCMS->NMR LCMS->Degradation NMR->Degradation Method Stability-Indicating Method Validation Degradation->Method

Caption: Experimental workflow for forced degradation studies of Eprinomectin.

Summary of Degradation Data

The following table summarizes the typical degradation of Eprinomectin under various stress conditions. The extent of degradation can vary based on the specific experimental parameters.

Stress ConditionReagent/ConditionTypical Degradation (%)Major Degradation Products Identified
Acidic Hydrolysis 0.1 M HCl at 60°C10-20%Epimers and isomers[7]
Alkaline Hydrolysis 0.1 M NaOH at RT15-30%Hydrolytic degradation products
Oxidative 3% H₂O₂ at RT20-40%Oxidation products, e.g., 8a-oxo-B1a[6][8]
Thermal 80°C (solid state)5-15%Isomers and other thermal degradants[7]
Photolytic ICH Q1B conditions10-25%Photo-isomers and other photolytic products

Note: The degradation percentages are approximate and can vary significantly depending on the duration of exposure and the specific formulation.

Signaling Pathway of Eprinomectin (Illustrative)

While Eprinomectin's primary mode of action is as an antiparasitic agent targeting glutamate-gated chloride channels in invertebrates, a "signaling pathway" in the context of degradation illustrates the transformation of the parent drug into its various degradation products.

Degradation_Pathway cluster_products Degradation Products Eprinomectin Eprinomectin (B1a and B1b) DP1 Epimers/Isomers Eprinomectin->DP1 Acid/Heat DP2 Hydrolytic Products Eprinomectin->DP2 Base DP3 Oxidative Products (e.g., 8a-oxo-B1a) Eprinomectin->DP3 Oxidation DP4 Photolytic Products Eprinomectin->DP4 Light

Caption: Degradation pathways of Eprinomectin under different stress conditions.

References

Validation & Comparative

Navigating Anthelmintic Choices: A Comparative Analysis of Eprinomectin and Ivermectin Against Haemonchus contortus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against parasitic nematodes in ruminants, particularly the highly pathogenic Haemonchus contortus, the selection of an effective anthelmintic is paramount for animal health and productivity. This guide provides a comparative overview of two widely used macrocyclic lactones, Eprinomectin and Ivermectin, summarizing their efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in both clinical application and future research endeavors.

Executive Summary

Eprinomectin and Ivermectin are both effective against Haemonchus contortus, a blood-feeding nematode that can cause significant economic losses in livestock production. Their efficacy, however, is increasingly challenged by the emergence of drug-resistant parasite strains. This guide consolidates data from various studies to present a comparative view of their performance, highlighting the methodologies employed in these assessments.

Comparative Efficacy Data

The efficacy of Eprinomectin and Ivermectin is primarily measured by the Fecal Egg Count Reduction Test (FECRT) and, in some controlled studies, by the reduction in adult worm burden. The following tables summarize findings from multiple studies, showcasing the performance of each drug. It is crucial to note that the efficacy can vary significantly based on the resistance profile of the parasite population, host animal species, and formulation of the drug.

Table 1: Efficacy of Ivermectin against Haemonchus contortus

Host SpeciesIvermectin DoseAdministration RouteFecal Egg Count Reduction (FECR)Worm Burden ReductionStudy Reference (if available)
Sheep0.2 mg/kgOral100% (against susceptible strain)100% (against susceptible strain)[1]
Sheep0.2 mg/kgOralNo significant reduction (against resistant strain)No significant reduction (against resistant strain)[1]
SheepFull-doseNot Specified99% - 100%Not Reported[2][3][4]
SheepHalf-doseNot SpecifiedResistance observedNot Reported[2][3][4]

Table 2: Efficacy of Eprinomectin against Haemonchus contortus

Host SpeciesEprinomectin DoseAdministration RouteFecal Egg Count Reduction (FECR)Worm Burden ReductionStudy Reference (if available)
Dairy Goats1 mg/kgPour-on17.4% and 27.5% (in two herds)Not Reported[5]
Dairy GoatsNot SpecifiedTopical-16.7%Not Reported[6]
Dairy GoatsNot SpecifiedSubcutaneous21.5%Not Reported[6]
Dairy Sheep0.2 mg/kgSubcutaneousResistance observed in 5 farmsNot Reported[7][8]

Experimental Protocols

The primary method for evaluating anthelmintic efficacy in field and many research settings is the Fecal Egg Count Reduction Test (FECRT).

Fecal Egg Count Reduction Test (FECRT) Protocol

The FECRT is conducted to assess the reduction in the number of nematode eggs per gram of feces after treatment.

  • Animal Selection: A group of animals with naturally or experimentally induced infections of Haemonchus contortus is selected. A minimum fecal egg count (e.g., >150 eggs per gram) is often required for inclusion.

  • Pre-treatment Sampling: Fecal samples are collected from each animal on Day 0, prior to treatment administration.

  • Treatment Administration: Animals are divided into treatment groups (e.g., Eprinomectin, Ivermectin) and a control group (untreated). The specified dose of the anthelmintic is administered.

  • Post-treatment Sampling: Fecal samples are collected again from all animals, typically 10-14 days after treatment.

  • Egg Counting: The number of Haemonchus contortus eggs per gram of feces (EPG) is determined for both pre- and post-treatment samples using a standardized technique, such as the modified McMaster method.

  • Calculation of FECR: The percentage reduction in fecal egg count is calculated using the following formula:

    FECR (%) = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100

A reduction of less than 95% often suggests the presence of resistant nematodes.[7]

FECRT_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase cluster_interpretation Interpretation animal_selection Animal Selection with H. contortus infection day0_sampling Day 0: Fecal Sampling (Pre-treatment EPG) animal_selection->day0_sampling treatment_groups Group Allocation: - Eprinomectin - Ivermectin - Control day0_sampling->treatment_groups drug_administration Anthelmintic Administration treatment_groups->drug_administration day14_sampling Day 10-14: Fecal Sampling (Post-treatment EPG) drug_administration->day14_sampling egg_counting McMaster Method for EPG day14_sampling->egg_counting fecr_calculation FECR Calculation egg_counting->fecr_calculation efficacy_assessment Efficacy Assessment: <95% suggests resistance fecr_calculation->efficacy_assessment

Fecal Egg Count Reduction Test (FECRT) Workflow.

Mechanism of Action: Macrocyclic Lactones

Both Eprinomectin and Ivermectin belong to the macrocyclic lactone class of anthelmintics. Their primary mode of action involves the disruption of neurotransmission in nematodes.

These drugs bind to glutamate-gated chloride ion channels (GluCls) which are unique to invertebrates. This binding leads to an increased influx of chloride ions into the nerve and muscle cells of the parasite. The resulting hyperpolarization causes paralysis of the pharyngeal pump and somatic muscles, ultimately leading to the starvation and death of the nematode.

Macrocyclic_Lactone_MoA cluster_drug Anthelmintic Drug cluster_parasite Haemonchus contortus drug Eprinomectin / Ivermectin glucl Glutamate-gated Chloride Ion Channels (GluCls) in Nerve and Muscle Cells drug->glucl Binds to cl_influx Increased Chloride Ion (Cl-) Influx glucl->cl_influx Opens hyperpolarization Hyperpolarization of Cell Membrane cl_influx->hyperpolarization Leads to paralysis Paralysis of Pharyngeal and Somatic Muscles hyperpolarization->paralysis Causes death Starvation and Death of the Parasite paralysis->death Results in

Mechanism of Action of Macrocyclic Lactones.

Conclusion

Both Eprinomectin and Ivermectin have demonstrated high efficacy against susceptible strains of Haemonchus contortus. However, the prevalence of resistance is a significant and growing concern that can drastically reduce their effectiveness. The data presented underscores the importance of regular efficacy monitoring using standardized protocols like the FECRT. For researchers and drug development professionals, the challenge lies in understanding the mechanisms of resistance and developing novel anthelmintics or strategies to overcome it. The choice between Eprinomectin and Ivermectin may depend on various factors including local resistance patterns, host species, and specific product formulations.

References

Cross-Resistance Between Eprinomectin and Other Macrocyclic Lactones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of anthelmintic resistance poses a significant threat to livestock health and productivity worldwide. Macrocyclic lactones (MLs), a cornerstone of parasite control, are not immune to this challenge. Cross-resistance, where resistance to one drug in a class confers resistance to others, is a critical concern for this chemical group. This guide provides an objective comparison of eprinomectin's performance against other major macrocyclic lactones—ivermectin, moxidectin, doramectin, and abamectin—supported by experimental data and detailed methodologies.

Quantitative Data on Cross-Resistance

The following tables summarize key findings from studies investigating cross-resistance between eprinomectin and other macrocyclic lactones in various parasite species. The data is primarily derived from in vivo Fecal Egg Count Reduction Tests (FECRT) and in vitro Larval Development Assays (LDA).

Table 1: In Vivo Efficacy (Fecal Egg Count Reduction Test - FECRT) of Macrocyclic Lactones against Resistant Gastrointestinal Nematodes

Parasite SpeciesHostCountryEprinomectin Efficacy (%)Ivermectin Efficacy (%)Moxidectin Efficacy (%)Doramectin Efficacy (%)Citation
Haemonchus contortusGoatsFrance-16.7 to 21.5-100-[1]
TrichostrongyloidsGoatsAustria44-86-[2][3]
Gastrointestinal NematodesGoatsPoland0 to 20---[4]
Gastrointestinal NematodesCattleUSA14.0 to 96.8 (mean 61.81)--8.9 to 97.9 (mean 66.87)[5][6]
Gastrointestinal NematodesCattleEurope-Confirmed resistance on 4 farmsConfirmed resistance on 5 farms-[7][8]
Cooperia spp., Haemonchus spp., Ostertagia spp.CattleUSAResistance prevalent--Resistance prevalent[5][6]
Teladorsagia circumcincta, Trichostrongylus colubriformisSheepFrance-90 (T. circumcincta), 100 (T. colubriformis)85 (T. circumcincta), 99 (T. colubriformis)-[9]

Table 2: In Vitro Potency (Larval Development Assay - LDA) of Macrocyclic Lactones against Susceptible and Resistant Haemonchus spp.

Haemonchus Species & IsolateAbamectin IC50 (ng/mL)Ivermectin IC50 (ng/mL)Eprinomectin IC50 (ng/mL)Doramectin IC50 (ng/mL)Moxidectin IC50 (ng/mL)Resistance Ratio (Eprinomectin)Citation
H. contortus (Susceptible)~1.5~3~3~3~3-[10]
H. contortus (Resistant)~2.5~10~210~15~470[10]
H. placei (Susceptible)~1~2.5~2.5~2.5~2.5-[10]
H. placei (Resistant)~2~5~8.25~5~4.253.3[10]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are outlines for the key experiments cited in the data tables.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common in vivo method for detecting anthelmintic resistance in gastrointestinal nematodes.[11][12]

Objective: To determine the efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.

Procedure:

  • Animal Selection: A group of animals with naturally acquired nematode infections is selected. A minimum of 10-15 animals per treatment group is recommended.[13]

  • Pre-treatment Sampling (Day 0): Individual fecal samples are collected from each animal to determine the baseline fecal egg count (FEC), typically expressed as eggs per gram (EPG) of feces.[13][14]

  • Treatment Administration: Animals are weighed and treated with the anthelmintic at the manufacturer's recommended dose. An untreated control group is often included.

  • Post-treatment Sampling: Fecal samples are collected again from the same animals after a specific interval, which varies depending on the drug used (e.g., 14 days for macrocyclic lactones).[13]

  • Fecal Egg Counting: The number of nematode eggs in the fecal samples is determined using a standardized technique, such as the McMaster method or Mini-FLOTAC.[2]

  • Calculation of Efficacy: The percentage reduction in the mean FEC is calculated for each treatment group compared to the pre-treatment counts or the control group. The World Association for the Advancement of Veterinary Parasitology (WAAVP) provides guidelines for interpreting the results, with resistance generally suspected if the reduction is less than 95% and the lower 95% confidence limit is below 90%.[7]

Larval Development Assay (LDA)

The LDA is an in vitro test that measures the effect of a drug on the development of nematode eggs to the infective third-stage larvae (L3).[15]

Objective: To determine the concentration of an anthelmintic that inhibits the development of nematode larvae, providing a measure of the drug's potency and the presence of resistance.

Procedure:

  • Egg Recovery: Nematode eggs are recovered from the feces of infected animals.

  • Assay Setup: A known number of eggs are placed in a multi-well plate containing a nutrient medium.

  • Drug Dilutions: A range of concentrations of the anthelmintic being tested (e.g., eprinomectin, ivermectin) are added to the wells.

  • Incubation: The plates are incubated for a period that allows for the hatching of eggs and development of larvae to the L3 stage in control wells (without the drug).

  • Larval Assessment: The number of larvae that have successfully developed to the L3 stage is counted in each well.

  • Data Analysis: The concentration of the drug that inhibits 50% of the larval development (IC50) is calculated. A higher IC50 value for a parasite isolate compared to a susceptible reference isolate indicates resistance.

Visualizations

The following diagrams illustrate the experimental workflow for assessing anthelmintic resistance and the concept of cross-resistance.

FECRT_Workflow cluster_pre_treatment Pre-Treatment (Day 0) cluster_treatment Treatment cluster_post_treatment Post-Treatment (Day 14) cluster_analysis Data Analysis A Animal Selection (n=15 per group) B Individual Fecal Sampling A->B C Fecal Egg Count (EPG) B->C D Group 1: Eprinomectin B->D E Group 2: Ivermectin B->E F Group 3: Moxidectin B->F G Group 4: Control (Untreated) B->G H Individual Fecal Sampling D->H E->H F->H G->H I Fecal Egg Count (EPG) H->I J Calculate % FEC Reduction I->J K Interpret Resistance Status (WAAVP Guidelines) J->K

Caption: Workflow for a Fecal Egg Count Reduction Test (FECRT).

Cross_Resistance_Concept cluster_selection Selection Pressure cluster_resistance Resulting Resistance cluster_cross_resistance Cross-Resistance A Frequent Use of Ivermectin B Ivermectin-Resistant Parasite Population A->B Selects for C Reduced Efficacy of Eprinomectin B->C Leads to D Reduced Efficacy of Moxidectin B->D Leads to E Reduced Efficacy of Doramectin B->E Leads to

Caption: Conceptual diagram of cross-resistance in macrocyclic lactones.

Discussion and Conclusion

The data presented indicate that cross-resistance between eprinomectin and other macrocyclic lactones is a complex and variable phenomenon. While strong cross-resistance between ivermectin and moxidectin is frequently reported, the relationship with eprinomectin is less consistent.[16][17] In some cases, eprinomectin shows reduced efficacy against ivermectin-resistant nematodes, while in others, it may retain some level of activity. Notably, moxidectin often demonstrates efficacy against ivermectin-resistant strains, though resistance to moxidectin is also on the rise.[1]

The mechanisms underlying this variable cross-resistance are not fully elucidated but are thought to involve multiple factors, including differences in the drugs' affinity for their target receptors (glutamate-gated chloride channels) and their interaction with drug efflux pumps like P-glycoproteins.[18][19]

For researchers and drug development professionals, these findings underscore the importance of:

  • Comprehensive Resistance Monitoring: Utilizing standardized assays like the FECRT and LDA to assess the efficacy of a range of macrocyclic lactones, not just a single compound.

  • Understanding Resistance Mechanisms: Further research into the molecular basis of ML resistance is crucial for the development of new anthelmintics and strategies to mitigate resistance.

  • Informed Treatment Decisions: The selection of an anthelmintic should be based on local resistance patterns, and strategies such as drug rotation and combination therapy should be considered to preserve the efficacy of existing compounds.

The continued effectiveness of eprinomectin and other macrocyclic lactones will depend on a deeper understanding of cross-resistance patterns and the implementation of sustainable parasite control strategies.

References

Validation of Eprinomectin's effectiveness on resistant nematode strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of anthelmintic resistance in gastrointestinal nematodes poses a significant threat to livestock health and productivity worldwide. This guide provides a comprehensive comparison of eprinomectin's effectiveness against resistant nematode strains, drawing on experimental data to evaluate its performance relative to other anthelmintics. Detailed experimental protocols and an examination of the underlying resistance mechanisms are included to support further research and development in this critical area.

Comparative Efficacy of Anthelmintics Against Resistant Nematode Strains

The following tables summarize the Faecal Egg Count Reduction Test (FECRT) data from various studies, offering a quantitative comparison of eprinomectin and other anthelmintics in treating resistant nematode infections, primarily in goats and cattle.

Table 1: Efficacy of Eprinomectin and Other Anthelmintics Against Resistant Gastrointestinal Nematodes in Goats

AnthelminticDosageResistant Nematode SpeciesFaecal Egg Count Reduction (FECR) %Country of StudyCitation
Eprinomectin 1 mg/kg (pour-on)Haemonchus contortus0% - 20%Poland[1][2]
LevamisoleRecommended for goatsHaemonchus contortus100%Poland[1][2]
Eprinomectin (pour-on) 1 mg/kgHaemonchus contortus-16.7%France[3]
Eprinomectin (injectable) Not specifiedHaemonchus contortus21.5%France[3]
MoxidectinNot specifiedHaemonchus contortusEffectiveFrance[3]
FenbendazoleNot specifiedHaemonchus contortus-5.8%France[3]
Eprinomectin 1 mg/kg (pour-on)Gastrointestinal Nematodes40% (mean)Switzerland[4]
Eprinomectin Not specifiedTrichostrongyloids (Haemonchus dominant)44%Austria[5]
MoxidectinNot specifiedTrichostrongyloids (Haemonchus dominant)86%Austria[5]

Table 2: Efficacy of Eprinomectin Formulations and Combinations Against Resistant Gastrointestinal Nematodes in Cattle

Anthelmintic FormulationResistant Nematode SpeciesFaecal Egg Count Reduction (FECR) %Time Post-TreatmentCitation
Eprinomectin (topical) Haemonchus placei, Cooperia oncophora77.5%2 weeks[6]
56.1%4 weeks[6]
Eprinomectin (extended-release injectable) Haemonchus placei, Cooperia oncophora85.5%2 weeks[6]
86.3%4 weeks[6]
Eprinomectin (extended-release injectable) + Fenbendazole Haemonchus placei, Cooperia oncophora97.5% (calves), 98.4% (cows)Not specified[6]
Eprinomectin (pour-on) Cooperia spp., Haemonchus spp., Ostertagia spp.14.0% - 96.8% (mean 61.81%)Not specified[7]
Doramectin (injectable)Cooperia spp., Haemonchus spp., Ostertagia spp.8.9% - 97.9% (mean 66.87%)Not specified[7]
Doramectin + FenbendazoleCooperia spp., Haemonchus spp., Ostertagia spp.98.75% (mean)Not specified[7]

Experimental Protocols

The following methodologies are based on the procedures described in the cited studies for conducting Faecal Egg Count Reduction Tests (FECRT) to determine anthelmintic efficacy.

Faecal Egg Count Reduction Test (FECRT) Protocol

Objective: To evaluate the efficacy of an anthelmintic drug by comparing the faecal egg counts (FEC) in animals before and after treatment.

1. Animal Selection:

  • Select a group of animals with a minimum pre-treatment FEC, often 150 eggs per gram (EPG) or higher.[1]
  • Ensure animals have not been treated with any anthelmintics for a specified period (e.g., at least 8 weeks) prior to the study.[1]
  • Randomly allocate animals to treatment and control groups.

2. Pre-treatment Sampling (Day 0):

  • Collect individual faecal samples directly from the rectum of each animal.
  • Determine the FEC for each sample using a standardized method, such as the modified McMaster technique.

3. Anthelmintic Administration:

  • Administer the anthelmintic to the treatment group according to the manufacturer's recommended dosage and route of administration (e.g., pour-on, injectable).[4]
  • The control group remains untreated.

4. Post-treatment Sampling:

  • Collect post-treatment faecal samples from all animals, typically 14-16 days after treatment for macrocyclic lactones.[4]
  • Determine the post-treatment FEC for each sample.

5. Larval Culture and Identification:

  • For species identification, pooled faecal samples from before and after treatment can be cultured to obtain infective L3 larvae.
  • Larvae are then identified to the genus or species level based on morphological characteristics or molecular methods like real-time PCR.[3]

6. Calculation of Faecal Egg Count Reduction (FECR):

  • The FECR percentage is calculated using the following formula, comparing the mean egg counts of the treatment (T) and control (C) groups before (1) and after (2) treatment: FECR% = 100 * (1 - (T2/T1) * (C1/C2))
  • Resistance is generally suspected if the FECR is less than 95% and the lower 95% confidence interval is less than 90%.

Visualization of Experimental Workflow and Resistance Mechanisms

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for an FECRT and the key molecular mechanisms of resistance to macrocyclic lactones in nematodes.

FECRT_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Phase A Animal Selection (Min. FEC) B Random Allocation (Treatment & Control Groups) A->B C Faecal Sampling (Day 0) B->C D Anthelmintic Administration (Treatment Group) C->D E No Treatment (Control Group) C->E F Faecal Sampling (Day 14-16) D->F E->F G Faecal Egg Count (McMaster Technique) F->G H Larval Culture & Identification F->H I FECR Calculation & Statistical Analysis G->I

Caption: Workflow of a Faecal Egg Count Reduction Test (FECRT).

Resistance_Mechanisms cluster_drug_action Normal Drug Action cluster_resistance Resistance Mechanisms Eprinomectin Eprinomectin GluCl_channel Glutamate-gated Chloride Channel (GluCl) Eprinomectin->GluCl_channel binds to Influx Chloride Ion Influx GluCl_channel->Influx opens Paralysis Hyperpolarization & Paralysis of Nematode Influx->Paralysis leads to Altered_GluCl Altered GluCl Channel (Genetic Mutation) Reduced_Binding Reduced Drug Binding Altered_GluCl->Reduced_Binding Reduced_Binding->Paralysis prevents Efflux_Pump Increased P-glycoprotein (Efflux Pump) Drug_Expulsion Eprinomectin Expelled Efflux_Pump->Drug_Expulsion actively transports Drug_Expulsion->GluCl_channel prevents interaction with Eprinomectin_Res Eprinomectin Eprinomectin_Res->Altered_GluCl fails to bind effectively Eprinomectin_Res->Efflux_Pump

Caption: Molecular mechanisms of nematode resistance to eprinomectin.

Mechanisms of Resistance

Resistance to macrocyclic lactones, including eprinomectin, in nematodes is primarily attributed to two key mechanisms:

  • Alterations in the Drug Target: The primary target for eprinomectin is the glutamate-gated chloride (GluCl) ion channels in the nerve and muscle cells of nematodes.[6] Binding of the drug to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[6] In resistant nematodes, mutations in the genes encoding the subunits of these GluCl channels (such as avr-14, avr-15, and glc-1) can alter the structure of the channel, reducing the binding affinity of eprinomectin and thus diminishing its efficacy.[1][8]

  • Increased Drug Efflux: Resistant nematodes can exhibit an increased expression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps).[9] These transporters function as efflux pumps, actively removing eprinomectin from the nematode's cells before it can reach its GluCl target. This mechanism effectively lowers the intracellular concentration of the drug, allowing the parasite to survive what would otherwise be a lethal dose. The overexpression of P-gp genes has been linked to ivermectin resistance in Haemonchus contortus, and given the similar mode of action, it is a key mechanism for eprinomectin resistance as well.[10]

References

A Comparative Guide to Pour-On Versus Injectable Eprinomectin Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug is paramount for optimizing its efficacy and safety. This guide provides an objective comparison of the pharmacokinetic properties of pour-on and injectable eprinomectin formulations, supported by experimental data.

Eprinomectin, a broad-spectrum endectocide of the macrocyclic lactone class, is widely used in cattle for the control of internal and external parasites. Its application is available in two primary formulations: a topical pour-on solution and a subcutaneous injectable solution. The route of administration significantly influences the absorption, distribution, metabolism, and excretion of the drug, thereby affecting its overall bioavailability and therapeutic window.

Pharmacokinetic Parameter Comparison

The systemic exposure and disposition of eprinomectin vary considerably between the pour-on and injectable formulations. Subcutaneous administration generally leads to a more rapid and higher peak plasma concentration (Cmax) compared to the topical pour-on application.[1] Conversely, the pour-on formulation often results in a longer mean residence time (MRT), suggesting a slower absorption and prolonged release from the skin depot.[1]

A study in lactating dairy cattle demonstrated that a subcutaneous injection of eprinomectin at 0.2 mg/kg resulted in a Cmax of 44.0 ± 24.2 ng/mL, which was achieved at 39 ± 19.3 hours (Tmax).[2][3][4] This Cmax was comparable to that of a pour-on application at a higher dose of 0.5 mg/kg, which yielded a Cmax of 43.76 ± 18.23 ng/mL.[2][3][4] However, the area under the plasma concentration-time curve (AUC), a measure of total drug exposure, was higher for the subcutaneous administration (7354 ± 1861 ng·h/mL) than for the pour-on delivery (5737.68 ± 412.80 ng·h/mL), indicating greater bioavailability with the injectable route.[2][3][4]

In non-lactating cattle, subcutaneous administration of eprinomectin also resulted in a significantly higher Cmax (59.70 ± 12.90 ng/mL) and a shorter Tmax (1.30 ± 0.27 days) compared to topical administration (Cmax of 20.73 ± 4.04 ng/mL and Tmax of 4.40 ± 0.89 days).[1] The plasma availability (AUC) was also greater with the subcutaneous route.[1]

These differences are critical for determining the onset of action and the duration of efficacy. The higher bioavailability of the injectable formulation means that a lower dose can be administered to achieve a similar therapeutic effect as the pour-on application.[2][4][5]

Pharmacokinetic ParameterPour-on EprinomectinInjectable EprinomectinReference
Dose 0.5 mg/kg0.2 mg/kg[2][3][4]
Cmax (ng/mL) 43.76 ± 18.2344.0 ± 24.2[2][3][4]
Tmax (hours) Not specified in direct comparison39 ± 19.3[2][3][4]
AUC (ng·h/mL) 5737.68 ± 412.807354 ± 1861[2][3][4]
Mean Residence Time (MRT) (hours) Not specified in direct comparison211 ± 55.2[2][3]
Dose (non-lactating) Not specified1 mg/kg[6]
Cmax (ng/mL) (non-lactating) 20.73 ± 4.0437.52 ± 1.30 (Holstein), 33.34 ± 1.37 (Jersey)[1][6]
Tmax (days) (non-lactating) 4.40 ± 0.891.74 ± 0.06 (Holstein), 1.89 ± 0.06 (Jersey)[1][6]
AUC (ng·day/mL) (non-lactating) 168.2 ± 15.67295.9 ± 61.47[1]
Terminal Half-life (days) (non-lactating) 4.63 ± 0.322.95 ± 0.74[1]
Mean Residence Time (MRT) (days) (non-lactating) 8.23 ± 0.574.69 ± 1.01[1]

Experimental Protocols

The following is a generalized experimental protocol for a pharmacokinetic comparison study of pour-on and injectable eprinomectin in cattle, based on methodologies described in the cited literature.

1. Animal Selection and Housing:

  • Healthy, mature cattle (e.g., lactating or non-lactating dairy cows) of a specific breed are selected.[2][6]

  • Animals are acclimatized to the study conditions and housed in a manner that prevents cross-contamination, especially for pour-on applications, to avoid licking and drug transfer between animals.[5][7]

  • Body weights are recorded to calculate the precise dosage for each animal.[8]

2. Drug Administration:

  • Pour-on Group: A commercially available eprinomectin pour-on solution is applied topically along the dorsal line of the animals at a specified dose (e.g., 0.5 mg/kg of body weight).[8]

  • Injectable Group: A sterile eprinomectin injectable solution is administered subcutaneously, typically in the neck or shoulder region, at a specified dose (e.g., 0.2 mg/kg of body weight).[2][9]

3. Sample Collection:

  • Blood samples are collected via jugular or coccygeal venipuncture into heparinized tubes at predetermined time points before and after drug administration.[6]

  • Sampling time points are designed to capture the absorption, distribution, and elimination phases of the drug. A typical schedule might include 0 (pre-dose), 2, 4, 8, 12, 24, 36, 48, 72, 96, 120, 168, 240, 336, and 504 hours post-administration.

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[6]

4. Analytical Methodology:

  • Eprinomectin concentrations in plasma samples are quantified using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[2][6]

  • The method involves solid-phase extraction of the drug from the plasma, followed by derivatization to a fluorescent product to enhance detection sensitivity.

  • The analytical method is validated for linearity, accuracy, precision, and limit of quantification (LOQ).

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data for each animal are analyzed using non-compartmental or compartmental pharmacokinetic modeling software.

  • Key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life (t½), and MRT, are calculated for each animal and each treatment group.

  • Statistical analysis is performed to compare the pharmacokinetic parameters between the pour-on and injectable groups.

Experimental Workflow

G cluster_setup Study Setup cluster_treatment Treatment Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis cluster_output Output AnimalSelection Animal Selection & Acclimatization Randomization Randomization into Treatment Groups AnimalSelection->Randomization PourOn Pour-on Eprinomectin (e.g., 0.5 mg/kg) Randomization->PourOn Injectable Injectable Eprinomectin (e.g., 0.2 mg/kg) Randomization->Injectable BloodCollection Serial Blood Sampling PourOn->BloodCollection Injectable->BloodCollection PlasmaSeparation Plasma Separation & Storage BloodCollection->PlasmaSeparation HPLC HPLC Analysis of Eprinomectin PlasmaSeparation->HPLC PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) HPLC->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats Comparison Pharmacokinetic Profile Comparison Stats->Comparison

Caption: Experimental workflow for comparing pour-on and injectable eprinomectin pharmacokinetics.

References

Eprinomectin vs. Doramectin: A Comparative Efficacy Analysis in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two widely used macrocyclic lactone anthelmintics, eprinomectin and doramectin, in cattle. The information presented is based on experimental data from published research, focusing on quantitative outcomes and detailed methodologies to support informed decisions in research and development.

Data Summary

The following tables summarize the comparative efficacy of eprinomectin and doramectin against various internal and external parasites in cattle.

Table 1: Efficacy Against Gastrointestinal Nematodes (Fecal Egg Count Reduction)

Treatment GroupDay 105 Mean Fecal Egg Count (eggs per gram)Day 130 Mean Fecal Egg Count (eggs per gram)Reference
Extended-Release Eprinomectin (ERE)46.459.65[1][2]
Doramectin Injectable (DOR)155.3022.51[1][2]

Note: In this study, mean fecal egg count was significantly lower in the ERE group on days 105 and 130 compared to the DOR group.[1][2]

Table 2: Persistent Efficacy Against Experimental Nematode Infections (Worm Burden Reduction)

TreatmentParasite SpeciesChallenge Duration (days)Efficacy (%)Reference
DoramectinCooperia oncophora1499.2[3]
DoramectinCooperia oncophora2190.7[3]
DoramectinDictyocaulus viviparus21100[3]
DoramectinDictyocaulus viviparus2899.9[3]
DoramectinOstertagia ostertagi2199.9[3]
DoramectinOstertagia ostertagi2893.7[3]

Table 3: Efficacy Against Ticks

TreatmentDosageEfficacy against Amblyomma americanum (Lone Star Tick) LarvaeReference
Eprinomectin50 µg/kg/day (oral)100% control during 28-day treatment[4]
Eprinomectin200 µg/kg/day (oral)100% control during 28-day treatment[4]
Doramectin50 µg/kg/day (oral)100% control during 28-day treatment[4]
Doramectin200 µg/kg/day (oral)100% control during 28-day treatment[4]

Table 4: Impact on Body Weight Gain

Treatment GroupMean Average Daily Gain ( kg/day ) from Day 0 to 105Final Average Total Bodyweight Gains (kg) over 112 daysReference
Extended-Release Eprinomectin (ERE)0.87148.5[1][2][5]
Doramectin Injectable (DOR)0.845146.9[1][2][5]
Untreated Control-127.7[5]

Note: While the difference in average daily gain between ERE and DOR tended towards significance, it was not statistically significant in one study.[1][2] However, another study showed that the bodyweights of all treated groups, including doramectin and eprinomectin, were significantly greater than the untreated controls.[5]

Experimental Protocols

1. Fecal Egg Count Reduction Study (Extended-Release Eprinomectin vs. Doramectin Injectable)

  • Objective: To compare the effects of extended-release eprinomectin injectable and doramectin injectable on growth and fecal shedding of parasites in stocker calves.[1][2]

  • Animals: 995 steers with an average weight of 243.38 kg were randomized into two treatment groups. A smaller subset of 47 animals was left untreated to maintain refugia.[1][2]

  • Treatment Administration:

    • Group 1 (ERE): Received extended-release eprinomectin injectable on Day 0.[1][2]

    • Group 2 (DOR): Received doramectin injectable on Day 0.[1][2]

  • Data Collection:

    • Individual body weights were recorded on days 0, 105, and 130.[1][2]

    • Fecal samples were collected from approximately 10% of the animals in each group on days 0, 105, and 130 for fecal egg count analysis.[1][2]

2. Persistent Efficacy Study (Topical Formulations)

  • Objective: To compare the persistent anthelmintic efficacy of topical formulations of doramectin, ivermectin, eprinomectin, and moxidectin against naturally acquired nematode infections in beef calves.[5]

  • Animals: Five groups of 15 calves each were grazed on separate 2-hectare pastures.[5]

  • Treatment Administration: All topical formulations were administered at a dosage of 500 µg/kg.[5]

  • Data Collection:

    • Body weights were measured on days -1, 0, 28, 56, 84, 111, and 112.[5]

    • Fecal samples for nematode egg counts were collected at 7-day intervals through day 56 and then at 14-day intervals until day 112.[5]

    • Pooled group fecal cultures were prepared at 14-day intervals to determine the generic composition of nematode infections.[5]

3. Tick Efficacy Study (Oral Administration)

  • Objective: To evaluate the efficacy of eprinomectin and doramectin against the Lone Star tick (Amblyomma americanum) on cattle.[4]

  • Animals: Steers were treated with either doramectin or eprinomectin.[4]

  • Treatment Administration: The drugs were administered via daily oral capsules for 28 consecutive days at dosages of 50 µg/kg/day and 200 µg/kg/day.[4]

  • Data Collection:

    • Serum samples were collected to measure drug concentrations.[4]

    • The number of estimated larvae of A. americanum was monitored throughout the treatment period.[4]

Visualizations

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Animal_Selection Animal Selection (e.g., Steers, Calves) Randomization Randomization into Treatment Groups Animal_Selection->Randomization Treatment_Groups Treatment Groups - Eprinomectin - Doramectin - Control Randomization->Treatment_Groups Administration Drug Administration (e.g., Injectable, Topical, Oral) Treatment_Groups->Administration Fecal_Sampling Fecal Sampling (Fecal Egg Counts) Administration->Fecal_Sampling Parasite_Counts Parasite Burden Assessment (Necropsy) Administration->Parasite_Counts Weight_Measurement Body Weight Measurement Administration->Weight_Measurement Data_Analysis Statistical Analysis Fecal_Sampling->Data_Analysis Parasite_Counts->Data_Analysis Weight_Measurement->Data_Analysis Signaling_Pathway cluster_membrane Nematode Neuronal or Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Channel_Opening Irreversible Channel Opening GluCl->Channel_Opening Conformational Change Eprinomectin Eprinomectin / Doramectin Eprinomectin->GluCl Allosteric Modulation Binding Binds to GluCl Channel Chloride_Influx Influx of Chloride Ions (Cl-) Channel_Opening->Chloride_Influx Hyperpolarization Hyperpolarization of Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis of the Parasite Hyperpolarization->Paralysis Death Expulsion or Death of Parasite Paralysis->Death

References

In Vitro Metabolism of Eprinomectin in Bovine Liver Microsomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro metabolism of Eprinomectin in bovine liver microsomes, with supporting experimental data and comparisons to other avermectins. The information is intended to assist researchers in understanding the metabolic stability and pathways of this widely used veterinary antiparasitic drug.

Executive Summary

Eprinomectin exhibits limited metabolism when incubated with bovine liver microsomes. In vitro studies demonstrate that a significant portion of the parent compound remains unchanged, indicating a relatively high metabolic stability in the bovine hepatic system. This characteristic is a key factor in its pharmacological profile, contributing to its efficacy and residue patterns in cattle.

Comparative Metabolic Stability

The in vitro metabolism of Eprinomectin in bovine liver microsomes is notably low compared to other structurally related avermectins. This is a critical consideration for drug development, as lower metabolic turnover can lead to longer half-lives and altered residue profiles in target animal tissues.

Table 1: In Vitro Metabolism of Avermectins in Bovine Liver Microsomes

CompoundParent Compound Remaining (%)Major MetabolitesReference
Eprinomectin ~80%Multiple minor metabolites (none >6.6% of total)[1][2]
Ivermectin Not explicitly quantified in comparative in vitro bovine studies, but metabolism is known to occur.24-hydroxymethyl-H2B1a, 3''-O-desmethyl-H2B1a[3][4]
Abamectin Not explicitly quantified in comparative in vitro bovine studies.24-hydroxymethyl-B1a[3]
Doramectin Not explicitly quantified in comparative in vitro bovine studies.Data not available from searches.

Metabolic Pathways of Avermectins in Bovine Liver

The primary route of metabolism for avermectins in bovine liver microsomes involves oxidation, catalyzed by cytochrome P450 (CYP) enzymes.[5] Common metabolic transformations include hydroxylation and demethylation.

For Ivermectin, the major metabolites identified in steer liver microsomes are the 24-hydroxymethyl and 3''-O-desmethyl derivatives.[3][4] While the specific structures of the minor metabolites of Eprinomectin in bovine liver microsomes are not detailed in the available literature, the limited metabolism suggests that these pathways are significantly less active for Eprinomectin compared to Ivermectin.

cluster_avermectins Avermectin Metabolism in Bovine Liver Microsomes cluster_enzymes Metabolic Enzymes cluster_reactions Metabolic Reactions cluster_metabolites Resulting Metabolites Eprinomectin Eprinomectin CYP450 Cytochrome P450 Enzymes Eprinomectin->CYP450 Incubation Ivermectin Ivermectin Ivermectin->CYP450 Abamectin Abamectin Abamectin->CYP450 Hydroxylation Hydroxylation CYP450->Hydroxylation Acts on Ivermectin & Abamectin Demethylation Demethylation CYP450->Demethylation Acts on Ivermectin Limited_Metabolism Limited Metabolism CYP450->Limited_Metabolism Acts on Eprinomectin Ivermectin_Metabolites 24-hydroxymethyl-H2B1a 3''-O-desmethyl-H2B1a Hydroxylation->Ivermectin_Metabolites Abamectin_Metabolites 24-hydroxymethyl-B1a Hydroxylation->Abamectin_Metabolites Demethylation->Ivermectin_Metabolites Eprinomectin_Metabolites Minor Metabolites Limited_Metabolism->Eprinomectin_Metabolites

Caption: Metabolic pathways of avermectins in bovine liver microsomes.

Experimental Protocols

While a specific detailed protocol for the in vitro metabolism of Eprinomectin in bovine liver microsomes is not publicly available, a general methodology can be constructed based on standard practices for such assays.

1. Preparation of Bovine Liver Microsomes:

  • Bovine liver tissue is homogenized in a suitable buffer (e.g., Tris-HCl with KCl).

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction.

  • The final microsomal pellet is resuspended in a storage buffer (e.g., phosphate buffer with glycerol) and stored at -80°C.

  • Protein concentration is determined using a standard method (e.g., Bradford assay).

2. In Vitro Incubation Assay:

  • A reaction mixture is prepared containing:

    • Bovine liver microsomes (typically 0.5-1.0 mg/mL protein).

    • Eprinomectin (dissolved in a suitable solvent like methanol or DMSO).

    • An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • The reaction is initiated by adding the NADPH-generating system after a pre-incubation period to bring the mixture to 37°C.

  • The incubation is carried out at 37°C with gentle shaking for a defined period (e.g., 60 minutes).

  • The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

3. Sample Analysis:

  • The terminated reaction mixture is centrifuged to pellet the precipitated protein.

  • The supernatant, containing the parent drug and any metabolites, is collected.

  • The samples are analyzed by a validated analytical method, such as High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining parent compound and identify and quantify any metabolites formed.[6][7]

cluster_workflow Experimental Workflow A Bovine Liver Homogenization B Differential Centrifugation A->B C Microsome Isolation B->C D Incubation Mixture (Microsomes, Eprinomectin, Buffer) C->D E Add NADPH-generating system (Start Reaction) D->E F Incubate at 37°C E->F G Terminate Reaction (e.g., cold acetonitrile) F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS or HPLC-FLD Analysis H->I J Data Analysis: Quantify Parent & Metabolites I->J

Caption: In vitro metabolism experimental workflow.

Conclusion

The available data strongly indicate that Eprinomectin is significantly more resistant to metabolism in bovine liver microsomes compared to other avermectins like Ivermectin. This inherent metabolic stability is a key feature of the drug, influencing its pharmacokinetic profile and residue depletion patterns in cattle. For researchers and drug development professionals, this highlights the importance of considering species-specific metabolic differences and the potential for prolonged parent drug exposure when evaluating the safety and efficacy of new avermectin-based compounds. Further studies to definitively identify the minor metabolites of Eprinomectin in bovine liver could provide a more complete understanding of its biotransformation.

References

Eprinomectin's Efficacy in the Face of Ivermectin-Resistant Parasites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The escalating challenge of anthelmintic resistance, particularly to widely-used macrocyclic lactones like ivermectin, necessitates a thorough evaluation of alternative treatments. Eprinomectin, a second-generation macrocyclic lactone, has emerged as a critical tool in managing parasitic infections in livestock. This guide provides a detailed comparison of the efficacy of eprinomectin against ivermectin-resistant gastrointestinal nematodes, supported by experimental data from in vivo and in vitro studies.

Comparative Efficacy: In Vivo Studies

Fecal Egg Count Reduction Tests (FECRT) are a standard in vivo method for assessing anthelmintic efficacy. Data from various studies consistently demonstrates that eprinomectin can be effective against parasite populations that have developed resistance to ivermectin.

A study on stocker cattle previously treated with an extended-release formulation of eprinomectin showed varying efficacy of other macrocyclic lactones against the remaining parasite populations, which were primarily Haemonchus placei and Cooperia punctata.[1][2] In a FECRT conducted 118 days after the initial treatment, the efficacy of ivermectin was 57.0%, while doramectin was 41.2%, and moxidectin was 91.2%, indicating a persistent challenge with ivermectin-resistant strains.[1][2]

Another study in dairy sheep farms identified resistance of Haemonchus contortus to eprinomectin, with FECRT results confirming the veterinarians' suspicions of treatment failure.[3] This highlights the importance of ongoing monitoring for resistance to all available anthelmintics.

Table 1: Fecal Egg Count Reduction (FECR) Percentages for Macrocyclic Lactones against Gastrointestinal Nematodes in Cattle

TreatmentMean FECR (%)Primary Parasite GeneraHost
Ivermectin57.0%Haemonchus placei, Cooperia punctataCattle
Doramectin41.2%Haemonchus placei, Cooperia punctataCattle
Moxidectin91.2%Haemonchus placei, Cooperia punctataCattle

Data sourced from a study on stocker cattle with a history of macrocyclic lactone exposure.[1][2]

Comparative Efficacy: In Vitro Studies

In vitro assays, such as the Larval Development Test (LDT) and micromotility tests, provide a more controlled environment for assessing the direct effects of anthelmintics on parasites. These tests are crucial for detecting resistance and determining the lethal concentrations of different drugs.

A Micro-Agar Larval Development Test (MALDT) was used to differentiate between ivermectin-susceptible and ivermectin-resistant isolates of Cooperia spp. in cattle.[4] The results showed a clear distinction, with the resistant isolate having a resistance ratio of 5.78 compared to the susceptible isolate when tested against eprinomectin.[4]

In a comparison of two in vitro methods for detecting ivermectin resistance in Haemonchus contortus in sheep, the micromotility test was found to be more sensitive.[5] The resistance factors for ivermectin ranged from 1.00 to 108.05, while for eprinomectin, they ranged from 3.87 to 32.32, suggesting some cross-resistance but also indicating that eprinomectin can be more potent against certain ivermectin-resistant isolates.[5]

An automated larval motility assay on H. contortus isolates from dairy sheep farms with eprinomectin treatment failure revealed high resistance factors for eprinomectin, ranging from 17 to 101.[6]

Table 2: In Vitro Efficacy of Eprinomectin and Ivermectin against Resistant Haemonchus contortus Isolates in Sheep

Assay TypeDrugParameterSusceptible IsolateResistant IsolateResistance Factor (RF)
Micromotility TestIvermectinIC50 (µM)--1.00 - 108.05
Micromotility TestEprinomectinIC50 (µM)--3.87 - 32.32
Automated Motility AssayEprinomectinIC50 (µM)0.29 - 0.488.16 - 32.0317 - 101

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that inhibits 50% of the measured activity. Resistance Factor is the ratio of the IC50 of the resistant isolate to the IC50 of the susceptible isolate.[5][6]

Table 3: In Vitro Efficacy of Eprinomectin against Ivermectin-Resistant Cooperia spp. in Cattle

IsolateEC50 (M)Resistance Ratio (RR)
Susceptible (Coop-S)--
Resistant (Coop-R)-5.78
Post-Replacement (Coop-PR)-1.28

EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. Resistance Ratio is the ratio of the EC50 of the tested isolate to the EC50 of the susceptible isolate.[4]

Experimental Protocols

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common method for detecting anthelmintic resistance in vivo. The general protocol is as follows:

  • Animal Selection: A group of at least 10-15 animals with naturally acquired gastrointestinal nematode infections is selected. The animals should be of a similar age and from the same management group.[7]

  • Pre-treatment Sampling: Fecal samples are collected from each animal on Day 0, prior to treatment.[1][2][6]

  • Treatment Administration: Animals are treated with the anthelmintic at the manufacturer's recommended dose.

  • Post-treatment Sampling: Fecal samples are collected again from the same animals 14 days after treatment.[6][7]

  • Fecal Egg Counting: The number of nematode eggs per gram of feces (EPG) is determined for both pre- and post-treatment samples, typically using the McMaster technique.[6]

  • Calculation of FECR: The percentage reduction in the mean EPG is calculated using the following formula: FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100.

  • Interpretation: A FECR of less than 95% is generally considered indicative of anthelmintic resistance.

FECRT_Workflow cluster_pre_treatment Pre-Treatment (Day 0) cluster_treatment Treatment cluster_post_treatment Post-Treatment (Day 14) cluster_lab_analysis Laboratory Analysis cluster_data_analysis Data Analysis & Interpretation select_animals Select Infected Animals pre_fecal_sample Collect Fecal Samples select_animals->pre_fecal_sample administer_drug Administer Anthelmintic pre_fecal_sample->administer_drug egg_count Fecal Egg Count (McMaster) pre_fecal_sample->egg_count post_fecal_sample Collect Fecal Samples administer_drug->post_fecal_sample post_fecal_sample->egg_count calc_fecr Calculate FECR (%) egg_count->calc_fecr interpret_results Interpret Results (<95% = Resistance) calc_fecr->interpret_results

Fecal Egg Count Reduction Test (FECRT) Workflow.
Micro-Agar Larval Development Test (MALDT)

The MALDT is an in vitro method used to determine the concentration of an anthelmintic that inhibits the development of nematode eggs to the third-stage larvae (L3).

  • Fecal Culture and Egg Extraction: Fecal samples from infected animals are cultured to allow nematode eggs to hatch and develop. Eggs are then extracted and cleaned.

  • Drug Dilutions: A series of dilutions of the anthelmintic (e.g., eprinomectin) are prepared in a solvent like dimethyl sulfoxide (DMSO) and then further diluted in distilled water.[4]

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains an agar base, a nutritive medium, and a known number of nematode eggs.[4] The different drug concentrations are added to the wells. Control wells with no drug are also included.

  • Incubation: The plates are incubated for approximately 7 days at around 25°C to allow the eggs to hatch and develop into L3 larvae.[6]

  • Larval Counting: After incubation, the development is stopped, and the number of L1, L2, and L3 larvae in each well is counted.

  • Data Analysis: The percentage of inhibition of development to L3 is calculated for each drug concentration. A dose-response curve is generated, and the EC50 (Effective Concentration 50%) or LC50 (Lethal Concentration 50%) is determined.[4]

MALDT_Workflow cluster_preparation Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Analysis fecal_culture Fecal Culture & Egg Extraction plate_setup Add Agar, Eggs, & Drug (Varying Concentrations) fecal_culture->plate_setup drug_dilution Prepare Drug Dilutions drug_dilution->plate_setup incubate Incubate for ~7 Days at 25°C plate_setup->incubate count_larvae Stop Development & Count Larvae (L1-L3) incubate->count_larvae calc_inhibition Calculate % Inhibition count_larvae->calc_inhibition determine_ec50 Determine EC50/LC50 calc_inhibition->determine_ec50

Micro-Agar Larval Development Test (MALDT) Workflow.

Mechanism of Action and Resistance

Eprinomectin and ivermectin are macrocyclic lactones that act as endectocides. Their primary mode of action is the potentiation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[8] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the parasite.[8]

Resistance to macrocyclic lactones is a complex, multifactorial phenomenon. It is often associated with changes in the target GluCl receptors, as well as an increased expression of P-glycoprotein (P-gp) and other ABC transporters. These transporters act as efflux pumps, actively removing the drug from the parasite's cells, thereby reducing its effective concentration at the target site.

ML_Action_Resistance cluster_drug cluster_cell Parasite Cell Membrane cluster_effect ML Macrocyclic Lactone (Eprinomectin/Ivermectin) GluCl Glutamate-Gated Chloride Channel (GluCl) ML->GluCl Binds & Potentiates Pgp P-glycoprotein (Efflux Pump) ML->Pgp Enters Cell Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Cl- Influx Pgp->ML Pumps Drug Out (Resistance Mechanism) Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis

Mechanism of Macrocyclic Lactone Action and Resistance.

Conclusion

The available data indicates that while cross-resistance between ivermectin and eprinomectin can occur, eprinomectin may still demonstrate efficacy against certain ivermectin-resistant parasite populations. However, the emergence of eprinomectin-resistant Haemonchus contortus underscores the critical need for responsible anthelmintic use, including proper dosing, rotation of drug classes, and the implementation of integrated parasite management strategies to preserve the efficacy of this important class of drugs. In vitro tests like the MALDT and motility assays are valuable tools for the early detection of resistance and can guide treatment decisions to improve parasite control outcomes.

References

Comparative Bioactivity of Eprinomectin B1a and B1b: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the bioactivity of Eprinomectin B1a and Eprinomectin B1b, the two principal components of the broad-spectrum endectocide eprinomectin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on their efficacy, mechanism of action, and provides detailed experimental protocols for their evaluation.

Eprinomectin is a semi-synthetic derivative of the avermectin family, widely used in veterinary medicine to control a range of internal and external parasites.[1] It is formulated as a mixture, with Eprinomectin B1a comprising at least 90% and Eprinomectin B1b making up 10% or less of the final product.[1] The two homologs differ structurally only by a methylene group at the C25 position, with B1a having a sec-butyl group and B1b an isopropyl group. This seemingly minor difference can influence their biological activity.

Executive Summary of Bioactivity

The overall high efficacy of the eprinomectin mixture against a wide range of nematode parasites is well-documented, with studies showing greater than 99% reduction in worm burdens in cattle for numerous species.[2]

Quantitative Data on Eprinomectin (Mixture)

The following table summarizes published IC50 values for the eprinomectin mixture against susceptible and resistant strains of the parasitic nematode Haemonchus contortus. This data highlights the potency of eprinomectin and the impact of resistance.

Isolate of Haemonchus contortusBioassayIC50 (µM)Resistance Factor
SusceptibleAutomated Larval Motility Assay0.29 - 0.48-
ResistantAutomated Larval Motility Assay8.16 - 32.0317 - 101

Data sourced from an automated larval motility assay study.[3]

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Eprinomectin, like other avermectins, exerts its anthelmintic and insecticidal effects by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[4][5] These channels are not present in mammals, providing a degree of selective toxicity.[5]

Binding of eprinomectin to GluCls locks the channels in an open conformation, leading to a prolonged influx of chloride ions.[6][7] This hyperpolarizes the cell membrane, making it unresponsive to excitatory stimuli.[6] The resulting inhibition of neuronal signaling and muscle function leads to flaccid paralysis and ultimately the death of the parasite.[1]

Experimental Protocols

Detailed methodologies for key in vitro assays to assess the bioactivity of anthelmintic compounds are provided below. These protocols can be adapted to compare the individual activities of Eprinomectin B1a and B1b.

Larval Development Test (LDT)

This assay is used to determine the concentration of a compound that inhibits the development of nematode eggs to the third-stage larvae (L3).

Materials:

  • Freshly collected nematode eggs (e.g., Haemonchus contortus)

  • Agar plates

  • Test compounds (Eprinomectin B1a, Eprinomectin B1b) dissolved in a suitable solvent (e.g., DMSO)

  • Nutrient broth

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Isolate nematode eggs from fresh fecal samples using a series of sieves and saturated salt flotation.

  • Wash the eggs thoroughly with deionized water to remove any residual salt.

  • Prepare a suspension of eggs in a nutrient agar solution.

  • Dispense approximately 100 eggs in 200 µL of the agar suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds (Eprinomectin B1a and B1b) and add them to the respective wells. Include solvent-only and no-treatment controls.

  • Incubate the plates at 27°C for 7 days in a humidified chamber.

  • After incubation, add a drop of Lugol's iodine to each well to stop larval development and aid visualization.

  • Count the number of eggs that failed to hatch and the number of larvae that were arrested at the L1/L2 stage, and the number of developed L3 larvae under a microscope.

  • Calculate the percentage of inhibition for each concentration relative to the control wells.

  • Determine the IC50 value (the concentration that inhibits 50% of larval development) by plotting the percentage of inhibition against the log of the compound concentration.

Larval Migration Inhibition Assay (LMIA)

This assay assesses the ability of a compound to paralyze third-stage larvae (L3) and inhibit their migration through a fine mesh.

Materials:

  • Third-stage nematode larvae (L3)

  • Sieves with a 20-25 µm mesh

  • 96-well microtiter plates

  • Test compounds (Eprinomectin B1a, Eprinomectin B1b)

  • Phosphate-buffered saline (PBS)

  • Microscope

Procedure:

  • Harvest L3 larvae from fecal cultures.

  • Prepare serial dilutions of the test compounds in PBS in a 96-well plate.

  • Add approximately 100 L3 larvae to each well. Include a no-treatment control.

  • Incubate the plates at room temperature for 24-48 hours.

  • After incubation, place the contents of each well onto a mesh sieve placed in a larger well or tube containing PBS.

  • Allow the larvae to migrate through the mesh for a set period (e.g., 3-6 hours).

  • Count the number of larvae that have successfully migrated into the collection well and the number of larvae remaining on the sieve.

  • Calculate the percentage of migration inhibition for each concentration compared to the control.

  • Determine the EC50 value (the concentration that inhibits the migration of 50% of the larvae).

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Signaling Pathway of Eprinomectin cluster_membrane Neuronal/Muscular Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) ChannelOpening Irreversible Channel Opening GluCl->ChannelOpening Conformational Change Eprinomectin Eprinomectin (B1a or B1b) Binding Eprinomectin->Binding Binding->GluCl ClInflux Increased Cl- Influx ChannelOpening->ClInflux Hyperpolarization Hyperpolarization of Cell Membrane ClInflux->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death Experimental Workflow cluster_LDT Larval Development Test (LDT) cluster_LMIA Larval Migration Inhibition Assay (LMIA) LDT_1 Isolate Nematode Eggs LDT_2 Prepare Egg Suspension in Agar LDT_1->LDT_2 LDT_3 Dispense into 96-well Plate LDT_2->LDT_3 LDT_4 Add Serial Dilutions of Eprinomectin B1a/B1b LDT_3->LDT_4 LDT_5 Incubate for 7 days at 27°C LDT_4->LDT_5 LDT_6 Count Hatched and Developed Larvae LDT_5->LDT_6 LDT_7 Calculate IC50 LDT_6->LDT_7 LMIA_1 Harvest L3 Larvae LMIA_2 Incubate Larvae with Eprinomectin B1a/B1b LMIA_1->LMIA_2 LMIA_3 Transfer to Migration Sieves LMIA_2->LMIA_3 LMIA_4 Allow Migration LMIA_3->LMIA_4 LMIA_5 Count Migrated vs. Non-migrated Larvae LMIA_4->LMIA_5 LMIA_6 Calculate EC50 LMIA_5->LMIA_6

References

A Comparative Guide to Validating Stability-Indicating HPLC Methods for Eprinomectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct stability-indicating high-performance liquid chromatography (HPLC) methods for the analysis of Eprinomectin, a widely used veterinary antiparasitic drug. The presented data, compiled from peer-reviewed studies, offers a valuable resource for researchers and quality control analysts in the pharmaceutical industry. The guide details the experimental protocols and validation parameters, enabling an objective assessment of each method's performance and suitability for routine analysis and stability studies.

Method Comparison: Chromatographic Conditions and Validation Parameters

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This section compares the key chromatographic conditions and validation results for three different HPLC methods developed for Eprinomectin analysis.

ParameterMethod 1Method 2Method 3
Column Kinetex C8 (100 mm x 4.6 mm, 2.6 µm)[1][2][3]Halo-C18 (100 mm x 4.6 mm, 2.7 µm)[4][5]Symmetry C18 (75 mm x 4.6 mm, 3.5 µm)[6][7][8]
Mobile Phase Gradient Elution: A: Water/Acetonitrile/Isopropanol (48:42:10, v/v/v); B: Acetonitrile[1][2][3]Gradient Elution: A: 0.1% (v/v) aqueous perchloric acid; B: Ethanol[5]Isocratic Elution: Acetonitrile/Methanol/Water (47:33:20, v/v/v)[6][7][8]
Flow Rate 0.7 mL/min[1][2][3]0.8 mL/min[4][5]1.5 mL/min[6][7]
Detection Wavelength 252 nm[1][2][3]245 nm[4][5]245 nm[6][7]
Column Temperature 30°C[1][2][3]55°C[4][5]30°C[6][7]
Run Time 30 min[1][2][3]20 min[4][5]< 5 min for Eprinomectin B1a and B1b[6][7]
Linearity Range (Eprinomectin B1a) Not explicitly statedNot explicitly stated1.157 µg/mL to 375.171 µg/mL[6]
Accuracy (% Recovery) Not explicitly statedNot explicitly statedNot explicitly stated
Precision (%RSD) Not explicitly statedNot explicitly statedNot explicitly stated
LOD (Eprinomectin B1a) Not explicitly statedNot explicitly statedNot explicitly stated
LOQ (Eprinomectin B1a) Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the successful replication and implementation of an analytical method. The following sections outline the key experimental procedures for each of the compared HPLC methods.

Method 1: Kinetex C8 with Gradient Elution

This method was developed for the assay and determination of related substances of Eprinomectin in bulk drug substances.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Kinetex C8 (100 mm x 4.6 mm, 2.6 µm particle size).[1][2][3]

    • Mobile Phase A: A mixture of water, acetonitrile, and isopropanol in a ratio of 48:42:10 (v/v/v).[1][2][3]

    • Mobile Phase B: 100% Acetonitrile.[1][2][3]

    • Gradient Program: Not detailed in the provided search results.

    • Flow Rate: 0.7 mL/min.[1][2][3]

    • Column Temperature: 30°C.[1][2][3]

    • Detection: UV at 252 nm.[1][2][3]

    • Injection Volume: Not specified.

  • Validation: The method was validated according to ICH and VICH guidelines and was found to be specific, linear, accurate, precise, robust, and sensitive.[1][2][3]

Method 2: Halo-C18 with Gradient Elution

This method was developed for the identification and assay of Eprinomectin in injectable drug products.[4][5]

  • Instrumentation: An HPLC system with a photodiode array detector.

  • Chromatographic Conditions:

    • Column: Halo-C18 (100 mm x 4.6 mm, 2.7 µm particle size).[4][5]

    • Mobile Phase A: 0.1% (v/v) aqueous perchloric acid.[5]

    • Mobile Phase B: Ethanol.[5]

    • Gradient Program: Not detailed in the provided search results.

    • Flow Rate: 0.8 mL/min.[4][5]

    • Column Temperature: 55°C.[4][5]

    • Detection: 245 nm.[4][5]

    • Injection Volume: Not specified.

  • Validation: The method was successfully validated in accordance with ICH Q2(R2) guidelines, demonstrating it to be robust, linear, accurate, precise, specific, and stability-indicating.[4][5]

Method 3: Symmetry C18 with Isocratic Elution

This method was developed and validated for the analysis of Eprinomectin in thermoresponsive bioadhesive systems for pour-on administration.[6][7][8]

  • Instrumentation: An HPLC system with a photodiode array detector.[6][7]

  • Chromatographic Conditions:

    • Column: Symmetry C18 (75 mm x 4.6 mm, 3.5 µm particle size).[6][7]

    • Mobile Phase: A mixture of acetonitrile, methanol, and water in a ratio of 47:33:20 (v/v/v).[6][7][8]

    • Elution Mode: Isocratic.[6][7]

    • Flow Rate: 1.5 mL/min.[6][7]

    • Column Temperature: 30°C.[6][7]

    • Detection: 245 nm.[6][7]

    • Injection Volume: 15 µL.[6][7]

  • Validation: The method was validated according to ICH guidelines, evaluating selectivity, specificity, linearity, limit of quantification, limit of detection, precision, accuracy, and robustness.[6]

Visualizing the Method Validation Workflow and Degradation Pathways

To further aid in the understanding of the processes involved, the following diagrams illustrate the general workflow for HPLC method validation and the degradation pathways of Eprinomectin under stress conditions.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Column_Selection Column Selection Mobile_Phase_Optimization Mobile Phase Optimization Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Detection Wavelength Mobile_Phase_Optimization->Detection_Wavelength Flow_Rate_Temp Flow Rate & Temp. Detection_Wavelength->Flow_Rate_Temp Method_Development_Complete Optimized Method Flow_Rate_Temp->Method_Development_Complete Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Validated_Method Validated Method System_Suitability->Validated_Method Method_Development_Complete->Specificity

Caption: General workflow for HPLC method validation.

Eprinomectin Degradation Pathway cluster_stress Stress Conditions cluster_products Degradation Products Eprinomectin Eprinomectin Acid Acid Hydrolysis Eprinomectin->Acid Base Base Hydrolysis Eprinomectin->Base Oxidation Oxidation Eprinomectin->Oxidation Thermal Thermal Stress Eprinomectin->Thermal Photolytic Photolytic Stress Eprinomectin->Photolytic DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Acid->DP2 DP3 Degradation Product 3 Base->DP3 DP4 Degradation Product 4 Oxidation->DP4 DP5 Degradation Product 5 Thermal->DP5 DP6 Degradation Product 6 Photolytic->DP6

Caption: Eprinomectin degradation under stress conditions.

Forced degradation studies are essential for establishing the stability-indicating nature of an analytical method. Eprinomectin, when subjected to various stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic), degrades into several products.[9][10][11] A comprehensive study identified a total of six major degradation products formed under these different stress conditions.[9][10] The ability of an HPLC method to separate these degradation products from the parent drug peak is a critical measure of its specificity and stability-indicating capability. The methods presented in this guide have demonstrated the ability to separate the main degradation products, confirming their suitability for stability testing.

References

Eprinomectin's Ecotoxicity Profile: A Comparative Analysis with Other Avermectins on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the environmental impact of avermectin parasiticides, with a focus on eprinomectin. This report synthesizes available ecotoxicological data, details experimental methodologies, and provides visual representations of key biological pathways and study designs.

The widespread use of avermectins, a class of broad-spectrum antiparasitic drugs, in veterinary medicine has raised concerns about their potential impact on non-target organisms and the broader environment.[1][2][3] These compounds are excreted in the feces of treated animals, often as the parent compound, leading to environmental contamination of soil and aquatic ecosystems.[2][3] This guide provides a comparative analysis of the ecotoxicity of eprinomectin and other commonly used avermectins, including ivermectin, doramectin, abamectin, and selamectin, on a range of non-target terrestrial and aquatic organisms.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the toxicity of eprinomectin and other avermectins to key non-target organisms. The data is presented as lethal concentrations (LC50), effective concentrations (EC50), and no-observed-effect concentrations (NOEC) to facilitate a direct comparison of their relative toxicities.

Table 1: Ecotoxicity of Avermectins to Soil Invertebrates

AvermectinOrganismEndpointValueUnitsReference
Eprinomectin Eisenia fetida (Earthworm)28-day LC50>951mg/kg soil[4]
Onthophagus taurus (Dung Beetle)Adult SurvivalNo significant effect-[5]
Onthophagus lenzii (Dung Beetle)Adult SurvivalSignificantly reduced-[5]
Copris ochus (Dung Beetle)Adult SurvivalSignificantly reduced-[5]
Ivermectin Eisenia fetida (Earthworm)14-day LC50315mg/kg soil[6]
Dung Beetles (general)Larval mortalityHigh-[7]
Doramectin Eisenia andrei (Earthworm)28-day LC50228mg/kg dry soil[8]
Folsomia candida (Springtail)Reproduction EC5042mg/kg[8]
Abamectin Eisenia andrei (Earthworm)28-day LC5018mg/kg dry soil[8]
Folsomia candida (Springtail)Reproduction EC5013mg/kg[8]
Selamectin Soil microorganisms-Limited data available-[9]

Table 2: Ecotoxicity of Avermectins to Aquatic Invertebrates

AvermectinOrganismEndpointValueUnitsReference
Eprinomectin Daphnia magna48-hour EC500.45µg/L[10]
Ivermectin Daphnia magna48-hour LC500.025µg/L[6]
Ceriodaphnia sp.NOEC30ng/L[11]
Doramectin Daphnia magna48-hour EC500.10µg/L[10]
Abamectin Daphnia magna48-hour LC500.34µg/L[6]
Daphnia similis48-hour EC505.1ng/L[12]
Selamectin Aquatic organisms-Very toxic to aquatic life-[13]

Table 3: Ecotoxicity of Avermectins to Fish and Algae

AvermectinOrganismEndpointValueUnitsReference
Ivermectin Oncorhynchus mykiss (Rainbow Trout)96-hour LC503.0µg/L[6]
Dicentrarchus labrax (Sea Bass)LD50 (oral)0.335 - 0.839mg/kg[14]
Pseudokirchneriella subcapitata (Green Algae)72-hour EC50>4000µg/L[11]
Abamectin Oncorhynchus mykiss (Rainbow Trout)96-hour LC503.2µg/L[6]
Cyprinus carpio (Carp)96-hour LC5042µg/L[15]
Scenedesmus subspicatus (Green Algae)72-hour EC50>100mg/L[1]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from standardized laboratory tests. The following are detailed methodologies for two of the most common experiments cited.

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms.

  • Test Organism: Eisenia fetida or Eisenia andrei.

  • Test Substance Preparation: The test substance is mixed into an artificial soil substrate. For water-soluble substances, it is dissolved in deionized water and then thoroughly mixed with the soil. For insoluble substances, it is mixed with a carrier like fine quartz sand before being incorporated into the soil.

  • Experimental Design:

    • A range of at least five concentrations of the test substance is prepared in a geometric series.

    • A control group with untreated artificial soil is included.

    • Each concentration and the control are replicated (typically four replicates).

    • Ten adult earthworms with a well-developed clitellum are introduced into each test container holding the treated or control soil.

  • Test Conditions:

    • Temperature: 20 ± 2°C.

    • Lighting: Continuous light to encourage the earthworms to remain in the soil.

    • Duration: 14 days.

  • Endpoints:

    • Mortality is assessed at 7 and 14 days. The LC50 (the concentration causing 50% mortality) is calculated.

    • Sub-lethal effects, such as changes in body weight, are also recorded at the end of the test.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

  • Test Organism: Daphnia magna, neonates aged less than 24 hours.

  • Test Substance Preparation: The test substance is dissolved or dispersed in a suitable culture medium to create a stock solution. A series of dilutions are then prepared.

  • Experimental Design:

    • At least five test concentrations in a geometric series are prepared.

    • A control group with only the culture medium is included.

    • Each concentration and the control have replicates (typically four).

    • A specific number of daphnids (e.g., five) are placed in each replicate test vessel.

  • Test Conditions:

    • Temperature: 20 ± 2°C.

    • Photoperiod: 16 hours light, 8 hours dark.

    • Duration: 48 hours.

    • Feeding: Daphnids are not fed during the test.

  • Endpoints:

    • Immobilisation (the inability to swim) is observed at 24 and 48 hours.

    • The EC50 (the concentration causing 50% of the daphnids to be immobilised) is calculated for the 48-hour exposure period.

Mandatory Visualizations

Signaling Pathway of Avermectins in Invertebrates

Avermectins exert their antiparasitic and insecticidal effects by targeting glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates. This diagram illustrates the mechanism of action.

Avermectin_Signaling_Pathway cluster_neuron Invertebrate Neuron/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Chloride Ions (Cl⁻) GluCl->Cl_ion Opens channel, influx of Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Avermectin Avermectin (e.g., Eprinomectin) Avermectin->GluCl Binds to and activates/potentiates Glutamate Glutamate Glutamate->GluCl Binds to and activates Paralysis Paralysis/ Inhibition of Nerve Signal Hyperpolarization->Paralysis Causes

Caption: Mechanism of action of avermectins on glutamate-gated chloride channels in invertebrates.

Experimental Workflow for Ecotoxicity Testing

This diagram outlines the typical workflow for conducting an ecotoxicity study, from initial planning to data analysis and reporting.

Ecotoxicity_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Objectives and Select Test Organisms B Prepare Test Substance and Concentration Range A->B C Acclimate Test Organisms B->C D Exposure of Organisms to Test Substance C->D E Monitor and Record Observations (e.g., mortality, behavior) D->E F Data Collection and Statistical Analysis E->F G Determine Endpoints (LC50, EC50, NOEC) F->G H Final Report Generation G->H

Caption: A generalized workflow for conducting ecotoxicity studies.

Conclusion

The compiled data indicates that all tested avermectins exhibit some level of toxicity to non-target organisms. Eprinomectin generally demonstrates a more favorable environmental safety profile compared to some other avermectins, particularly ivermectin, in certain key indicator species such as earthworms.[4] However, it is not without ecological risk, and its effects on dung beetle populations can be significant.[5] Abamectin and doramectin also show considerable toxicity to soil and aquatic invertebrates.[8] Data for selamectin's environmental impact is less comprehensive, highlighting an area for future research.[9]

This comparative guide underscores the importance of considering the ecotoxicological profiles of different avermectins when selecting parasiticides, especially in agricultural systems where the health of non-target organisms is crucial for ecosystem function. Researchers and drug development professionals are encouraged to utilize the provided data and experimental frameworks to inform their work and contribute to the development of effective and environmentally sustainable veterinary medicines.

References

Safety Operating Guide

Proper Disposal of Eprinomectin (Standard): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Eprinomectin is crucial for protecting both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of Eprinomectin standard in a laboratory setting. Adherence to these protocols is vital to mitigate risks associated with this potent pharmaceutical compound.

Eprinomectin is classified as harmful if swallowed, causes skin and serious eye irritation, is suspected of damaging fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, improper disposal can lead to significant health hazards and environmental contamination[4][5][6]. The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA), depending on the specific formulation and location[7].

Hazard and Precautionary Data

A thorough understanding of the hazards associated with Eprinomectin is the first step toward safe handling and disposal. The following table summarizes key hazard statements and precautionary measures.

Hazard CategoryGHS Hazard StatementPrecautionary Statements (Disposal-Related)
Acute Toxicity (Oral) H302: Harmful if swallowed[2][3]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] P330: Rinse mouth.[1][8]
Skin Irritation H315: Causes skin irritation[2]P280: Wear protective gloves/protective clothing.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Eye Irritation H319: Causes serious eye irritation[1][2]P280: Wear eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Reproductive Toxicity H360/H361: May damage/Suspected of damaging fertility or the unborn child[1][2]P201/P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1][2]
Aquatic Hazard H400/H410: Very toxic to aquatic life/Very toxic to aquatic life with long lasting effects[1]P273: Avoid release to the environment.[1][8] P391: Collect spillage.[1][8]
General Disposal -P501: Dispose of contents/container to an approved waste disposal plant in accordance with applicable laws and regulations.[1][2][8]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of Eprinomectin standard in a laboratory environment.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat[1][9].

  • Handle Eprinomectin in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols[1][8].

  • Avoid contact with skin and eyes[1]. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS)[1][2][10].

  • Do not eat, drink, or smoke in areas where Eprinomectin is handled[1][3].

2. Waste Segregation and Containerization:

  • Eprinomectin waste, including empty containers, contaminated materials (e.g., weighing paper, pipette tips), and expired standards, should be segregated as hazardous pharmaceutical waste.

  • Use designated, properly labeled, leak-proof, and closed containers for waste collection[1]. The container should be clearly marked as "Hazardous Pharmaceutical Waste" and should include the name "Eprinomectin."

  • Do not mix Eprinomectin waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • For minor spills, carefully clean up the material using appropriate absorbent pads or granules. Avoid generating dust[9].

  • For major spills, contact your institution's EHS or emergency response team immediately[9].

  • Collect all spill cleanup materials in a designated hazardous waste container[1][9].

4. Final Disposal:

  • Do not dispose of Eprinomectin down the drain or in the regular trash. This is strictly prohibited to prevent environmental contamination[1][5][6].

  • The primary method for the disposal of hazardous pharmaceutical waste is incineration by a licensed waste disposal contractor[6][7].

  • Contact your institution's EHS department to arrange for the pickup and disposal of the Eprinomectin waste. They will have established procedures with certified hazardous waste management companies.

  • Ensure all required documentation for hazardous waste disposal is completed accurately and retained as per institutional and regulatory requirements.

Logical Workflow for Eprinomectin Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Eprinomectin standard.

Eprinomectin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_spill Spill Response cluster_disposal Final Disposal start Start: Eprinomectin Standard for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Ventilated Area ppe->handling waste_type Identify Waste Type (Expired Standard, Contaminated Material, Empty Container) handling->waste_type segregate Segregate as Hazardous Pharmaceutical Waste waste_type->segregate containerize Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->containerize spill Spill Occurs? containerize->spill minor_spill Minor Spill: Clean with Absorbent Material spill->minor_spill Yes major_spill Major Spill: Contact EHS/Emergency Response spill->major_spill Yes no_drain Prohibited: Do NOT Dispose Down Drain or in Regular Trash spill->no_drain No collect_spill Collect Cleanup Materials in Hazardous Waste Container minor_spill->collect_spill major_spill->collect_spill collect_spill->containerize contact_ehs Contact Institutional EHS for Waste Pickup no_drain->contact_ehs incineration Arrange for Incineration by a Licensed Waste Contractor contact_ehs->incineration documentation Complete and Retain Disposal Documentation incineration->documentation end End: Compliant Disposal documentation->end

Caption: Workflow for the safe disposal of Eprinomectin standard.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of Eprinomectin, thereby minimizing health risks and environmental impact. Always consult your institution's specific safety and disposal guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Eprinomectin

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of Eprinomectin in a laboratory setting. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals, ensuring operational integrity and personnel safety. Adherence to these guidelines will foster a secure research environment and build confidence in handling this potent compound.

Eprinomectin is a highly effective anthelmintic agent, but its handling requires stringent safety measures to prevent accidental exposure and environmental contamination. The following sections outline the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods.

Personal Protective Equipment (PPE) for Eprinomectin

A multi-layered approach to personal protection is essential when working with Eprinomectin. The following table summarizes the required PPE to mitigate risks of exposure through inhalation, skin contact, or eye contact.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesImpervious gloves such as neoprene or nitrile rubber should be used.[1][2] Gloves must be inspected before use and hands should be washed and dried after removal.[3]
Eyes Safety glasses or gogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are necessary to protect against splashes and dust.[3]
Body Protective clothing/OverallsWear fire/flame-resistant and impervious clothing to prevent skin contact.[1][3] Work clothes should be laundered separately.[4]
Respiratory RespiratorUse a dust respirator to avoid inhaling dust particles.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[3] For major spills or fire, a self-contained breathing apparatus is necessary.[4]

Standard Operating Procedure for Handling Eprinomectin

Following a systematic protocol is crucial for the safe handling of Eprinomectin. The workflow below details the procedural steps from preparation to disposal.

Eprinomectin Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal prep_area 1. Designate a well-ventilated handling area gather_ppe 2. Assemble all required PPE don_ppe 3. Don PPE correctly weigh_handle 4. Weigh and handle Eprinomectin with care to avoid dust generation don_ppe->weigh_handle Proceed to Handling avoid_contact 5. Avoid all personal contact, including inhalation no_eat_drink 6. Prohibit eating, drinking, or smoking in the handling area decontaminate 7. Decontaminate work surfaces and equipment no_eat_drink->decontaminate Proceed to Cleanup doff_ppe 8. Doff PPE in the correct order wash_hands 9. Wash hands thoroughly with soap and water dispose_waste 10. Dispose of contaminated waste in labeled, sealed containers wash_hands->dispose_waste Proceed to Disposal follow_regs 11. Adhere to local and national disposal regulations

Eprinomectin Handling Workflow Diagram

Experimental Protocols:

1. Preparation:

  • Designate a specific, well-ventilated area for handling Eprinomectin.[4]

  • Ensure all necessary PPE is available and in good condition.

  • Properly don all required PPE, including gloves, eye protection, and protective clothing, before entering the designated handling area.[3]

2. Handling:

  • When weighing or transferring Eprinomectin powder, use techniques that minimize dust generation.

  • Avoid all direct contact with the substance, including inhalation of dust or aerosols.[3][4]

  • Strictly prohibit eating, drinking, and smoking in the laboratory area where Eprinomectin is handled.[4][5]

3. Post-Handling and Decontamination:

  • After handling, thoroughly decontaminate all work surfaces and equipment.

  • Remove PPE in the designated doffing area, being careful to avoid self-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water immediately after removing PPE.[4][5]

4. Disposal Plan:

  • Collect all Eprinomectin waste, including contaminated PPE and disposable equipment, in clearly labeled, sealed containers.[3]

  • Dispose of the waste in accordance with all applicable local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways as it is very toxic to aquatic life.[2][3] For spills, contain the material with an absorbent substance like sand or earth and collect it for disposal.[1][4]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with soap and water.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

By strictly adhering to these safety protocols, researchers can minimize the risks associated with handling Eprinomectin, ensuring a safe and productive laboratory environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.